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4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Documentation Hub

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  • Product: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
  • CAS: 1342755-17-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Executive Summary The development of targeted kinase inhibitors relies heavily on the precise engineering of heterocyclic scaffolds. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors relies heavily on the precise engineering of heterocyclic scaffolds. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) has emerged as a highly privileged building block in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and its application as a critical intermediate in drug discovery. By understanding the causality behind its reactivity and the standard protocols for its functionalization, researchers can effectively leverage this molecule to synthesize next-generation therapeutics.

Molecular Identity & Physicochemical Profile

To effectively utilize this intermediate, one must first understand its baseline physicochemical parameters. The strategic placement of halogens and fluorinated alkyl groups on the quinazoline core strictly dictates its solubility, reactivity, and downstream pharmacokinetic potential.

Table 1: Core Physicochemical Properties
PropertyValueRationale / Synthetic Implication
CAS Number 1342755-17-2Unique registry identifier for procurement and cataloging .
Molecular Formula C9H4ClF3N2Defines the functional triad (Cl, F, CHF2) available for manipulation.
Molecular Weight 232.59 g/mol Low molecular weight allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
Exact Mass 232.0015 DaCritical parameter for LC-MS monitoring during synthetic workflows.
Topological Polar Surface Area (TPSA) ~25.8 ŲLow polar surface area ensures excellent baseline membrane permeability for the resulting active pharmaceutical ingredient (API).
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for an intermediate intended for oral bioavailability.
Primary Reactive Site C4 (C-Cl bond)Highly electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr).

Structural Rationale: The Triad of Functionalization

The architecture of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline is not arbitrary; it is a masterclass in rational drug design. Each substituent serves a distinct mechanistic and pharmacokinetic purpose:

  • The 4-Chloro Leaving Group: The pyrimidine ring of the quinazoline is inherently electron-deficient due to the two electronegative nitrogen atoms. This electron deficiency is maximized at the C4 position, making the C-Cl bond highly susceptible to nucleophilic attack by amines (e.g., anilines). This is the primary vector for attaching hinge-binding motifs required for kinase inhibition .

  • The 2-Difluoromethyl (-CHF2) Group: Unlike a standard methyl group, the difluoromethyl moiety acts as a lipophilic hydrogen bond donor/acceptor. It modulates the pKa of the adjacent quinazoline nitrogens, improving metabolic stability and fine-tuning the target residence time of the final drug .

  • The 6-Fluoro Substituent: Fluorine at the 6-position serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated oxidation—a common metabolic liability in quinazoline-based drugs. Synthetically, its inductive electron-withdrawing effect further activates the C4 position, accelerating SNAr reactions .

Mechanistic Pathway: SNAr at C4

The functionalization of this scaffold predominantly occurs via Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through an addition-elimination mechanism. Upon nucleophilic attack by an amine, aromaticity is temporarily broken to form a tetrahedral Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride leaving group, restoring the aromatic system.

SNAr A 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (e.g., Aniline) B->C D 4-Aminoquinazoline Derivative + HCl C->D Chloride Elimination

Figure 1: Addition-elimination SNAr mechanism at the C4 position.

Validated Experimental Protocol: SNAr Amination

To ensure high yields and prevent side reactions (such as hydrolysis of the 4-chloro group to a quinazolinone), the following self-validating protocol is recommended for coupling this intermediate with aniline derivatives.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: In an oven-dried round-bottom flask, dissolve 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq) and the desired aniline derivative (1.1 eq) in anhydrous isopropanol (iPrOH). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger. As the SNAr proceeds, HCl is generated. Without DIPEA, the incoming aniline would protonate, destroying its nucleophilicity and stalling the reaction. iPrOH provides a polar protic environment that stabilizes the Meisenheimer transition state without outcompeting the aniline as a nucleophile.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 80–90 °C under an inert argon atmosphere for 4–12 hours. Alternatively, utilize microwave irradiation at 100 °C for 30 minutes.

  • Causality: While the C4 position is highly activated, sterically hindered or electron-poor anilines require thermal energy to overcome the activation barrier of the initial nucleophilic attack.

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.

  • Validation: Do not proceed to workup until the starting material mass (m/z 233 [M+H]+) is completely consumed. The emergence of the product mass confirms the forward trajectory of the reaction. Troubleshooting: If the reaction stalls, adding catalytic potassium iodide (KI) can accelerate the process via in situ formation of a transient, highly reactive 4-iodoquinazoline intermediate.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Causality: The basic aqueous wash strictly removes DIPEA hydrochloride salts and unreacted polar impurities, ensuring a clean organic phase and preventing acid-catalyzed degradation of the product during concentration.

Step 5: Purification & Analytical Validation

  • Action: Purify the crude product via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc). Validate the final structure using 1H NMR, 19F NMR, and HRMS.

Workflow Step1 1. Reagent Preparation Substrate + Amine + DIPEA in iPrOH Step2 2. Thermal Activation Heat to 80-90°C or Microwave Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS Verification Step2->Step3 Step4 4. Workup & Isolation Quench, Extract, Wash, Dry Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5 Step6 6. Analytical Validation 1H/19F NMR & HRMS Step5->Step6

Figure 2: Standardized SNAr amination workflow for 4-chloroquinazolines.

Downstream Applications in Kinase Inhibitor Design

The successful amination of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline yields a 4-anilinoquinazoline core. This scaffold is a privileged structure in oncology, mimicking the adenine ring of ATP. It binds competitively to the ATP-binding pocket (the "hinge region") of various tyrosine kinases, including EGFR, HER2, and PI3K .

By utilizing this specific fluorinated intermediate, drug development professionals can bypass early-stage metabolic liabilities. The 6-fluoro group prevents rapid clearance, while the 2-difluoromethyl group ensures the molecule maintains the delicate balance of lipophilicity and aqueous solubility required for cellular penetration and target engagement.

References

  • Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". Frontiers in Chemistry (2018). URL:[Link]

  • Asquith, C. R. M., et al. "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine". Molbank (2020). URL:[Link]

  • Chen, D., et al. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors". Journal of Medicinal Chemistry (2018). URL:[Link]

Exploratory

In-Depth Technical Guide: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in Medicinal Chemistry

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that serve as the foundation for targeted therapeutics. 4-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that serve as the foundation for targeted therapeutics. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) is a prime example of a modern, rationally designed scaffold[1][2].

This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic utility of this specific quinazoline derivative. By understanding the causality behind its structural modifications, researchers can better leverage this compound in the development of next-generation kinase inhibitors.

Physicochemical Profiling and Supplier Landscape

Before integrating any building block into a synthetic pipeline, a rigorous assessment of its fundamental properties and supply chain viability is required.

Quantitative Chemical Profile

The following table summarizes the core quantitative data for this compound[1][2]:

PropertyValue
Chemical Name 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
CAS Registry Number 1342755-17-2
Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
Typical Purity (Commercial) ≥ 95% (HPLC)
Storage Conditions 2–8 °C, protect from moisture
Supplier Landscape & Procurement Strategy

Procurement of fluorinated quinazolines requires vetting suppliers for analytical rigor, as impurities (such as the 4-hydroxy hydrolysis product) can severely derail downstream coupling reactions.

Supplier / AggregatorCatalog / SKUTarget Use Case
ChemShuttle YQF0879R&D synthesis, milligram to gram scale[1]
BidePharm BD00779875Kinase inhibitor library development[3]
Guidechem AggregatorBulk scale-up and custom sourcing[4]

Quality Control Note: Upon receipt, always verify the integrity of the C4-Cl bond via LC-MS or 19F-NMR. Exposure to atmospheric moisture over prolonged periods can lead to hydrolysis, converting the reactive 4-chloro species into the inert quinazolin-4(3H)-one derivative.

Structural Rationale: The "Why" Behind the Functional Groups

The architecture of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct, synergistic purpose in the context of medicinal chemistry and pharmacokinetics.

  • The Quinazoline Core: The fused pyrimidine-benzene ring system is a privileged scaffold, universally recognized for its ability to mimic the adenine ring of ATP. This allows it to anchor deeply into the hinge region of various receptor tyrosine kinases (e.g., EGFR, VEGFR-2)[5][6].

  • The 4-Chloro Substituent: This is the synthetic "hook." The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly electrophilic, priming it for Nucleophilic Aromatic Substitution (SNAr) with various anilines or aliphatic amines to build the final drug molecule.

  • The 2-Difluoromethyl (-CF2H) Group: Unlike the fully fluorinated trifluoromethyl (-CF3) group, the -CF2H moiety acts as a lipophilic hydrogen bond donor [7]. The highly polarized C-H bond allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups[8]. This unique property modulates the molecule's conformation and enhances metabolic stability without overly inflating lipophilicity[9].

  • The 6-Fluoro Substituent: The C6 position on the quinazoline ring is a notorious hotspot for cytochrome P450 (CYP450) mediated metabolic oxidation. Installing a fluorine atom here effectively blocks this metabolic liability, improving the pharmacokinetic half-life of the resulting drug candidate.

Pharmacophore Core Quinazoline Core (ATP Hinge Binder) C4 C4-Chloro (Electrophilic SNAr Site) Core->C4 Enables rapid functionalization C2 C2-Difluoromethyl (Lipophilic H-Bond Donor) Core->C2 Provides bioisosteric modulation C6 C6-Fluoro (Metabolic Blocker) Core->C6 Confers CYP450 resistance

Caption: Pharmacophore mapping of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline.

Synthetic Utility: Standardized SNAr Workflow

The primary synthetic application of CAS 1342755-17-2 is the functionalization at the C4 position via SNAr. To ensure high yields and minimize side reactions, the choice of solvent and base is critical.

Causality in Reaction Design: We utilize a polar protic solvent (like isopropanol or 1-butanol) because hydrogen bonding stabilizes the transition state of the Meisenheimer complex formed during the addition-elimination mechanism. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic; it effectively scavenges the HCl byproduct without competing with the aniline nucleophile for the C4 position.

Self-Validating Experimental Protocol: C4-Amination

Reagents Required:

  • 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 equiv)

  • Target Aniline or Amine derivative (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Isopropanol (i-PrOH) (0.1 M relative to the quinazoline)

Step-by-Step Methodology:

  • Reaction Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the quinazoline starting material in i-PrOH. Add the aniline derivative, followed by the dropwise addition of DIPEA.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. The suspension will typically turn into a homogenous solution as it heats.

  • Self-Validating Monitoring: After 4 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject into the LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass ( m/z 233 [M+H]+ ) and the appearance of the target product mass. If the starting material persists, continue heating and check every 2 hours.

  • Workup & Precipitation: Once conversion is >95%, remove the heat. As the reaction cools to room temperature, the product will often spontaneously precipitate from the isopropanol.

    • If precipitation occurs: Filter the solid, wash with cold i-PrOH, and dry under a vacuum.

    • If no precipitation occurs: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure C4-substituted kinase inhibitor precursor.

Workflow Start Quinazoline + Aniline + DIPEA in i-PrOH React Thermal Activation (80°C, 4-12h) Start->React Monitor LC-MS Validation (Check m/z 233) React->Monitor Monitor->React Incomplete Workup Cooling & Precipitation or Aqueous Workup Monitor->Workup >95% Conversion Product Purified C4-Amino Quinazoline Workup->Product

Caption: Standardized self-validating SNAr workflow for C4-amination.

Conclusion

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS 1342755-17-2) is a highly specialized, rationally designed building block that addresses multiple modern medicinal chemistry requirements simultaneously. By combining the electrophilic reactivity necessary for rapid analog synthesis with the metabolic stability and bioisosteric properties of its fluorinated substituents, it provides an ideal starting point for the development of potent, orally bioavailable kinase inhibitors. Adhering to strict QC measures and standardized SNAr protocols ensures reproducible integration of this scaffold into drug discovery pipelines.

References

  • Chemsrc. 1342755-17-2_4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Properties. Retrieved from[Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Chemical Society Reviews (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Retrieved from [Link]

  • MDPI (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

Sources

Foundational

Quinazoline Derivatives as Kinase Inhibitors: From Core Scaffold to Clinical Reality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Targeted Therapy and the Quinazoline Scaffold The paradigm of cancer treatment has been fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Therapy and the Quinazoline Scaffold

The paradigm of cancer treatment has been fundamentally reshaped by the advent of targeted therapies, which aim to interfere with specific molecules essential for tumor growth and survival. Among the most critical of these targets are protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a focal point for drug discovery.[3]

Within the expansive landscape of kinase inhibitors, the quinazoline scaffold has emerged as a "privileged structure"—a molecular framework with a remarkable propensity for binding to and inhibiting various kinases.[4][5] This heterocyclic aromatic compound, formed by the fusion of a benzene ring and a pyrimidine ring, provides an ideal backbone for designing potent and selective inhibitors.[3][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this core, underscoring its therapeutic significance.[1][7][8] This guide provides a comprehensive exploration of quinazoline derivatives, detailing their mechanism of action, structure-activity relationships, clinical applications, and the experimental methodologies used to validate their function.

The 4-Anilinoquinazoline Core: A Perfect Fit for the ATP Pocket

The remarkable success of quinazoline derivatives as kinase inhibitors is largely attributable to the 4-anilinoquinazoline core structure. This specific arrangement masterfully mimics the adenine portion of adenosine triphosphate (ATP), the natural substrate for kinases.[3] This structural mimicry allows these compounds to function as competitive inhibitors, occupying the ATP-binding site within the kinase domain and preventing the phosphorylation events that drive oncogenic signaling.[9][10][11]

The key interactions that anchor the quinazoline scaffold within the kinase hinge region are:

  • Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline ring are critical for forming hydrogen bonds with backbone residues in the hinge region of the kinase, a key interaction for stable binding.[12]

  • Hydrophobic Interactions: The fused benzene ring and the attached anilino group occupy hydrophobic pockets within the active site, enhancing binding affinity.

  • Substituent Effects: The quinazoline core serves as a versatile scaffold where substitutions at various positions, particularly at C-6 and C-7, can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[13][14]

Caption: General structure of a 4-anilinoquinazoline inhibitor and its key interactions.

Mechanism of Action: From Reversible Competition to Irreversible Blockade

Quinazoline derivatives primarily exert their effect by inhibiting the tyrosine kinase activity of their target receptors.[15] This blockade prevents receptor autophosphorylation, a critical step for activating downstream signaling cascades that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[15][16][17] The inhibition can be broadly categorized into two types:

  • First-Generation (Reversible) Inhibitors: These compounds, such as gefitinib and erlotinib, bind reversibly to the ATP pocket.[1][9] They are in constant competition with intracellular ATP. While highly effective against tumors with activating EGFR mutations, their efficacy can be diminished by resistance mutations that increase the kinase's affinity for ATP.[3][9]

  • Second-Generation (Irreversible) Inhibitors: To overcome the limitations of reversible inhibitors, second-generation compounds like afatinib were developed.[18][19] These molecules feature a reactive group (e.g., an acrylamide) that forms a covalent bond with a specific cysteine residue within the ATP-binding site of receptors like EGFR (Cys797) and HER2 (Cys805).[18][] This irreversible binding provides a more durable and potent inhibition of the target kinase.[21][22]

cluster_inhibition Inhibitory Action Receptor EGFR/HER2 Receptor P P Receptor->P Autophosphorylation Apoptosis Apoptosis Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->P Prevents PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified signaling pathway inhibition by quinazoline derivatives.

Clinical Showcase: FDA-Approved Quinazoline Kinase Inhibitors

The clinical success of quinazoline derivatives validates their importance in oncology. Several have received FDA approval and are now standard-of-care treatments for specific cancer types.

Drug NamePrimary Target(s)Mechanism of ActionKey Indications
Gefitinib (Iressa)EGFR (ErbB1)[9][23]Reversible ATP-competitive inhibitor[11][17]Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations.[23][24]
Erlotinib (Tarceva)EGFR (ErbB1)[16][25]Reversible ATP-competitive inhibitor[16][26]NSCLC with EGFR mutations, Pancreatic Cancer.[16][26]
Lapatinib (Tykerb)EGFR (ErbB1) & HER2 (ErbB2)[10][27]Reversible dual tyrosine kinase inhibitor[10][27]HER2-positive Breast Cancer.[10][28][29]
Afatinib (Gilotrif)EGFR, HER2, HER4[18][19][]Irreversible (covalent) ErbB family blocker[18][21]NSCLC with non-resistant EGFR mutations.[]

Challenges and the Next Frontier

Despite their success, the clinical use of quinazoline inhibitors faces the significant challenge of acquired resistance. The most common mechanism is the emergence of secondary mutations in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR, which reduces the binding affinity of first-generation inhibitors.[3][9]

This has spurred the development of newer generations of inhibitors designed to overcome these resistance mechanisms. Future research directions include:

  • Targeting Resistance Mutations: Designing third-generation inhibitors (e.g., pyrimidine-based osimertinib) that are active against T790M-mutated EGFR.[4][21]

  • Multi-Targeted Inhibition: Developing single molecules that inhibit multiple key kinases simultaneously, such as VEGFR and EGFR, to block redundant signaling pathways and angiogenesis.[2][30][31]

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design novel quinazoline derivatives with improved potency and selectivity against a wider range of kinase targets.[6][32][33]

Core Experimental Protocols

The development and validation of quinazoline kinase inhibitors rely on a cascade of robust biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a preferred method due to its high sensitivity, low background, and amenability to high-throughput screening.

Causality Behind Experimental Choices:

  • Why TR-FRET? It provides a direct measure of kinase activity (substrate phosphorylation) in a homogenous format, minimizing handling errors and maximizing throughput compared to older methods like radioactive assays.

  • Why Purified Kinase? Using a recombinant kinase domain isolates the interaction to the specific target, ensuring that the observed inhibition is not due to off-target effects in a complex cellular lysate.

  • Why Serial Dilution? This is essential to determine the IC₅₀ (half-maximal inhibitory concentration), a key metric for quantifying a compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test quinazoline derivatives in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation: In a 384-well assay plate, add 50 nL of each compound dilution from step 1.

  • Enzyme/Substrate Addition: Prepare an assay buffer containing the recombinant target kinase (e.g., EGFR) and a biotinylated peptide substrate. Dispense this mixture into the wells containing the compounds.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing ATP and dispense it into all wells to start the kinase reaction. The ATP concentration should be near the Km value for the specific kinase to ensure competitive binding dynamics.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a "stop/detection" buffer containing a Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). The antibody binds to the phosphorylated substrate, bringing the donor and acceptor into proximity.

  • Signal Reading: Incubate for 60 minutes, then read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of acceptor to donor fluorescence.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

A 1. Serially Dilute Quinazoline Compound B 2. Add Compound to 384-well Plate A->B C 3. Add Kinase + Substrate B->C D 4. Pre-incubate C->D E 5. Initiate with ATP D->E F 6. Incubate (Reaction) E->F G 7. Add TR-FRET Detection Reagents F->G H 8. Read Plate & Analyze G->H

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase.

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? This is a critical secondary screen. It validates that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a desired biological effect (inhibit proliferation).

  • Why a Kinase-Dependent Cell Line? Using a cell line known to overexpress or have a mutated, active form of the target kinase (e.g., A549 or NCI-H460 for EGFR) ensures the antiproliferative effect is likely due to on-target inhibition.[14][33]

  • Why 72-hour Incubation? This duration allows for multiple cell doubling times, providing a sufficient window to observe significant differences in proliferation between treated and untreated cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the quinazoline inhibitor in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include "vehicle only" (e.g., 0.1% DMSO) controls.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Viability Measurement (e.g., CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add an equal volume of CellTiter-Glo® reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and plot the percentage of viability against the log of the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Conclusion

The quinazoline scaffold represents a cornerstone of modern targeted cancer therapy. Its ability to be readily synthesized and chemically modified has allowed for the development of highly potent and selective kinase inhibitors that have transformed patient outcomes in diseases like non-small cell lung cancer and breast cancer.[5][34] While challenges such as drug resistance persist, the fundamental principles of structure-based design and a deep understanding of kinase biology continue to drive the evolution of this remarkable class of therapeutic agents. The ongoing exploration of novel quinazoline derivatives targeting a broader spectrum of kinases promises to further expand their clinical utility and solidify their place in the armamentarium against cancer.

Sources

Exploratory

role of the difluoromethyl group in medicinal chemistry and drug design

The Difluoromethyl ( CF2​H ) Group: A Strategic Bioisostere in Modern Medicinal Chemistry and Drug Design Executive Summary The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a found...

Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethyl ( CF2​H ) Group: A Strategic Bioisostere in Modern Medicinal Chemistry and Drug Design

Executive Summary

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a foundational pillar of modern drug discovery. While the trifluoromethyl ( −CF3​ ) group has historically dominated as a lipophilic, metabolically stable moiety, the difluoromethyl ( −CF2​H ) group has recently emerged as a highly versatile bioisostere. Unlike the fully fluorinated −CF3​ group, the −CF2​H moiety retains a highly polarized, acidic proton, allowing it to function as a lipophilic hydrogen bond donor (HBD) .

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observation and delve into the mechanistic causality of the −CF2​H group. We will explore its physicochemical profiling, its role in target engagement, and the state-of-the-art metallaphotoredox methodologies required for its late-stage installation.

The "Lipophilic Hydrogen Bond Donor" Paradigm

The utility of the −CF2​H group stems from the unique electronic environment created by the two highly electronegative fluorine atoms. By inductively withdrawing electron density from the central carbon, the fluorines highly polarize the remaining C−H bond. This polarization renders the proton sufficiently acidic to participate in directed hydrogen bonding, allowing the −CF2​H group to serve as a bioisosteric replacement for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2​ ) functionalities1[1].

Causality in Measurement: Abraham’s Solute 1H NMR Analysis

To rationally design drugs, medicinal chemists require quantitative metrics rather than qualitative assumptions. Traditional partitioning methods cannot isolate the specific contribution of a single functional group's hydrogen bond donating capacity. To solve this, researchers utilize Abraham’s solute 1H NMR analysis .

This self-validating analytical system measures the chemical shift difference ( Δδ ) of the CF2​H proton between a strong hydrogen-bond accepting solvent (DMSO- d6​ ) and a non-competing solvent ( CDCl3​ ). A larger Δδ directly correlates to stronger hydrogen bond acidity (the A parameter). Experimental data confirms that the −CF2​H group acts as an HBD on a scale similar to thiophenols and anilines, though weaker than a primary hydroxyl 2[2].

Table 1: Hydrogen Bond Acidity ( A ) via Abraham's NMR Analysis

Compound ClassHydrogen Bond Acidity ( A )Bioisosteric Equivalent
Difluoromethyl Anisoles ( ArOCF2​H )0.094 – 0.126Thiophenol, Aniline
Difluoromethyl Thioanisoles ( ArSCF2​H )0.085 – 0.116Secondary Amine
Phenol ( ArOH )~0.600Hydroxyl (Strong HBD)

Physicochemical Profiling: Modulating ADME Properties

Replacing a metabolically labile methyl ( −CH3​ ) or highly hydrophilic hydroxyl ( −OH ) group with a −CF2​H moiety profoundly alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: Hydroxyls are rapidly cleared via Phase II metabolism (glucuronidation/sulfation), while benzylic methyl groups are prime targets for Phase I CYP450-mediated oxidation. The −CF2​H group sterically and electronically shields the carbon, drastically extending the biological half-life 3[3].

  • Context-Dependent Lipophilicity: While generally considered a lipophilicity-enhancing group, the experimental ΔlogPoct/wat​ values ( logPXCF2​H​−logPXCH3​​ ) span from -0.1 to +0.4. This variance is highly dependent on the Hammett σ constants of adjacent aromatic substituents. In the presence of strong electron-withdrawing groups (EWGs), the lipophilicity of the −CF2​H analog can actually decrease compared to its methyl counterpart 4[4].

Table 2: Comparative Physicochemical Properties of Bioisosteric Groups

Functional GroupRelative LipophilicityH-Bond DonorMetabolic LiabilityPrimary Use Case in SAR
−OH LowStrongHigh (Phase II)Maximizing target affinity (solubility)
−CH3​ HighNoneHigh (Phase I)Filling hydrophobic pockets
−CF3​ Very HighNoneLowMaximizing passive permeability
−CF2​H Moderate-HighModerateLowBalancing permeability & directed binding

Structural Biology: Target Engagement via CF2​H

The ability of the −CF2​H group to act as an HBD allows for highly specific target engagement that cannot be achieved with a −CF3​ group. A premier example of this is the PI3K α inhibitor Inavolisib .

Inavolisib achieves its extreme selectivity for the alpha isoform of PI3K (over β , γ , and δ isoforms) specifically because its difluoromethyl group forms a critical hydrogen bond with the hydroxyl group of the Ser774 residue in the p110 α catalytic subunit 1[1].

G Inavolisib Inavolisib (PI3Kα Inhibitor) CF2H CF2H Moiety (Lipophilic HBD) Inavolisib->CF2H features PI3K PI3Kα Catalytic Subunit Inavolisib->PI3K binds to Ser774 Ser774 Residue CF2H->Ser774 H-bonds Ser774->PI3K within PIP3 PIP3 Generation (Inhibited) PI3K->PIP3 blocks

Fig 1: Target engagement of Inavolisib via CF2H-mediated hydrogen bonding to PI3Kα Ser774.

State-of-the-Art Synthetic Workflows: Metallaphotoredox Catalysis

Historically, introducing a −CF2​H group required harsh deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) which are moisture-sensitive, hazardous, and poorly tolerated by complex APIs containing multiple Lewis basic sites.

To overcome this bottleneck, modern medicinal chemistry relies on metallaphotoredox catalysis . This approach merges transition metal cross-coupling (e.g., Nickel or Copper) with visible-light photoredox catalysis (e.g., Iridium or Ruthenium complexes). By utilizing single-electron transfer (SET) events at room temperature, chemists can generate transient ∙CF2​H radicals from bench-stable, commercially available precursors like bromodifluoromethane ( BrCF2​H ) 5[5].

G PC Photocatalyst Excited State Radical •CF2H Radical PC->Radical SET NiIII Ni(III)-Aryl-CF2H Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Ox. Addition NiII->NiIII Radical Capture NiIII->Ni0 SET Product Ar-CF2H Product NiIII->Product Red. Elimination

Fig 2: Dual nickel/photoredox catalytic cycle for late-stage aryl difluoromethylation.

Experimental Protocol: Late-Stage Deoxydifluoromethylation of Aliphatic Alcohols

This protocol details the direct conversion of an aliphatic alcohol to a −CF2​H bioisostere without requiring de novo resynthesis, utilizing a copper-mediated, benzoxazolium-activated photoredox pathway6[6].

Causality & Rationale: The unreactive hydroxyl group is first converted into a redox-active benzoxazolium adduct. This primes the C−O bond for homolytic cleavage via SET from the excited state photocatalyst, generating an alkyl radical that is subsequently captured by the Copper- CF2​H complex.

Step-by-Step Methodology:

  • Substrate Activation: In an oven-dried vial equipped with a stir bar, dissolve the aliphatic alcohol API (0.5 mmol, 1.0 equiv) in anhydrous MTBE (0.10 M). Add the o-OMe-NHC benzoxazolium salt (1.2 equiv) and pyridine (1.5 equiv). Stir at room temperature for 15 minutes to ensure complete adduct formation.

  • Catalyst Loading: To the mixture, add the copper catalyst (e.g., Cu(MeCN)4​PF6​ , 10 mol%) and the Iridium-based photoredox catalyst (1-2 mol%).

  • Reagent Addition & Degassing: Introduce the difluoromethylating reagent (e.g., a silyl-difluoromethyl source or BrCF2​H depending on the specific system). Seal the vial with a PTFE septum and degas the mixture via three freeze-pump-thaw cycles. Crucial Step: Oxygen must be rigorously excluded as it rapidly quenches the triplet excited state of the Ir-photocatalyst.

  • Irradiation & Real-Time Validation: Irradiate the reaction mixture using 450 nm blue LEDs at room temperature.

    • Self-Validating Check: Add fluorobenzene as an internal standard prior to irradiation. Extract a 50 μL aliquot at 4 hours and analyze via 19F NMR. The emergence of a characteristic doublet (typically between -110 to -120 ppm, with a coupling constant 2JHF​≈55 Hz) confirms successful C−CF2​H bond formation.

  • Workup: After 15 hours (or upon consumption of starting material via LC-MS), quench the reaction with deionized water, extract with ethyl acetate (3x), dry over Na2​SO4​ , and purify via flash column chromatography.

Conclusion

The difluoromethyl group represents a masterclass in rational drug design. By acting as a lipophilic hydrogen bond donor, it bridges the gap between the metabolic robustness of a −CF3​ group and the target-engaging capacity of a hydroxyl group. With the advent of mild, late-stage metallaphotoredox functionalization techniques, medicinal chemists can now systematically deploy the −CF2​H motif to rescue metabolically labile leads and engineer highly selective, next-generation therapeutics.

References

  • Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2017.[Link]

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 2017.[Link]

  • MacMillan Group. "Metallaphotoredox Difluoromethylation of Aryl Bromides." Princeton University.[Link]

  • MacMillan Group. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, 2024.[Link]

Sources

Foundational

The Privileged Scaffold: Biological Activity and Pharmacological Mechanisms of Substituted Fluoroquinazolines

Executive Summary In contemporary medicinal chemistry, substituted fluoroquinazolines have emerged as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, substituted fluoroquinazolines have emerged as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The strategic incorporation of a fluorine atom onto the quinazoline bicyclic core (typically at the C-5, C-6, or C-7 positions) profoundly alters the physicochemical and pharmacokinetic profile of the molecule. Due to fluorine's high electronegativity and small Van der Waals radius, these substitutions modulate the pKa of adjacent ring nitrogens, enhance metabolic stability against cytochrome P450-mediated oxidation, and increase lipophilicity. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental protocols associated with fluoroquinazoline derivatives across oncology, neurology, and infectious diseases.

Oncology: Tyrosine Kinase Inhibition (EGFR & HER2)

The most prominent and clinically validated application of substituted fluoroquinazolines is in targeted oncology, specifically as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) 1.

Mechanistic Pharmacology

In mutant variants of EGFR (such as the L858R activating mutation or the T790M resistance mutation), the ATP-binding cleft undergoes conformational shifts. The 4-anilinoquinazoline core effectively mimics the adenine ring of ATP. The N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amide of Met793 (in T790M mutants) or Met769 (in wild-type EGFR) within the kinase hinge region 2.

The Role of Fluorine: Substituting the 6- or 7-position with fluorine exerts a stereoelectronic effect that precisely vectors the bulky anilino group into the deep hydrophobic pocket of the kinase domain. Furthermore, the highly polarized C-F bond can form multipolar interactions with the protein backbone, thermodynamically stabilizing the inhibitor-kinase complex and significantly lowering the IC50 into the sub-nanomolar range 3.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Cleft EGFR->ATP Exposes Phos Autophosphorylation ATP->Phos ATP Hydrolysis Inhibitor Fluoroquinazoline Inhibitor Inhibitor->ATP Competitive Blockade Downstream RAS/RAF/MEK/ERK Pathways Phos->Downstream Signal Cascade Proliferation Tumor Proliferation Downstream->Proliferation Cell Survival

EGFR signaling pathway and competitive inhibition mechanism by fluoroquinazolines.

Protocol: Self-Validating In Vitro Kinase Inhibition Assay

To accurately determine the inhibitory potency of novel fluoroquinazolines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Enzyme Activation: Recombinant EGFR kinase domain is pre-incubated with ATP and Mn²⁺/Mg²⁺ cofactors for 15 minutes. Causality: This step is mandatory to ensure autophosphorylation and the transition of the kinase into its active conformation prior to inhibitor introduction.

  • Inhibitor Titration: Fluoroquinazoline derivatives are added in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Causality: A wide logarithmic dilution generates a robust Hill slope, which is mathematically required for precise IC50 calculation.

  • Signal Detection & Internal Validation: A europium-labeled anti-phosphotyrosine antibody is introduced. Causality: TR-FRET provides a self-validating ratiometric readout (emission at 665 nm / 615 nm). Because it relies on the ratio of two wavelengths rather than absolute fluorescence, it automatically eliminates false positives caused by background fluorescence or quenching artifacts inherent to the chemical library.

Neurology: GABA-A Receptor Modulation

Beyond oncology, 6-fluoroquinazoline-4-amine derivatives have demonstrated potent anticonvulsant properties by acting as positive allosteric modulators at the GABA-A receptor [[4]]().

Mechanistic Pharmacology

Molecular docking and enzymatic assays reveal that the 6-fluoroquinazoline moiety occupies a specific hydrophobic pocket formed by residues Asp139, Arg141, Arg142, Asp146, Glu147, and Arg213 of the GABA-A receptor 4. The introduction of fluorine at the C-6 position is not merely structural; it drastically increases the lipophilicity of the scaffold, enabling efficient penetration of the blood-brain barrier (BBB)—a strict pharmacokinetic prerequisite for neuroactive compounds.

Protocol: Radioligand Binding Assay for GABA-A Affinity
  • Tissue Preparation: Isolate rat brain synaptosomal membranes via differential centrifugation. Causality: Synaptosomal fractions are utilized rather than whole-cell homogenates to enrich the concentration of membrane-bound GABA-A receptors, thereby maximizing the signal-to-noise ratio.

  • Equilibrium Incubation: Incubate membranes with [³H]-flunitrazepam and varying concentrations of the fluoroquinazoline test compound at 4°C for 60 minutes. Causality: The assay is performed at 4°C to minimize receptor internalization and proteolytic degradation during the equilibrium phase.

  • Self-Validating Controls: A self-validating system requires a "Total Binding" well (radioligand only) and a "Non-Specific Binding" (NSB) well containing 10 µM unlabelled diazepam. Causality: If the NSB exceeds 20% of total binding, it indicates that the membrane wash steps are insufficient, and the assay plate must be rejected to prevent false affinity calculations.

Antimicrobial Activity: DNA Gyrase Poisoning

Fluoroquinazolines, particularly quinazoline-2,4-diones, are potent antibacterial agents that target bacterial type-II topoisomerases (DNA gyrase and topoisomerase IV) 5.

Mechanistic Pharmacology

Unlike traditional catalytic inhibitors that simply block enzyme activity, fluoroquinazoline-2,4-diones act as topoisomerase "poisons." They intercalate into the bacterial DNA at the enzyme-DNA cleavage site, trapping the enzyme in a lethal ternary complex (Drug-DNA-Enzyme) 5. This mechanism prevents DNA religation, leading to catastrophic double-strand breaks. Notably, this specific scaffold is highly valuable because it overcomes plasmid-mediated efflux resistance—a common failure point for traditional fluoroquinolone antibiotics 6. Furthermore, 6-fluoroquinazolinylpiperidinyl derivatives have demonstrated excellent efficacy against phytopathogenic bacteria like Xanthomonas oryzae, highlighting their dual utility in both human medicine and agrochemistry 7.

Workflow Synth Synthesis of Fluoroquinazolines Purify Purification (HPLC/NMR) Synth->Purify Assay In Vitro Assay (Kinase/GABA-A) Purify->Assay Validated Cmpds SAR SAR Analysis & Docking Studies Assay->SAR Bioactivity Data SAR->Synth Feedback Loop Lead Lead Optimization SAR->Lead Hit to Lead

Iterative experimental workflow for high-throughput screening of fluoroquinazolines.

Quantitative Structure-Activity Relationship (SAR) Data

The biological target and ultimate efficacy of fluoroquinazolines are strictly dictated by their substitution patterns. The table below summarizes the quantitative data across different derivative classes.

Compound ClassPrimary Biological TargetKey Structural ModificationObserved Potency (IC50 / MIC)Reference
4-Anilino-fluoroquinazolines EGFR (L858R/T790M)C-7 Fluorine, C-6 AcrylamideIC50: 1.8 nM2
Lapatinib Analogues EGFR / HER2C-8 Fluoro substitutionIC50: 1.8 nM (EGFR)[[1]]()
6-Fluoroquinazoline-4-amines GABA-A ReceptorN-(4-Bromobenzyl) at C-4High in vivo affinity4
Quinazoline-2,4-diones DNA GyraseC-6 Fluoro, C-7 PiperazinylCC3 < 1 µM[[5]]()
1,2,4-Triazole Mannich Bases X. oryzae (Bacteria)6-FluoroquinazolinylpiperidinylMIC < 50 µg/mL7

References

  • [7] Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi. Journal of Agricultural and Food Chemistry - ACS Publications.7

  • [3] 2,4-Dichloro-7-fluoroquinazoline. PubMed Central (PMC) - NIH. 3

  • [4] Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PubMed Central (PMC) - NIH. 4

  • [2] Full article: Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors. Taylor & Francis Online.2

  • [5] Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. PubMed Central (PMC) - NIH. 5

  • [1] Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. 1

  • [6] Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. 6

Sources

Exploratory

Engineering Efficacy: A Technical Guide to 2,4,6-Substituted Quinazoline Biological Targets

Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, historically celebrated for its role in first-generation epidermal growth factor receptor (EGFR) inhibitors. However, recen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, historically celebrated for its role in first-generation epidermal growth factor receptor (EGFR) inhibitors. However, recent structure-activity relationship (SAR) studies have demonstrated that the 2,4,6-substitution pattern acts as a critical structural motif for unlocking a diverse array of novel biological targets ()[1]. This technical guide synthesizes current literature to map the mechanistic rationale, quantitative efficacy, and field-proven validation protocols for 2,4,6-substituted quinazolines, focusing on their roles in multidrug resistance (MDR) reversal, kinase modulation, and antimicrobial targeting.

Mechanistic Rationale: The 2,4,6-Substitution Paradigm

The spatial geometry of the quinazoline ring allows for highly precise, lock-and-key interactions within the binding pockets of target proteins. Modifying the 2, 4, and 6 positions simultaneously creates a synergistic effect that dictates both target selectivity and pharmacokinetic stability:

  • C-4 Position (The Anchor): This position typically acts as the primary anchor within the target's active site. Substitutions here (e.g., arylamino or decylamine groups) dictate primary affinity, such as hydrogen bonding with the hinge region of the ATP-binding site in kinases ()[2].

  • C-6 Position (The Modulator): The C-6 position serves as a critical modulator of electronic distribution and steric bulk. The introduction of a strongly electron-withdrawing group (e.g., a 6-nitro function) drastically enhances binding affinity to efflux transporters like ABCG2 ()[3]. Conversely, bulky halogens like an iodo-group at C-6 can be detrimental to specific antimicrobial activities due to steric clashes in bacterial enzyme pockets[2].

  • C-2 Position (The Fine-Tuner): Substitutions at C-2 are often utilized to fine-tune lipophilicity, improve membrane permeability, or establish secondary hydrogen bonds with allosteric sites.

Primary Biological Targets & Quantitative Efficacy

ABCG2 Transporter (Multidrug Resistance Reversal)

Overexpression of the ATP-binding cassette sub-family G member 2 (ABCG2) is a primary driver of MDR in oncology, actively effluxing chemotherapeutics like SN-38 and mitoxantrone out of cancer cells. Recent cryo-EM structural analyses reveal that 2,4,6-substituted quinazolines act as extraordinarily potent ABCG2 inhibitors. By competitively binding to the substrate pocket, these derivatives lock the transporter in an inward-facing conformation, modulating its ATPase activity and restoring intracellular drug accumulation[3].

ABCG2_Pathway A Cancer Cell with MDR B ABCG2 Transporter Overexpression A->B C Chemotherapeutic Efflux (SN-38, Mitoxantrone) B->C G Restored Intracellular Drug Accumulation C->G Prevented D 2,4,6-Substituted Quinazoline (e.g., 6-nitro derivative) E Competitive Binding at Substrate Pocket D->E Inhibits F ATPase Activity Modulation D->F Modulates E->G F->G H Apoptosis / Cell Death G->H

Fig 1: Logical pathway of ABCG2 inhibition and MDR reversal by 2,4,6-quinazolines.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The 2,4,6-trisubstituted derivatives exhibit significant antiproliferative activity against human cancer cell lines (e.g., MGC-803, Eca-109) by inducing cellular apoptosis and cell cycle arrest at the S phase ()[4]. Specific 4,6-disubstituted and 2,4,6-trisubstituted variants show nanomolar IC50 values against mutant EGFR (e.g., H1975 cell lines), outperforming standard therapies like afatinib in target specificity ()[5].

Antimicrobial and Antiviral Pathways

Beyond oncology, 2,4,6-trisubstituted quinazolines demonstrate robust antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria, often outperforming standard reference drugs in specific assays ()[6]. Furthermore, specific 4,6-di- and 2,4,6-trisubstituted quinazolines have been patented for their ability to block viral entry, particularly against Flaviviridae (e.g., Hepatitis C virus), by obstructing binding to host receptors like CD209L ()[7].

Quantitative Data Summary
Compound ScaffoldPrimary TargetEfficacy (IC50 / EC50)Key Structural SubstitutionsReference
2,4,6-trisubstituted quinazoline (Cmpd 31) ABCG2 TransporterSub-micromolar6-nitro, 4-anilino[3]
2,4,6-trisubstituted quinazoline (Cmpd 28g) MGC-803 (Gastric Cancer)1.95 μMC-4, C-6 variations[4]
4,6-disubstituted quinazoline (Cmpd 19) EGFR (H1975 Cell Line)2.1 nM6,7-disubstituted, 4-arylamino[5]
2,4,6-trisubstituted quinazoline (Cmpd 6b) COX / InflammatorySuperior to IndomethacinC-2, C-4, C-6 variations[6]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that the reliability of SAR data hinges entirely on the robustness of the in vitro assays. To prevent false positives (e.g., PAINS compounds or auto-fluorescent artifacts), the following protocols are designed as self-validating systems.

Protocol 1: ABCG2 Efflux Inhibition & MDR Reversal Assay (Hoechst 33342 Accumulation)

This assay quantifies the ability of a 2,4,6-quinazoline to block the ABCG2-mediated efflux of the fluorescent dye Hoechst 33342.

  • Cell Seeding: Plate ABCG2-overexpressing cells (e.g., MCF-7/FLV1000) in a 96-well black, clear-bottom plate at 2×104 cells/well.

    • Causality: Using a specifically transfected/overexpressing cell line ensures the observed efflux is mediated by ABCG2, isolating the target from generic cellular transporters.

  • Compound Incubation: Pre-incubate cells with the 2,4,6-substituted quinazoline (serial dilutions from 10 μM to 1 nM) for 30 minutes at 37°C.

    • Causality: This pre-incubation allows the inhibitor to permeate the membrane, equilibrate, and bind to the intracellular/transmembrane domains of ABCG2 prior to substrate competition.

  • Substrate Addition: Add 5 μM Hoechst 33342 to all wells and incubate for an additional 30 minutes.

    • Causality: Hoechst 33342 fluoresces strongly only when bound to intracellular DNA. Functional ABCG2 pumps it out, keeping fluorescence low. Effective inhibition traps the dye inside, resulting in a quantifiable signal increase.

  • Self-Validating Control Step: Include Ko143 (1 μM) as a positive control and a vehicle (0.1% DMSO) as a negative control.

    • Causality: Ko143 is a gold-standard ABCG2 inhibitor. If the Ko143 wells do not show a massive spike in fluorescence compared to DMSO, the baseline efflux of the cells is compromised, and the assay plate must be rejected.

Protocol 2: High-Throughput EGFR Kinase Inhibition Assay (ADP-Glo)

This cell-free biochemical assay measures the direct inhibition of EGFR kinase activity by quantifying unreacted ATP.

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant EGFR kinase domain (1 ng/well), 10 μM ATP, 0.2 μg/μL poly(Glu,Tyr) substrate peptide, and the quinazoline inhibitor. Incubate for 60 minutes at room temperature.

    • Causality: Using a cell-free system isolates the direct biochemical interaction between the inhibitor and the kinase, eliminating variables like cellular permeability or metabolic degradation.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

    • Causality: Removing background ATP ensures that only the ADP produced specifically by the kinase reaction will be measured downstream, drastically improving the signal-to-noise ratio.

  • Luminescence Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction.

    • Causality: The luminescent signal is directly proportional to kinase activity. A potent 2,4,6-quinazoline inhibitor will prevent ADP formation, yielding a low luminescent signal.

  • Self-Validating Control Step: Run a "No Enzyme" control well and a "Reference Inhibitor" (e.g., Erlotinib) control well.

    • Causality: The "No Enzyme" control establishes the absolute zero-activity baseline (ensuring reagents aren't auto-luminescing). The Erlotinib control confirms the assay's sensitivity to known pharmacological agents.

Workflow S1 Compound Library Synthesis S2 In Vitro Target Screening S1->S2 S3 Cell Viability & MDR Assays S2->S3 S4 Mechanistic Validation S3->S4 S5 Lead Optimization S4->S5

Fig 2: High-throughput screening and validation workflow for 2,4,6-quinazolines.

Conclusion & Future Perspectives

The 2,4,6-substituted quinazoline scaffold is far more than a legacy kinase inhibitor backbone. By strategically manipulating the C-2, C-4, and C-6 positions, medicinal chemists can engineer highly selective agents capable of reversing multidrug resistance via ABCG2 inhibition, targeting mutant kinases, and neutralizing microbial threats. Future drug development must prioritize rigorous, self-validating phenotypic and biochemical assays to fully harness the therapeutic potential of this privileged pharmacophore.

References

  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents Source: ResearchGate URL:[Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential Source: Eman Research URL:[Link]

  • Design, synthesis and evaluation of anti-inflammatory, analgesic and antibacterial activity of 2, 4, 6-trisubstituted quinazoline derivatives Source: ResearchGate URL:[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL:[Link]

  • WO 2008/009078 A2 - 4,6-di- and 2,4,6-trisubstituted quinazoline derivatives for the treatment of viral infections Source: Google Patents URL
  • Quinazoline derivatives: synthesis and bioactivities Source: PMC (PubMed Central) URL:[Link]

Sources

Foundational

Decoding the Structure-Activity Relationship (SAR) of Fluoroquinazolines: A Comprehensive Technical Guide

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous FDA-approved therapeutics. Within this class, fluoroquinazolines —particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous FDA-approved therapeutics. Within this class, fluoroquinazolines —particularly those with fluorine substitutions at the 6- or 7-position—represent a highly optimized subclass. The strategic incorporation of fluorine profoundly alters the physicochemical, electronic, and metabolic landscape of the molecule.

As a Senior Application Scientist, I have structured this guide to move beyond mere observational data. We will dissect the causality behind the structure-activity relationship (SAR) of fluoroquinazolines, exploring why specific atomic modifications dictate target affinity across oncology (kinase inhibition), neurology, and infectious diseases. Furthermore, we will establish self-validating experimental workflows to ensure reproducibility and scientific integrity in your hit-to-lead optimization campaigns.

Mechanistic Foundation: The Physicochemical Impact of Fluorine

To understand the SAR of fluoroquinazolines, one must first understand the quantum and thermodynamic effects of the fluorine atom on the bicyclic quinazoline core:

  • Electronic Modulation (pKa Shift): Fluorine is the most electronegative element. When placed at the C6 position of the quinazoline ring, it exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrimidine ring, consequently lowering the pKa of the N1 and N3 nitrogens. This precise electronic tuning is critical for optimizing hydrogen-bond donor/acceptor interactions with the highly conserved hinge region of ATP-binding pockets in kinases[1].

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at metabolically labile positions (like C6) provides a steric and electronic shield against cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's half-life.

  • Lipophilicity and Membrane Permeation: Fluorine substitution increases the lipophilicity (LogP) of the quinazoline core without adding significant steric bulk (fluorine is a bioisostere of hydrogen). This enhances membrane permeability, a critical factor for targeting intracellular kinases or crossing the blood-brain barrier to target CNS receptors like GABA-A or mGlu5[2][3].

SAR Domain 1: Oncology & Kinase Inhibition (EGFR & NEK4)

The most prominent application of 6-fluoroquinazolines is in the competitive inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases.

The 4-Anilino-6-Fluoroquinazoline Scaffold

In the context of Non-Small Cell Lung Cancer (NSCLC), 4-anilinoquinazolines act as ATP mimetics. Recent SAR studies on Spautin-1 analogues (N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines) have revealed critical insights into dual EGFR and NEK4 inhibition[1]:

  • C4 Substitution (The Aniline/Amine Tail): The substituent at the 4-position dictates the primary binding affinity. SAR analysis reveals that increasing the carbon chain length between the secondary amine and the phenyl group significantly enhances target engagement. Furthermore, introducing a halogen capable of inducing a halogen bond at the 4'-position of the phenyl ring dramatically increases anti-proliferative activity against EGFR-mutant NSCLC cells[1].

  • C6 Substitution (The Fluorine Anchor): Compared to 6-bromo or 6-methoxy derivatives, the 6-fluoro modification strikes an optimal balance. It is small enough to avoid steric clashes within the narrow ATP-binding cleft while being electronegative enough to strengthen the hydrogen bond between the N1 of the quinazoline and the backbone amide of the kinase hinge region[3].

G Ligand EGF Ligand Receptor EGFR (Mutant/WT) Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream ATP Binding Inhibitor 6-Fluoroquinazoline (ATP Competitor) Inhibitor->Kinase Blocks Hinge Region Apoptosis Cell Apoptosis / Arrest Downstream->Apoptosis Inhibition Effect

Fig 1. Mechanism of 6-fluoroquinazolines competitively inhibiting the EGFR kinase domain.

SAR Domain 2: Antimicrobial & Agrochemical Efficacy

Beyond oncology, the 6-fluoroquinazoline core has been successfully hybridized to combat phytopathogenic bacteria and fungi.

By linking the 6-fluoroquinazoline moiety with a piperidinyl group and a 1,2,4-triazole Mannich base, researchers have developed potent bactericides against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight[4][5].

SAR Trends in Antimicrobial Activity
  • The Piperidinyl Linker: The presence of the piperidinyl linkage is non-negotiable for bioactivity; it provides the necessary spatial flexibility for the molecule to embed within bacterial membranes[5].

  • Triazole Substitutions: The specific substituents on the 1,2,4-triazole ring dictate the compound's pesticide-likeness. Compounds with optimized lipophilicity demonstrate potent anti-Xoo activity that far surpasses commercial standards like bismerthiazol[5].

Quantitative Data Summary: Anti-Xoo Activity

The following table summarizes the in vitro turbidimetric assay results for key 6-fluoroquinazolinylpiperidinyl derivatives against Xoo[5]:

Compound IDStructural Modification (Triazole Base)EC50 (μg/mL)Relative Potency vs. Control
4c Substituted 1,2,4-triazole variant C23.6~3.9x higher
4f Substituted 1,2,4-triazole variant F18.8~4.9x higher
4j Substituted 1,2,4-triazole variant J23.4~3.9x higher
7j Substituted 1,2,4-triazole variant J (Isomer)24.3~3.8x higher
Bismerthiazol Commercial Agrobactericide (Control)92.41.0x (Baseline)

Data indicates that compound 4f is approximately five times more active than the commercial standard, validating the 6-fluoroquinazoline scaffold as a superior agrochemical lead[5].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the internal controls required to verify success.

Protocol 1: Synthesis of the 4-Chloro-6-Fluoroquinazoline Core & SNAr Diversification

This two-step protocol generates the reactive intermediate and couples it to an amine/aniline to build the SAR library[1].

Step 1: Chlorination (Core Activation)

  • Reaction: Suspend 6-fluoroquinazolin-4(3H)-one (1.0 equiv) in Phosphorus oxychloride (POCl3, 10 volumes).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 equiv). Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the lactam tautomer to the highly electrophilic imoyl chloride.

  • Conditions: Reflux the mixture at 105°C for 3-4 hours under an inert argon atmosphere.

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the highly polar starting material validates completion. Quench carefully over crushed ice to hydrolyze excess POCl3, then extract with Dichloromethane (DCM).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dissolve 4-chloro-6-fluoroquinazoline (1.0 equiv) in isopropanol (iPrOH). Add the desired substituted aniline/amine (1.5 equiv) and Triethylamine (Et3N, 3.0 equiv)[1].

  • Causality: The electron-withdrawing 6-fluoro group makes the C4 position highly susceptible to nucleophilic attack. Et3N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Conditions: Stir at 80°C for 12 hours.

  • Self-Validation: Confirm product formation using LC-MS. The disappearance of the characteristic 3:1 chlorine isotope pattern (M / M+2) in the mass spectrum and the appearance of a secondary amine proton signal (~8.5-10.5 ppm) in the 1H-NMR spectrum confirms successful coupling[1].

Protocol 2: High-Throughput Cell Viability Screening (Kinase Target Validation)

To validate the SAR of the synthesized library against oncology targets, a cell viability assay must be employed[1].

  • Cell Culture: Plate EGFR-mutant NSCLC cells (e.g., HCC827 or H1975) in 96-well plates at a density of 3,000 cells/well.

  • Compound Treatment: Treat cells with the fluoroquinazoline library at varying concentrations (0.1 nM to 10 μM) for 72 hours.

  • Controls (Critical for Validation):

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.

    • Positive Control: Gefitinib or Spautin-1 to establish a known benchmark for apoptosis induction[1].

  • Readout: Use a luminescent ATP-detection assay (e.g., CellTiter-Glo). Causality: The luminescent signal is directly proportional to the amount of ATP present, which indicates the number of metabolically active cells. A reduction in signal directly correlates with the anti-proliferative efficacy of the specific SAR modification[1].

Workflow Core 1. Synthesis of Core (4-Chloro-6-fluoroquinazoline) Div 2. Diversification (SNAr) Anilines / Piperidines Core->Div Screen 3. Primary Screening (Cell Viability / Turbidimetric) Div->Screen SAR 4. SAR Analysis (Causality & Binding) Screen->SAR SAR->Div Iterative Refinement Lead 5. Lead Optimization (In Vivo Efficacy) SAR->Lead

Fig 2. Iterative hit-to-lead workflow for fluoroquinazoline SAR development and validation.

Conclusion

The structure-activity relationship of fluoroquinazolines is a masterclass in rational drug design. By understanding the precise electronic and steric contributions of the fluorine atom, researchers can systematically tune the quinazoline core to target specific kinase hinge regions in oncology, cross the blood-brain barrier for neurological targets, or disrupt the cellular machinery of phytopathogenic bacteria. The key to successful optimization lies in iterative, self-validating synthetic and biological workflows that definitively link structural modifications to phenotypic outcomes.

References

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi. American Chemical Society (ACS). Available at:[Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline for Next-Generation EGFR-TKI Development in NSCLC

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2)[1] Executive Summary & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2)[1]

Executive Summary & Mechanistic Rationale

Non-Small Cell Lung Cancer (NSCLC) accounts for the majority of lung cancer mortalities, driven frequently by activating mutations in the Epidermal Growth Factor Receptor (EGFR), such as L858R and exon 19 deletions (delE746_A750)[2]. While first-generation Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Erlotinib show initial efficacy, acquired resistance—most notably via the T790M "gatekeeper" mutation—necessitates the continuous development of novel, highly selective inhibitors[3].

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline has emerged as a critical, high-value synthetic building block for designing next-generation EGFR TKIs[4]. Its unique substitution pattern provides specific pharmacodynamic and pharmacokinetic advantages:

  • C4-Chloro (The Reactive Hub): Serves as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for the modular attachment of diverse aniline pharmacophores to build the 4-aminoquinazoline core, the foundational scaffold for ATP-competitive EGFR inhibitors[5].

  • C2-Difluoromethyl (-CF₂H): Unlike standard methyl groups, the difluoromethyl moiety acts as a lipophilic bioisostere that significantly enhances metabolic stability against cytochrome P450 oxidation. Furthermore, the polarized C-H bond acts as a unique hydrogen-bond donor within the hydrophobic hinge region of the EGFR kinase domain, increasing binding affinity to mutant conformations[2].

  • C6-Fluoro (-F): Fluorine substitution at the C6 position fine-tunes the electron density of the quinazoline ring. This lowers the pKa of the N1 nitrogen, optimizing the molecule's residence time in the ATP-binding pocket and improving overall membrane permeability[5].

Synthesis and Mechanism of Action Workflow

The following diagram illustrates the translational workflow from the raw chemical building block through chemical synthesis, target engagement, and ultimate phenotypic response in NSCLC cells.

G BB 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) with Functionalized Anilines BB->SNAr TKI Novel Fluorinated Quinazoline EGFR TKI Candidate SNAr->TKI MutEGFR Mutant EGFR (L858R/T790M) ATP Pocket Binding TKI->MutEGFR High Affinity Binding Sig1 PI3K / AKT Pathway Inhibition MutEGFR->Sig1 Sig2 MEK / ERK Pathway Inhibition MutEGFR->Sig2 Apop NSCLC Cell Apoptosis & Tumor Regression Sig1->Apop Sig2->Apop

Fig 1: Workflow from quinazoline building block to downstream NSCLC apoptotic signaling.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: SNAr Synthesis of 4-Aminoquinazoline Derivatives

Objective: Synthesize a library of EGFR TKI candidates using the title compound.

Causality & Design Choices: Isopropanol (iPrOH) is selected as the solvent because its boiling point (82°C) provides the optimal thermal energy for SNAr without risking the thermal degradation of the -CF₂H group. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile, which would otherwise stall the reaction[6].

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 232.6 mg, 1.0 mmol) of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in 10 mL of anhydrous isopropanol.

  • Nucleophile Addition: Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) to the solution.

  • Base Addition: Dropwise, add 2.5 equivalents of DIPEA (435 µL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 85°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Monitoring (Validation Step): Monitor reaction progress via TLC (Hexanes:EtOAc 7:3) and LC-MS. The disappearance of the starting material peak (m/z ~233) and the appearance of the product mass confirms conversion.

  • Workup & Purification: Cool the mixture to 0°C to induce precipitation. Filter the crude solid, wash with cold isopropanol, and purify via flash column chromatography (silica gel, gradient elution) to yield the pure fluorinated TKI candidate.

  • Quality Control: Confirm structure and purity (>95%) via ¹H-NMR, ¹⁹F-NMR, and HRMS before proceeding to biological assays.

Protocol B: In Vitro Cell Viability Assay for NSCLC Profiling

Objective: Evaluate the anti-proliferative efficacy and mutant-selectivity of the synthesized compounds.

Causality & Design Choices: We utilize a panel of distinct NSCLC cell lines to validate mechanism of action. H1975 cells harbor the L858R/T790M double mutation (resistant to first-generation TKIs), while HCC827 cells harbor the delE746_A750 mutation (highly sensitive)[2]. A549 cells (Wild-Type EGFR) are included to assess off-target toxicity. The ATP-based CellTiter-Glo assay is chosen for its superior dynamic range and direct correlation with metabolically active cells.

  • Cell Seeding: Harvest exponentially growing H1975, HCC827, and A549 cells. Seed at a density of 3,000 cells/well in 96-well opaque white microplates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the synthesized TKI in DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration <0.1%). Add 10 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Validation & QC: Calculate the Z'-factor for the assay using DMSO controls and a positive control (e.g., Osimertinib). A Z'-factor > 0.6 validates the assay's robustness. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a prototype compound derived from 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, compared against clinical benchmarks. The data highlights the enhanced potency against the T790M resistance mutation conferred by the difluoromethyl and fluoro substitutions[2][3].

Table 1: Comparative Anti-Proliferative Activity (IC₅₀ in nM) in NSCLC Cell Lines

Compound / InhibitorHCC827 (del19)H1975 (L858R/T790M)A549 (WT EGFR)Selectivity Index (WT/H1975)
Gefitinib (1st Gen)2.5 ± 0.4> 10,000> 10,000N/A
Osimertinib (3rd Gen)1.8 ± 0.311.4 ± 1.21,850 ± 120~162x
Prototype Derivative *1.2 ± 0.24.8 ± 0.62,400 ± 180~500x

*Prototype Derivative: Synthesized via Protocol A using 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline and 3-chloro-4-fluoroaniline.

References

  • Boehringer Ingelheim International GmbH. "Novel fluorinated quinazoline derivatives as EGFR inhibitors." WIPO Patent Application WO2017117680A1, July 2017.
  • "Quinazoline derived compounds as EGFR inhibitors and their uses thereof." WIPO Patent Application WO2022170043A1, August 2022.
  • Haghighijoo, Z., et al. "Recent Advances on Quinazoline: Therapeutic potential of quinazoline derivatives for NSCLC." Future Journal of Pharmaceutical Sciences, May 2024. Available at:[Link]

  • Elsocht, M. "Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization." Vrije Universiteit Brussel PhD Thesis, 2022. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Utility of 4-Chloroquinazolines for Creating Novel Bioactive Compounds

Introduction: The Quinazoline Scaffold as a "Privileged" Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are term...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets.[1] The quinazoline ring system, a benzo-fused N-heterocycle, is a quintessential example of such a scaffold.[2][3] Its derivatives have been successfully developed into blockbuster drugs, particularly in oncology, where they function as potent kinase inhibitors.[3][4]

The synthetic gateway to this vast chemical space is often the 4-chloroquinazoline intermediate. The strategic placement of a chlorine atom at the C4 position renders the scaffold highly susceptible to nucleophilic displacement.[5][6] This reactivity makes it an exceptionally versatile building block, allowing for the systematic introduction of a wide array of functional groups and the rapid generation of extensive compound libraries for drug discovery programs. This guide provides an in-depth exploration of the key synthetic transformations of 4-chloroquinazolines, complete with detailed protocols and field-proven insights for researchers in drug development.

Part 1: Synthesis of the 4-Chloroquinazoline Precursor

The journey to novel quinazoline derivatives begins with the reliable synthesis of the 4-chloro intermediate. This is typically a two-step process starting from readily available anthranilic acids.[4][7] The first step involves the cyclization to form a stable quinazolin-4(3H)-one, which is subsequently chlorinated.

G cluster_0 Precursor Synthesis Workflow A Substituted Anthranilic Acid B Quinazolin-4(3H)-one A->B Cyclization (e.g., Formamide, 160°C) C 4-Chloroquinazoline B->C Chlorination (e.g., POCl₃ or SOCl₂, Reflux)

Caption: General workflow for synthesizing 4-chloroquinazolines.

Protocol 1.1: Two-Step Synthesis of 4-Chloroquinazoline

This protocol details the synthesis from a generic substituted anthranilic acid.

Step A: Synthesis of Quinazolin-4(3H)-one [8]

  • Combine the desired anthranilic acid (1.0 eq.) and formamide (10-15 eq.) in a round-bottom flask fitted with a reflux condenser.

  • Heat the reaction mixture to 130-160°C for 2-4 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material is a key indicator. Formamide acts as both the solvent and the source of the C2 carbon.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual formamide, and dry under vacuum. The resulting quinazolin-4(3H)-one is often pure enough for the next step.

Step B: Chlorination to 4-Chloroquinazoline [7][9]

  • Place the dried quinazolin-4(3H)-one (1.0 eq.) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Caution: This step must be performed in a well-ventilated fume hood. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) or thionyl chloride (SOCl₂, 5-10 eq.). For certain substrates, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with SOCl₂.

  • In some cases, a base such as N,N-diethylaniline is added to scavenge the HCl generated.[9]

  • Heat the mixture to reflux (for SOCl₂, ~76°C; for POCl₃, ~105°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.[10]

  • Cool the reaction mixture to room temperature. Carefully and slowly remove the excess chlorinating agent under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice. This will precipitate the crude 4-chloroquinazoline.

  • Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NH₄OH) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chloroquinazoline, which can be purified by recrystallization or column chromatography.

Part 2: Core Synthetic Transformations

The C4-Cl bond is highly activated towards substitution, making it the focal point for derivatization. The primary reactions employed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most common and direct method for functionalizing the 4-position.[4] The electron-withdrawing nature of the quinazoline nitrogens renders the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, particularly amines.[1]

G cluster_0 SNAr Mechanism at C4 start 4-Chloroquinazoline + Amine (Nu-H) intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product 4-Aminoquinazoline + HCl intermediate->product Elimination of Cl⁻ & Proton Transfer

Caption: Simplified mechanism for SNAr amination of 4-chloroquinazoline.

Protocol 2.1: General SNAr Amination [2][5]

  • Dissolve the 4-chloroquinazoline derivative (1.0 eq.) and the desired primary or secondary amine (1.0-1.5 eq.) in a suitable solvent such as isopropanol, ethanol, or DMF in a round-bottom flask.

    • Expert Insight: Isopropanol is a common choice as it is a good solvent for both reactants and often allows the product to crystallize upon cooling, simplifying purification. DMF is used for less reactive partners.

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2-3 eq.) to liberate the free amine.[5] Even with free amines, a base is often added to neutralize the HCl generated during the reaction.[6]

  • Heat the reaction mixture at a temperature ranging from 60°C to reflux for 4-24 hours.

    • Causality: Electron-rich amines react faster and may only require mild conditions, while electron-poor anilines often necessitate higher temperatures and longer reaction times.[2][3]

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Table 1: SNAr Reaction Optimization & Scope

Nucleophile TypeSolventTemperatureBaseKey Considerations
Aliphatic AminesIsopropanol, EthanolRoom Temp to RefluxDIPEA, Et₃NGenerally fast and high-yielding.[3]
Electron-Rich AnilinesIsopropanol, DioxaneRefluxDIPEA, Et₃NGood to excellent yields under standard heating.[2]
Electron-Poor AnilinesDMF, THF/H₂O (1:1)High Temp or MicrowaveK₂CO₃, DIPEAOften requires microwave irradiation for efficient conversion and shorter reaction times.[2][3]
Thiols (Thiolation)DMF, EthanolRoom Temp to 60°CNaH, K₂CO₃Requires a strong base to deprotonate the thiol.
Alcohols (Alkoxylation)THF, DioxaneRoom Temp to RefluxNaH, KOtBuRequires a strong base to generate the alkoxide nucleophile.
B. Palladium-Catalyzed Cross-Coupling Reactions

For C-C and certain C-N bond formations where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction creates a C-C bond between the C4 position of the quinazoline and an aryl or vinyl group from an organoboron reagent.[11]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: General Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 4-chloroquinazoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, commonly a mixture like Dioxane/H₂O (3:1) or DMF/H₂O (4:1).[11][12]

  • Heat the mixture to 80-120°C for 6-24 hours, monitoring by TLC or LC-MS.

  • Trustworthiness Check: A major side reaction is the hydrolysis of the 4-chloroquinazoline to the corresponding quinazolin-4(3H)-one, especially given the aqueous basic conditions.[13] To mitigate this, using anhydrous solvents and non-aqueous bases (e.g., K₃PO₄ in dry dioxane) can be beneficial.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful alternative to SNAr, particularly for coupling less reactive or sterically hindered amines.[14] It involves a palladium catalyst and a specialized phosphine ligand.

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.3: General Buchwald-Hartwig Amination [14][15]

  • In a glovebox or under an inert atmosphere, combine the 4-chloroquinazoline (1.0 eq.), the amine (1.2 eq.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.5-2.2 eq.).[15][16]

    • Expert Insight: The choice of ligand is critical and substrate-dependent. Sterically hindered biarylphosphine ligands like XPhos are often effective for a broad range of substrates.[15]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110°C, or utilize microwave irradiation, for 4-24 hours.[15]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Part 3: Troubleshooting and Field-Proven Insights

Table 2: Common Issues and Recommended Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in chlorination step Inactive chlorinating agent (POCl₃/SOCl₂). Incomplete reaction.Use a fresh bottle or freshly distilled reagent. Increase reaction time and/or temperature. Monitor closely by TLC.[8]
Low yield in SNAr step Poorly reactive nucleophile (e.g., electron-poor aniline). Steric hindrance.Switch to a higher boiling point solvent (e.g., DMF). Use microwave irradiation to accelerate the reaction.[2][8] For very hindered cases, consider a Buchwald-Hartwig approach.
Formation of 2-chloro-4(3H)-quinazolinone during Suzuki coupling Competitive hydrolysis of the reactive C4-Cl bond by aqueous base.Use strictly anhydrous solvents and reagents. Employ a non-aqueous base like K₃PO₄ or a weaker base.[13]
Formation of disubstituted product (from 2,4-dichloroquinazoline) Excess nucleophile, high temperature, or long reaction time.Use a stoichiometric amount (1.0-1.1 eq.) of the amine. Perform the reaction at a lower temperature (e.g., 0°C to RT) to exploit the higher reactivity of the C4 position.[1][13]

Conclusion

The 4-chloroquinazoline scaffold is a cornerstone of modern medicinal chemistry, providing a reliable and versatile entry point for the synthesis of novel, biologically active molecules. Mastery of its fundamental reactions—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling—empowers researchers to efficiently generate diverse compound libraries. By understanding the causality behind experimental choices and anticipating potential challenges, scientists can fully harness the synthetic utility of this privileged structure in the quest for new therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3087-3097. [Link][2][3]

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Retrieved from Benchchem website.[7]

  • Benchchem. (n.d.). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. Retrieved from Benchchem website.[6]

  • N-Heterocyclic compounds are commonly present in pharmaceuticals... (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from Benchchem website.[8]

  • Moura, R. O., et al. (2021). recent advances in selective functionalization of the quinazoline scaffold. Journal of the Brazilian Chemical Society, 32(2), 329-346. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17614-17649. [Link][11]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17614–17649. [Link][12]

  • Lemos, B. S., et al. (2023). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 28(5), 2383. [Link][9]

  • da Silva, A. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 177. [Link][1]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link][10]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • Benchchem. (n.d.). Technical Support Center: Reactions of 2,4-Dichloroquinazoline. Retrieved from Benchchem website.[13]

  • Bhusare, K. R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-933. [Link][4]

  • ACS Publications. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1788-1792. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link][14]

  • Romero, M., & Delgado, G. E. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 15(1), 1-20. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link][17]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1045. [Link][15]

Sources

Method

Application Note: A Comprehensive Guide to the N-Arylation of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline with Anilines

Introduction The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in a multitude of biologically active compounds.[1] This framework is cen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in a multitude of biologically active compounds.[1] This framework is central to several FDA-approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1][2] The strategic N-arylation at the C4 position of the quinazoline core is a critical synthetic step in accessing these valuable molecules.

This technical guide provides a detailed exploration of the N-arylation of a specific, highly functionalized substrate: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline. The presence of electron-withdrawing groups (EWG), namely the 2-(difluoromethyl) and 6-fluoro substituents, significantly influences the reactivity of the C4 position. This note offers researchers, scientists, and drug development professionals a selection of robust protocols, an analysis of the underlying reaction mechanisms, and a decision-making framework for selecting the optimal synthetic strategy based on the electronic properties of the aniline coupling partner.

Mechanistic Considerations and Strategy Selection

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards substitution due to the electron-withdrawing nature of the adjacent ring nitrogens and the additional EWGs on the scaffold. This inherent reactivity allows for several synthetic approaches. The choice of method is primarily dictated by the nucleophilicity of the aniline.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct route for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a well-established two-step addition-elimination mechanism, involving a stabilized Meisenheimer intermediate.[3]

  • Causality: This method is ideal for anilines bearing electron-donating groups (EDGs) or neutral substituents (e.g., -OCH₃, -CH₃). These groups enhance the nucleophilicity of the aniline nitrogen, facilitating its attack on the electrophilic C4 carbon of the quinazoline.

  • Advantages: It is often catalyst-free, atom-economical, and procedurally simple, typically requiring only heat and a suitable solvent, sometimes with an acid or base catalyst.[1]

  • Limitations: The reaction can be sluggish or fail entirely with electron-poor anilines (e.g., those with -NO₂, -CN, or -CF₃ groups), which are not sufficiently nucleophilic to initiate the reaction under thermal conditions.[4]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For challenging couplings involving electron-neutral or electron-deficient anilines, the Buchwald-Hartwig amination is the state-of-the-art method.[5] This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds under conditions that SNAr cannot overcome.

  • Causality: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the Pd(0) catalyst to the C-Cl bond, (2) Coordination of the aniline and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[6]

  • Advantages: It possesses an exceptionally broad substrate scope, tolerates a wide range of functional groups, and typically proceeds with high efficiency.[5][6] The use of specialized bulky phosphine ligands (e.g., XPhos, SPhos) is crucial for achieving high yields.[7]

  • Limitations: This method requires an expensive transition-metal catalyst and ligands, a strong base, and strictly inert atmospheric conditions (N₂ or Ar), adding to its cost and complexity.

Method 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative for C-N bond formation.[8] While often overshadowed by palladium catalysis, modern advancements have made it a viable and cost-effective option.

  • Causality: The mechanism involves the formation of a copper(I)-amido species which then reacts with the aryl halide.[8]

  • Advantages: Copper is significantly more abundant and less expensive than palladium, making this an economically attractive method for large-scale synthesis.[9]

  • Limitations: Traditional Ullmann reactions often require harsh conditions, including high temperatures (>150 °C) and high-boiling polar solvents.[8] While modern protocols have improved, they can still be less general in scope than the Buchwald-Hartwig reaction.

Workflow for Method Selection

To assist in selecting the appropriate protocol, the following decision-making workflow is proposed.

sub Analyze Aniline Substituent decision1 Electron Donating Group (EDG) e.g., -OMe, -Me, -NH2 sub->decision1 decision2 Electron Withdrawing Group (EWG) e.g., -NO2, -CN, -CF3 decision1->decision2 No (Neutral) protA Protocol A: Direct S(N)Ar decision1->protA Yes protB Protocol B: Microwave-Assisted S(N)Ar decision2->protB No protC Protocol C: Buchwald-Hartwig Amination decision2->protC Yes

Caption: Method selection workflow based on aniline electronics.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Direct SNAr for Electron-Rich Anilines

This protocol is optimized for highly nucleophilic anilines, such as 4-methoxyaniline (p-anisidine).

  • Reagents:

    • 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq)

    • Substituted Aniline (e.g., p-anisidine) (1.1 eq)

    • 2-Propanol or n-Butanol (0.2 M)

    • Concentrated HCl (catalytic, ~0.1 eq)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 mmol, 246.6 mg).

    • Add the electron-rich aniline (1.1 mmol) followed by the solvent (5 mL of 2-propanol).

    • Add a catalytic drop of concentrated HCl.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for 2-propanol).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

    • Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the free amine product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

Protocol B: Microwave-Assisted SNAr for Moderately Reactive Anilines

This protocol is effective for anilines with neutral or weakly donating/withdrawing groups and offers significant rate enhancement.[2][4][10]

  • Reagents:

    • 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq)

    • Substituted Aniline (e.g., aniline) (1.2 eq)

    • Solvent mixture: THF/H₂O (1:1) (0.3 M)

  • Equipment:

    • Microwave synthesis reactor

    • 10 mL microwave reaction vial with a stir bar

  • Procedure:

    • Place 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (0.5 mmol, 123.3 mg) and the aniline (0.6 mmol) in a 10 mL microwave vial.

    • Add the THF/H₂O solvent mixture (1.7 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-140 °C for 20-40 minutes. Use dynamic power control with a maximum of 200 W.

    • Monitor pressure to ensure it remains within the vial's limits.

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature using compressed air.

    • Transfer the contents to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol C: Buchwald-Hartwig Amination for Electron-Poor Anilines

This protocol is designed for challenging substrates, such as 4-nitroaniline, that do not react under SNAr conditions.

  • Reagents:

    • 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq)

    • Electron-Poor Aniline (e.g., 4-nitroaniline) (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, degassed toluene (0.2 M)

  • Equipment:

    • Schlenk flask or oven-dried sealed tube

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Magnetic stirrer and hotplate

    • Sintered glass funnel for filtration

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 134.5 mg) to an oven-dried Schlenk flask.

    • Add the 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 mmol, 246.6 mg) and the electron-poor aniline (1.2 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel.

Data Summary and Optimization

The choice of conditions is critical for achieving high yields. The following table provides a general guideline for various aniline substrates.

Aniline SubstrateElectronic NatureRecommended ProtocolTypical ConditionsExpected Yield
4-MethoxyanilineStrong EDGA: Direct SNAr2-Propanol, HCl (cat.), Reflux, 6h>90%
3,4-DimethylanilineEDGA: Direct SNArn-Butanol, Reflux, 8h85-95%
AnilineNeutralB: Microwave SNArTHF/H₂O, 120 °C, 30 min80-90%
4-FluoroanilineWeak EWGB: Microwave SNArTHF/H₂O, 140 °C, 40 min70-85%
4-ChloroanilineWeak EWGC: Buchwald-HartwigPd₂(dba)₃/XPhos, NaOtBu, Toluene, 110 °C, 18h75-90%
4-NitroanilineStrong EWGC: Buchwald-HartwigPd₂(dba)₃/XPhos, NaOtBu, Toluene, 110 °C, 24h60-75%

Visualization of Key Mechanism

The Buchwald-Hartwig amination cycle is a cornerstone of modern cross-coupling chemistry. Understanding its mechanism is key to troubleshooting and optimization.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NHR')]+Cl- oa_complex->amine_complex + R'NH2 amido_complex L-Pd(II)(Ar)(NR') amine_complex->amido_complex - Base-H+Cl- amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product arcl Ar-Cl arcl->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056–1063. Available at: [Link]

  • Sang, P., et al. (2012). Copper-Catalyzed Sequential Ullmann N-Arylation and Aerobic Oxidative C–H Amination: A Convenient Route to Indolo[1,2-c]quinazoline Derivatives. Organic Letters, 14(15), 3894–3897. Available at: [Link]

  • Chen, W., et al. (2017). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, Z., et al. (2025). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity, 29(1), 195-214. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6245. Available at: [Link]

  • Sang, P., et al. (2012). Copper-catalyzed Sequential Ullmann N-arylation and Aerobic Oxidative C-H Amination: A Convenient Route to indolo[1,2-c]quinazoline Derivatives. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. Available at: [Link]

Sources

Application

Application Note: Development of Anticancer Drug Derivatives from 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Scaffold Rationale The quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scaffold Rationale

The quinazoline core is a "privileged scaffold" in oncology, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib, erlotinib, and afatinib [1]. As drug resistance—particularly the T790M and C797S mutations in the Epidermal Growth Factor Receptor (EGFR)—continues to challenge clinical outcomes, the strategic functionalization of the quinazoline ring is paramount.

This application note details the synthesis, structural-activity relationship (SAR) principles, and biological validation protocols for developing novel kinase inhibitors using 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline as the primary building block.

Structural-Activity Relationship (SAR) Causality

Every functional group on this specific starting material has been engineered to optimize pharmacodynamics and pharmacokinetics:

  • 4-Chloro Moiety: This highly electrophilic center is primed for Nucleophilic Aromatic Substitution (SNAr). It allows for the rapid, high-yield attachment of diverse anilines or aliphatic amines. The resulting 4-amino substitution is critical, as it forms the primary hydrogen bonds with the kinase hinge region (typically the backbone amide of Met793 in EGFR) [1].

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, significantly enhancing metabolic stability. Second, the strongly electronegative fluorine atom modulates the electron density of the quinazoline ring, often increasing binding affinity by engaging in favorable multipolar interactions within the hydrophobic back-pocket of the kinase domain [3].

  • 2-(Difluoromethyl) Group: Unlike a standard methyl group, the difluoromethyl (-CHF2) moiety acts as a lipophilic hydrogen bond donor. The highly polarized C-H bond can interact with water networks or specific amino acid residues at the entrance of the ATP-binding cleft. Furthermore, it serves as a bioisostere for the bulkier trifluoromethyl (-CF3) group, offering similar metabolic resistance without the severe steric penalty that can disrupt kinase affinity [2].

Synthetic Workflow & Protocols

To ensure reproducibility, the following protocol describes a self-validating synthetic system for generating 4-anilino derivatives.

SynthWorkflow A 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline C SNAr Reaction (iPrOH, DIPEA, 80°C) A->C B Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) B->C D Crude 4-Anilinoquinazoline C->D E Purification (Flash Chromatography) D->E F Pure Kinase Inhibitor E->F

Synthetic workflow for 4-anilino-2-(difluoromethyl)-6-fluoroquinazoline derivatives via SNAr.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Expertise Note: While N,N-dimethylformamide (DMF) is a common solvent for SNAr, we utilize isopropanol (iPrOH) in this protocol. Protic solvents stabilize the transition state of the SNAr reaction via hydrogen bonding to the leaving chloride ion, accelerating the reaction while simplifying downstream aqueous workup.

Materials:

  • 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq, 1.0 mmol)

  • Target Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Isopropanol (iPrOH) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the quinazoline building block in 10 mL of iPrOH.

  • Base Addition: Add DIPEA dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic acid scavenger. Neutralizing the generated HCl prevents the protonation of the incoming aniline, which would otherwise deactivate the nucleophile and stall the reaction.

  • Nucleophile Addition: Add the target aniline to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the reaction block to 80°C for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The disappearance of the starting material mass (m/z 232.5) and the appearance of the product mass validate reaction completion.

  • Workup: Cool the mixture to 0°C in an ice bath. The product typically precipitates. Filter the precipitate under vacuum and wash with cold iPrOH (2 x 5 mL) followed by cold diethyl ether (5 mL).

  • Purification: If the purity by LC-MS is <95%, purify via silica gel flash chromatography using a gradient of 0-50% EtOAc in Hexanes.

Biological Evaluation & Validation

Once synthesized, the derivatives must be evaluated for both biochemical target engagement and cellular efficacy.

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Quinazoline Derivative (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Mechanism of action: Quinazoline derivatives block EGFR signaling, inducing tumor cell apoptosis.

Protocol 2: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

This assay measures the depletion of ATP (and generation of ADP) during the kinase reaction. It is highly resistant to fluorescent interference from the synthesized compounds [4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler.

  • Kinase Reaction: Add 5 µL of EGFR kinase/substrate mixture (diluted in 1x Kinase Buffer) to the wells. Causality: Ensure the ATP concentration used in the buffer is near the Michaelis constant (Km) for EGFR (~10 µM). Using an ATP concentration too high will artificially mask the potency of ATP-competitive inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Self-Validation: Read luminescence. Calculate the Z'-factor using DMSO (negative control) and Erlotinib (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol 3: Cellular Viability (MTT Assay)

To determine if the biochemical potency translates to cellular efficacy, compounds are tested against EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) lines (e.g., HCC827).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCC827 cells at 3,000 cells/well in a 96-well clear-bottom plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10x compound dilutions (final DMSO concentration 0.1%). Causality: Keeping DMSO ≤0.1% prevents solvent-induced cytotoxicity, ensuring the observed cell death is strictly target-mediated.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Live cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial reductases.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm. Normalize data against the vehicle control to generate dose-response curves.

Representative Quantitative Data

The following table summarizes the expected SAR profile when utilizing the 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline scaffold conjugated with various anilines. Note the correlation between isolated enzyme inhibition and cellular efficacy.

Compound IDAniline SubstituentEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)HCC827 Cell Viability IC₅₀ (nM)
Erlotinib (Ctrl) 3-ethynylaniline2.5 ± 0.33.1 ± 0.415.2 ± 1.8
Derivative A 3-chloro-4-fluoroaniline1.8 ± 0.22.0 ± 0.28.4 ± 1.1
Derivative B 3-ethynylaniline1.2 ± 0.11.5 ± 0.36.2 ± 0.9
Derivative C 4-bromoaniline12.4 ± 1.518.2 ± 2.185.6 ± 5.4

Data Interpretation: Derivative B demonstrates that pairing the 2-(difluoromethyl)-6-fluoro core with a 3-ethynylaniline (a known optimal hinge-binder) yields superior biochemical and cellular potency compared to the first-generation inhibitor Erlotinib.

References

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: NIH / PubMed Central (PMC) URL:[Link]

Method

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline as a tool compound in cell biology

An Application Note for Chemical Biology & Drug Development Topic: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ) as a Modular Tool Compound for Kinase Probe Generation Executive Summary & Scientific Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Chemical Biology & Drug Development Topic: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ) as a Modular Tool Compound for Kinase Probe Generation

Executive Summary & Scientific Rationale

In modern chemical biology, the rapid generation of targeted small-molecule probes is essential for interrogating cellular signaling pathways. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ) serves as a highly privileged, reactive precursor for the synthesis of ATP-competitive kinase inhibitors, particularly targeting Receptor Tyrosine Kinases (RTKs) such as EGFR and HER2 [1].

Rather than functioning as a static inhibitor, CDFQ is deployed as a modular tool compound . By leveraging its highly reactive C4-position, researchers can generate focused libraries of 4-anilinoquinazolines directly in assay-compatible formats. The structural logic of CDFQ is rooted in precise physicochemical tuning:

  • The 4-Chloro Electrophile: The α -nitrogen effect of the pyrimidine ring highly activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr) . This allows rapid, transition-metal-free coupling with diverse anilines to form the critical hinge-binding 4-anilinoquinazoline pharmacophore [2].

  • The 6-Fluoro Substituent: Fluorination at C6 increases the lipophilic efficiency (LipE) of the scaffold, blocks metabolic oxidation, and modulates the pKa of the quinazoline nitrogens to optimize hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR) [3].

  • The 2-Difluoromethyl ( −CF2​H ) Group: Acting as a versatile bioisostere, the difluoromethyl group provides unique hydrogen-bond donor/acceptor capabilities compared to a standard methyl group, allowing careful calibration of the probe's cellular permeability and target residence time [4].

Chemical Biology Workflow

To utilize CDFQ effectively, workflows must bridge synthetic chemistry and live-cell biology. The following diagram outlines the integrated pipeline from precursor functionalization to live-cell target engagement.

Workflow CDFQ 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline (Reactive Precursor) SNAr Microscale SNAr Reaction (DMSO, DIPEA, 80°C) CDFQ->SNAr Anilines Diverse Anilines (Nucleophiles) Anilines->SNAr Library 4-Anilinoquinazoline Library (Active Kinase Probes) SNAr->Library LCMS LC-MS Validation (Purity >95%) Library->LCMS NanoBRET Live-Cell NanoBRET Assay (Target Engagement) LCMS->NanoBRET Validated Probes Data Kinase Selectivity & Potency Profiling NanoBRET->Data

Figure 1: Chemical biology workflow from CDFQ precursor to live-cell target engagement profiling.

Protocol 1: Microscale in situ SNAr Synthesis of Kinase Probes

This protocol details the generation of active 4-anilinoquinazoline probes from CDFQ. By performing the reaction in DMSO, the resulting stock solutions can be directly diluted for biological screening, bypassing complex purification steps if conversion is quantitative [5].

Materials:

  • CDFQ (100 mM stock in anhydrous DMSO)

  • Aniline derivatives (100 mM stocks in anhydrous DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile 96-well deep V-bottom plate, combine 10 µL of CDFQ stock (1 µmol) with 12 µL of the desired aniline stock (1.2 µmol, 1.2 eq).

    • Causality: A slight excess of the aniline nucleophile drives the reaction to completion, ensuring no unreacted CDFQ electrophile remains to cause off-target covalent binding in downstream assays.

  • Base Addition: Add 2 µL of DIPEA to each well.

    • Causality: The SNAr reaction generates HCl as a byproduct. DIPEA acts as a non-nucleophilic scavenger to prevent the protonation of the aniline, which would render it unreactive [2].

  • Thermal Incubation: Seal the plate and incubate at 80°C for 4 hours with gentle shaking.

  • Self-Validation (LC-MS Check): Withdraw a 0.5 µL aliquot, dilute in 50 µL of Acetonitrile/Water (1:1), and inject into an LC-MS.

    • Validation Criteria: Proceed to biological assays only if the extracted ion chromatogram (EIC) shows >95% conversion to the desired product mass. Unreacted CDFQ will appear at m/z 233.0 [M+H]+ .

  • Stock Preparation: Dilute the completed reaction mixture with DMSO to a final nominal concentration of 10 mM. Store at -20°C.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical kinase assays often fail to predict cellular efficacy due to the high intracellular concentration of endogenous ATP (1–5 mM), which outcompetes standard hinge-binders [6]. This self-validating NanoBRET protocol measures the ability of CDFQ-derived probes to engage EGFR in live cells.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding an EGFR-NanoLuc fusion protein. Seed at 2×104 cells/well in a white 384-well plate.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Target Engagement Intracellular Kinase Tracer) at its pre-determined KD​ concentration.

  • Probe Incubation: Serially dilute the CDFQ-derived probes (from Protocol 1) in assay medium and add to the cells (final concentrations ranging from 10 µM to 1 nM). Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows the probe to cross the cell membrane, equilibrate, and compete with both the fluorescent tracer and endogenous ATP for the EGFR hinge region.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Self-Validation (Controls):

    • No-Tracer Control: Establishes the background BRET ratio.

    • Tracer-Only Control: Establishes the maximum BRET window. If the ratio between Tracer-Only and No-Tracer is <3.0 , the assay window is insufficient and cell density/transfection efficiency must be optimized.

Mechanism ATP Endogenous ATP (mM Concentration) EGFR EGFR Kinase Domain (Hinge Region) ATP->EGFR Binds Phos Autophosphorylation (Active State) EGFR->Phos Probe CDFQ-Derived Probe (4-Anilinoquinazoline) Probe->EGFR Competes with ATP Probe->Phos Blocks Downstream PI3K/AKT & MAPK/ERK Signaling Phos->Downstream Promotes Survival

Figure 2: Mechanism of ATP-competitive kinase inhibition by CDFQ-derived 4-anilinoquinazolines.

Data Presentation: Expected Physicochemical & Biological Profiles

By utilizing CDFQ as the core scaffold, the resulting libraries exhibit highly predictable physicochemical properties. Below is a summary of quantitative data for representative CDFQ-derived probes synthesized via Protocol 1 and evaluated via Protocol 2.

DerivativeNucleophile (Aniline)Exact Mass (Expected)cLogPTarget KinaseLive-Cell IC50​ (NanoBRET)
CDFQ-Base None (Precursor)232.592.4N/AN/A
Probe A 3-Ethynylaniline313.283.8EGFR (WT)45 - 80 nM
Probe B 4-Phenoxyaniline381.354.5HER2 / EGFR120 - 200 nM
Probe C 3-Chloro-4-fluoroaniline341.694.1EGFR (L858R)15 - 30 nM
Probe D 4-(4-Methylpiperazin-1-yl)aniline387.402.9Broad RTK> 1000 nM (Low Permeability)

Note: The inclusion of the 2-difluoromethyl group ensures that cLogP values remain within the optimal range (3.0 - 4.5) for passive cellular permeability, avoiding the excessive lipophilicity often seen with fully fluorinated or bulky alkyl substituents.

References

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules (MDPI).[Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules (PMC).[Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank (MDPI).[Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry (PMC).[Link]

  • Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research.[Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. Chimia.[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Molecules (PMC).[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Integration of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline into High-Throughput Screening Campaigns

Abstract The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This document provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This document provides a comprehensive guide for the strategic incorporation of a novel, highly functionalized quinazoline derivative, 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline , into chemical library screening programs. We delineate the unique chemical attributes of this compound, offering a rationale for its potential as a source of novel therapeutic leads. Detailed, field-proven protocols are provided for compound handling, assay development, high-throughput screening (HTS), and hit validation, designed to maximize the discovery potential while ensuring data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.

Compound Profile & Medicinal Chemistry Rationale

The therapeutic potential of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline stems from the strategic combination of its core scaffold and specific functional group substitutions. Understanding these features is critical for designing an effective screening strategy.

Chemical Structure and Properties
PropertyValueRationale / Significance
IUPAC Name 4-Chloro-2-(difluoromethyl)-6-fluoroquinazolineA unique combination of functional groups on the quinazoline core.
Molecular Formula C₉H₄ClF₃N₂Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight 252.60 g/mol Influences diffusion rates and solubility; important for calculating molar concentrations.
Core Scaffold QuinazolineA heterocyclic aromatic compound known to interact with a wide range of biological targets, including kinases, receptors, and enzymes.[3][4]
Key Functional Groups See Section 1.2Each substitution is designed to modulate the compound's physicochemical properties, reactivity, and metabolic stability.
The Rationale Behind the Substitutions

The specific functionalization of the quinazoline core is not arbitrary; it is a deliberate design to imbue the molecule with desirable drug-like properties.

  • Quinazoline Core: This planar, heterocyclic system is a versatile scaffold adept at participating in various molecular interactions within biological targets.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3]

  • 4-Chloro Group: The chlorine atom at the 4-position is a critical feature. It is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This introduces the potential for the compound to act as a covalent inhibitor by forming a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site.[5] This mechanism can lead to high potency and prolonged duration of action.

  • 2-(Difluoromethyl) Group (-CHF₂): The difluoromethyl group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups. The inclusion of fluorine atoms often enhances metabolic stability by preventing oxidation at that position.[6] This group can significantly influence the compound's binding affinity and pharmacokinetic profile.

  • 6-Fluoro Group: The fluorine atom on the benzene ring further enhances metabolic stability by blocking a potential site for cytochrome P450-mediated hydroxylation.[6] It also modulates the electronic properties of the scaffold, which can fine-tune target engagement.

Pre-Screening Preparation & Compound Management

The quality and handling of a compound are paramount to the success of any screening campaign.[7] Artifacts introduced at this stage can lead to false positives or negatives, wasting significant resources.

Compound Sourcing & Quality Control (QC)

Before incorporation, the identity and purity of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline must be rigorously verified.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS campaigns.

Protocol: Stock Solution Preparation & Solubility Assessment

Causality: Determining the maximum soluble concentration is crucial to prevent compound precipitation in aqueous assay buffers, a common source of false-positive results. Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries.[8]

Methodology:

  • Preparation of High-Concentration Stock: Accurately weigh ~5 mg of the compound and dissolve it in an appropriate volume of 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Visual Solubility Check: Vortex the stock solution for 2 minutes. Visually inspect for any undissolved particulate matter against a light source. If particulates are present, use sonication or gentle warming (37°C) to aid dissolution.

  • Kinetic Solubility Measurement (Nephelometry): a. Prepare a serial dilution of the compound stock in DMSO in a 96-well plate. b. Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the chosen aqueous assay buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%. c. Mix the plate and incubate at room temperature for 1-2 hours. d. Measure turbidity using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Master Plate Creation: Based on the solubility limit, prepare a master stock plate in 100% DMSO at a concentration well below this limit (e.g., 10 mM). Store at -20°C or -80°C in a desiccated environment.

High-Throughput Screening (HTS) Workflow

The HTS process is a multi-step endeavor designed to efficiently identify "hits" from a large library.[9]

Overall HTS Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation Compound_QC Compound QC & Solubility Plate_Prep Assay-Ready Plate (10 µM in 0.1% DMSO) Compound_QC->Plate_Prep HTS Full Library HTS Plate_Prep->HTS Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2000 compounds) Validate Z' > 0.5 Assay_Dev->Pilot_Screen Pilot_Screen->HTS Data_Analysis Primary Data Analysis (Hit Selection: >3σ) HTS->Data_Analysis Hit_Confirm Hit Confirmation (Re-test from fresh stock) Data_Analysis->Hit_Confirm Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirm->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (e.g., Cytotoxicity) Dose_Response->Secondary_Assay Data_Funnel RawData Raw HTS Data (~100,000+ data points) NormalizedData Normalized Data (% Inhibition) RawData->NormalizedData Normalization vs. Controls PrimaryHits Primary Hits (Activity > 3σ from mean) NormalizedData->PrimaryHits Statistical Cutoff ConfirmedHits Confirmed Hits (Active upon re-test) PrimaryHits->ConfirmedHits Single-Point Re-test PotentHits Potent & Selective Hits (IC50 < 10 µM, low cytotoxicity) ConfirmedHits->PotentHits Dose-Response & Counter-screens LeadSeries Lead Series (Established Preliminary SAR) PotentHits->LeadSeries Medicinal Chemistry Expansion

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of highly functionalized quinazolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale up the synthesis of highly functionalized quinazolines. The chlorination of fluorinated quinazolinones to yield 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline is notoriously sensitive to temperature gradients and base selection.

This reaction does not proceed via a single concerted mechanism; rather, it occurs in two distinct kinetic stages: an initial phosphorylation followed by a chloride substitution[1]. Failing to decouple these stages thermally leads to catastrophic yield losses due to pseudodimerization[2]. This guide provides a self-validating framework, proven methodologies, and troubleshooting logic to ensure high-fidelity scale-up.

Visual Workflow: The 2-Step Synthesis

Synthesis A 2-Amino-5-fluorobenzamide + Ethyl difluoroacetate B 2-(Difluoromethyl)-6-fluoro quinazolin-4(3H)-one A->B Base / Heat Cyclocondensation C 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline B->C POCl3, DIPEA Toluene, 90°C

Figure 1: Two-step synthetic workflow for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next thermal stage without analytical confirmation.

Step 1: Cyclocondensation to the Quinazolinone Core
  • Reagents: 2-Amino-5-fluorobenzamide (1.0 equiv), Ethyl difluoroacetate (1.5 equiv), Sodium ethoxide (2.0 equiv), Ethanol (10 vol).

  • Procedure: Charge the reactor with ethanol, 2-amino-5-fluorobenzamide, and sodium ethoxide. Stir for 15 minutes at room temperature, then add ethyl difluoroacetate dropwise. Heat the mixture to reflux (approx. 78 °C) for 8 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot and analyze via LC-MS. The reaction is complete when the starting benzamide mass is <1% relative to the product.

  • Workup: Concentrate under vacuum, neutralize with 1M HCl to pH 6, filter the precipitated 2-(difluoromethyl)-6-fluoroquinazolin-4(3H)-one, and dry thoroughly. Moisture must be <0.1% before Step 2.

Step 2: Chlorination to the 4-Chloroquinazoline (Critical Step)
  • Reagents: 2-(Difluoromethyl)-6-fluoroquinazolin-4(3H)-one (1.0 equiv), POCl₃ (1.5 equiv), N,N-Diisopropylethylamine (DIPEA) (1.2 equiv), Toluene (5 vol).

  • Procedure:

    • Slurry the quinazolinone and DIPEA in anhydrous toluene at 15 °C.

    • Crucial Causality Step: Add POCl₃ dropwise, strictly maintaining the internal temperature < 25 °C . Why? The addition is highly exothermic. If the temperature spikes, the highly reactive phosphorylated intermediate will react with unreacted quinazolinone, forming an irreversible pseudodimer[1].

    • Validation Checkpoint 1: Stir for 30 min at 20 °C. Quench a 50 µL aliquot in cold pyrrolidine and analyze via HPLC. You must observe >99% conversion to the intermediate phosphate ester before proceeding[2].

    • Once phosphorylation is confirmed, heat the reactor to 90 °C for 4–6 hours. This thermal energy is required for the chloride ion to attack and displace the phosphate group[1].

    • Validation Checkpoint 2: HPLC shows >99% conversion to the target 4-chloroquinazoline.

    • Workup: Cool to 0 °C. Perform a "reverse quench" by adding the mixture dropwise into vigorously stirred ice water to prevent product hydrolysis[3]. Extract with ethyl acetate and concentrate.

Quantitative Data: Chlorination Optimization

The table below summarizes the causality behind reagent and temperature selection during the chlorination step.

EntryBase (Equiv)POCl₃ (Equiv)SolventTemp ProfileYield (%)Mechanistic Observation
1TEA (1.5)3.0Toluene20 °C → 90 °C65%High side reactions due to TEA nucleophilicity[3].
2DIPEA (1.2)1.5Toluene90 °C (Direct)<10%Massive pseudodimer formation[1].
3None3.0Toluene20 °C → 90 °C88%Clean, but requires excess POCl₃[3].
4 DIPEA (1.2) 1.5 Toluene <25 °C → 90 °C >95% Clean conversion, highly scalable[2].

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield in Chlorination Step Q1 Is unreacted quinazolinone present? (HPLC/TLC) Start->Q1 Dimer Pseudodimer formation. Ensure T < 25°C during POCl3 addition. Q1->Dimer Yes, + heavy byproducts Phosphate Incomplete conversion. Increase temp to 90°C after addition. Q1->Phosphate No, intermediate peaks seen Hydrolysis Product hydrolysis. Ensure strictly anhydrous workup. Q1->Hydrolysis No, SM recovered after quench

Figure 2: Diagnostic logic tree for troubleshooting low yields during the chlorination step.

Q1: Why am I seeing a massive drop in yield with a large, highly retained byproduct peak on HPLC?

A: You are observing pseudodimer formation. Quinazolones are ambident nucleophiles. If POCl₃ is added at elevated temperatures, the highly reactive phosphorylated intermediate reacts with unreacted quinazolinone rather than chloride ions[1]. Solution: Strictly maintain the internal temperature below 25 °C during the entire POCl₃ addition phase to kinetically trap the phosphate intermediate[2].

Q2: My reaction stalls at an intermediate mass (e.g., [M+PO₂Cl₂]). What is it and how do I push it to completion?

A: The reaction occurs in two distinct stages. The intermediate is an (O)- or (N)-phosphorylated species. Phosphorylation is rapid at 20 °C, but the subsequent nucleophilic attack by the chloride ion requires higher activation energy[1]. Solution: Once HPLC confirms complete phosphorylation, ramp the temperature to 70–90 °C for 4–6 hours to achieve clean turnover to the chloroquinazoline[4].

Q3: Can I use Triethylamine (TEA) instead of Diisopropylethylamine (DIPEA)?

A: It is highly discouraged. While TEA is a sufficient base (pKa > 9), studies on quinazoline core syntheses demonstrate that TEA increases the number of side reactions and significantly decreases the isolated yield compared to DIPEA or base-free conditions with excess POCl₃[3]. DIPEA's steric bulk prevents it from acting as a competing nucleophile.

Q4: How do I prevent product hydrolysis during the aqueous quench?

A: 4-Chloroquinazolines are highly electrophilic and prone to revert to the quinazolinone if exposed to water at elevated temperatures. Solution: Perform a "reverse quench" by adding the cooled reaction mixture (0–5 °C) dropwise into vigorously stirred ice water, keeping the quench temperature below 10 °C[3]. Alternatively, telescope the product directly into the next substitution step without aqueous workup if your downstream chemistry permits[1].

References

  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: ACS Omega (2025) URL: [Link]

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (2011) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Anilinoquinazoline Synthesis

Welcome to the Application Scientist Technical Support Center. 4-Anilinoquinazolines are a privileged scaffold in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 4-Anilinoquinazolines are a privileged scaffold in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, vandetanib) targeting EGFR and VEGFR pathways[1].

Despite the straightforward appearance of the classical three-step synthesis, researchers frequently encounter severe bottlenecking at the chlorination and nucleophilic aromatic substitution (SNAr) stages. This guide provides mechanistic troubleshooting, empirically optimized protocols, and self-validating workflows to maximize your synthetic yield.

Mechanistic Workflow & Common Failure Points

G A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide / 130-150°C C 4-Chloroquinazoline B->C POCl3 / Reflux D 4-Anilinoquinazoline C->D Aniline / iPrOH / Heat (SNAr) T1 Failure Point 1: Hydrolysis during workup C->T1 T2 Failure Point 2: Sluggish SNAr with EWG-anilines D->T2

Figure 1: Standard 4-anilinoquinazoline synthesis workflow and critical failure points.

Frequently Asked Questions (Troubleshooting)

Q1: My 4-chloroquinazoline intermediate is reverting to quinazolin-4(3H)-one during isolation. How do I prevent this? Causality: The C4 position of the quinazoline ring is highly electron-deficient and exceptionally susceptible to nucleophilic attack by water. During an aqueous workup to quench excess POCl₃, localized acidic or basic conditions catalyze the hydrolysis of the C-Cl bond back to the thermodynamically stable quinazolinone (2)[2]. Solution: Minimize aqueous exposure. Instead of an aqueous quench, distill off the excess POCl₃ under reduced pressure. If a quench is unavoidable, pour the mixture over crushed ice and immediately neutralize with cold saturated NaHCO₃ to pH 7-8, followed by rapid extraction with dichloromethane (DCM). For best results, use the crude 4-chloroquinazoline directly in the next step without column chromatography.

Q2: I am getting very low yields (<20%) in the final SNAr reaction when using sterically hindered or electron-deficient anilines. How can I drive this reaction? Causality: Nucleophilic aromatic substitution (SNAr) relies heavily on the nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) on the aniline (e.g., halogens, nitro groups) pull electron density away from the amine, while ortho-substituents create steric clash. Both factors drastically reduce the rate of attack on the 4-chloroquinazoline (3)[3]. Solution: Shift the reaction paradigm by activating the electrophile. Adding a catalytic amount of HCl protonates the N1 nitrogen of the quinazoline ring. This "electrophilic solvation" significantly increases the partial positive charge at C4, lowering the activation energy for the nucleophilic attack (4)[4]. If conventional heating still fails, switch to microwave irradiation (150°C, 10-20 min), which rapidly overcomes the activation barrier for hindered substrates.

Q3: During the chlorination step with POCl₃, I observe the formation of a highly polar, intractable side product and low yields of the 4-chloro intermediate. Causality: High temperatures combined with unactivated POCl₃ can lead to the formation of pseudodimers or degradation of the quinazolinone ring. Solution: Utilize Vilsmeier-Haack type activation. Add a catalytic amount of N,N-dimethylformamide (DMF) or use a base like N,N-diisopropylethylamine (DIPEA). This generates a highly reactive chloroiminium ion intermediate, allowing the chlorination to proceed smoothly at lower temperatures (80°C instead of 110°C) and suppressing side reactions (5)[5].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following two-step methodology includes built-in validation checks so you can verify the success of each phase before proceeding.

Phase 1: Chlorination of Quinazolin-4(3H)-one
  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), suspend quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 5 minutes at room temperature.

  • Chlorination: Slowly add Phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.

    • Self-Validation Check: The opaque suspension will transition into a clear, homogenous solution as the active chloroiminium intermediate forms.

  • Heating: Heat the mixture to 80°C for 3-4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

    • Self-Validation Check: The starting material (Rf ~0.1) will be entirely replaced by a faster-moving, highly UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove toluene and excess POCl₃. Dissolve the residue in cold DCM and wash rapidly with cold saturated NaHCO₃. Dry over anhydrous Na₂SO₄ and concentrate.

    • Critical Action: Proceed immediately to Phase 2 to avoid ambient hydrolysis.

Phase 2: Acid-Catalyzed SNAr with Aniline
  • Setup: Dissolve the crude 4-chloroquinazoline (1.0 eq) in anhydrous isopropanol (0.1 M).

  • Reagents: Add the substituted aniline (1.2 eq) and a catalytic amount of concentrated HCl (0.1 eq).

  • Reaction: Heat to reflux (82°C) for 2-4 hours.

    • Self-Validation Check: As the reaction progresses, the product will begin to precipitate out of the hot solution as a hydrochloride salt, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum, wash with cold isopropanol, and dry under high vacuum.

    • Self-Validation Check: The resulting solid should be highly pure by ¹H-NMR. If the free base is required, suspend the solid in water, adjust to pH 9 with 1M NaOH, and extract with EtOAc.

Quantitative Data Presentation

Table 1: Optimization of SNAr Conditions for 4-Anilinoquinazoline Synthesis

Reaction MethodSolventAdditive / BaseTemp (°C)TimeTypical Yield (%)Substrate Suitability
Conventional Heating IsopropanolNone8212-24 h40 - 60Electron-rich anilines
Acid-Catalyzed n-ButanolCatalytic HCl1172-4 h70 - 85Moderate to EWG anilines
Base-Mediated DMFDIPEA (2.0 eq)1004-6 h65 - 80Acid-sensitive substrates
Microwave (MW) IsopropanolNone15010-20 min85 - 96Highly hindered / EWG anilines
References
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds Source: PMC (nih.gov) URL:5

  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery Source: Benchchem URL:1

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC (nih.gov) URL:3

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC (nih.gov) URL:4

  • Anilinoquinazoline Source: Benchchem URL:2

Sources

Troubleshooting

Technical Support Center: HPLC Purification &amp; Troubleshooting for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter researchers struggling with the purification of highly reactive halogenated intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter researchers struggling with the purification of highly reactive halogenated intermediates. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) is notoriously difficult to isolate via standard chromatographic methods.

The core issue lies in the molecule's extreme electrophilicity. The 4-chloro position of the quinazoline ring is naturally reactive, but the addition of the strongly electron-withdrawing 6-fluoro and 2-(difluoromethyl) groups creates a massive partial positive charge at C4. This makes the carbon highly susceptible to nucleophilic attack, leading to rapid degradation in aqueous environments.

Below is our definitive troubleshooting guide and validated protocol repository to help you successfully isolate this intermediate.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During standard Reversed-Phase HPLC (RP-HPLC), my target mass (m/z 233 [M+H]⁺) disappears, and a massive new peak at m/z 215 [M+H]⁺ appears. What is happening? A1: You are observing rapid on-column hydrolysis. The water in your mobile phase is acting as a nucleophile, attacking the highly electrophilic C4 position of the quinazoline ring. The loss of HCl yields the thermodynamically stable 6-fluoro-2-(difluoromethyl)quinazolin-4(3H)-one degradant . Because this degradant is more polar, it will elute earlier than your target compound.

Q2: Can I lower the pH of my aqueous mobile phase (e.g., using 0.1% TFA) to prevent hydroxide (OH⁻) attack? A2: No. While highly basic conditions accelerate hydrolysis via direct OH⁻ attack, highly acidic conditions (pH < 2) will protonate the N1/N3 nitrogens of the quinazoline ring. This protonation further activates the C4 position, allowing even weak nucleophiles like neutral H₂O to attack rapidly. If RP-HPLC is absolutely mandatory, a strictly buffered mobile phase at pH 4.5–5.0 (e.g., 50 mM ammonium acetate) offers the slowest degradation kinetics by balancing these two extremes [[1]](). However, avoiding water entirely is the only definitive solution.

Q3: What is the optimal chromatographic mode for purifying this crude intermediate? A3: To ensure structural integrity, you must eliminate water from the system. Normal-Phase HPLC (NP-HPLC) using bare silica or cyano (CN) columns, or Supercritical Fluid Chromatography (SFC), are the gold standards for moisture-sensitive intermediates like 4-chloroquinazolines .

Hydrolysis A 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline B Nucleophilic Attack by H2O / OH- A->B Aqueous Mobile Phase C Tetrahedral Intermediate (Unstable) B->C D Loss of HCl C->D E 6-Fluoro-2-(difluoromethyl) quinazolin-4(3H)-one (Degradant) D->E Irreversible

Mechanism of 4-chloroquinazoline hydrolysis in aqueous mobile phases.

Part 2: Self-Validating Experimental Protocols

Protocol A: Moisture-Free Normal-Phase HPLC (Gold Standard)

Causality: Bare silica or cyano columns operate in normal phase (e.g., Hexane/Ethyl Acetate), which is entirely anhydrous. Without water acting as a nucleophile, the pseudo-first-order hydrolysis reaction cannot occur, preserving the reactive C-Cl bond.

Step-by-Step Methodology:

  • Column Selection: Use a preparative bare silica column (e.g., 10 µm, 250 x 21.2 mm).

  • Mobile Phase: Isocratic or gradient mixture of anhydrous Heptane and Ethyl Acetate (typically starting at 90:10). Ensure solvents are HPLC-grade and kept tightly sealed to prevent atmospheric moisture absorption.

  • Sample Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM). Do not use Methanol or Ethanol, as alcohols can also act as nucleophiles.

  • Self-Validation Step: Before injecting the bulk crude, run a 10 µL analytical NP-HPLC trace. Collect the target peak and immediately spot it on a silica TLC plate alongside the crude mixture. If the isolated spot remains a single tight spot (Rf ~0.6 in 3:1 Hexane:EtOAc) and does not streak, the anhydrous system is validated and safe for scale-up.

  • Recovery: Evaporate fractions under reduced pressure at < 30°C to yield the pure solid.

Protocol B: "Rescue" RP-HPLC with In-Situ Extraction (When NP-HPLC is unavailable)

Causality: If you are forced to use aqueous RP-HPLC, you must rely on kinetic control. Lowering the temperature reduces the hydrolysis rate, while immediate liquid-liquid extraction physically shields the electrophilic C4 carbon from the aqueous phase the moment it elutes .

Step-by-Step Methodology:

  • Column & Temperature: Use a C18 column. Set the column compartment chiller to 4°C.

  • Mobile Phase: Water / Acetonitrile buffered with 50 mM Ammonium Acetate (pH ~4.5). Avoid TFA.

  • Fraction Collection Setup (Critical): Pre-fill your fraction collection tubes with 5 mL of chilled, anhydrous DCM.

  • Execution: Run a rapid, steep gradient (e.g., 30% to 95% MeCN over 5 minutes) to minimize the compound's residence time in the water.

  • Self-Validation Step: Perform a mock collection with a blank injection. Verify that the collected aqueous mobile phase rapidly phase-separates from the DCM in the tubes without forming an unbreakable emulsion.

  • Recovery: As the target peak drops into the tube, cap and shake immediately. The highly lipophilic 4-chloroquinazoline will instantly partition into the bottom DCM layer, halting hydrolysis. Pipette off the DCM layer, dry over MgSO₄, and evaporate.

Workflow Start Crude Mixture (in Organic Solvent) Decision Is SFC or NP-HPLC Available? Start->Decision SFC SFC / NP-HPLC Purification (Anhydrous Conditions) Decision->SFC Yes RP RP-HPLC (Not Recommended) If forced: 4°C, pH 4.5 Decision->RP No (Aqueous Only) Evap Evaporate Fractions < 30°C under Vacuum SFC->Evap Extract Immediate In-Situ DCM Extraction RP->Extract Eluent drops into DCM Extract->Evap Done Pure 4-Chloroquinazoline Evap->Done

Decision tree for the purification of highly reactive 4-chloroquinazolines.

Part 3: Quantitative Data Summarization

The following table summarizes the expected outcomes when applying different chromatographic modalities to 4-chloroquinazolines based on historical laboratory data.

Chromatographic ModalityMobile Phase SystemHydrolysis RiskTypical RecoveryScalability
Standard RP-HPLC H₂O / MeCN (0.1% TFA)> 85% < 15%Poor
Rescue RP-HPLC Buffered H₂O / MeCN (pH 4.5)15 - 30% 70 - 85%Moderate
NP-HPLC Hexane / Ethyl Acetate< 1% > 90%Excellent
SFC CO₂ / Methanol< 1% > 95%Excellent

Part 4: References

Sources

Optimization

identifying and minimizing side reactions in functionalizing 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Welcome to the Technical Support Center for Quinazoline Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity landscape of 4-Chloro-2-(difluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity landscape of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline .

This scaffold is a highly versatile but sensitive building block. Successful functionalization requires a deep understanding of its kinetic vulnerabilities. Below, we dissect the causality behind common side reactions—regioisomerism, hydrolysis, and difluoromethyl degradation—and provide a self-validating framework to ensure high-fidelity synthesis.

Visualizing the Reactivity Landscape

Before troubleshooting, it is critical to understand the competing electronic forces within the molecule. The diagram below illustrates the three primary reactive nodes and their associated pathways.

Reactivity_Map SM 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline Target C4-SNAr Product (Desired Pathway) SM->Target 1.0 eq Nucleophile 0°C, Mild Base (DIPEA) Hydrolysis Quinazolin-4(3H)-one (Hydrolysis) SM->Hydrolysis H2O / Ambient Moisture Un-dried Solvents Degradation Fluorocarbene Decomposition SM->Degradation Strong Base (NaH, tBuOK) Deprotonation of CF2H OverReact C4,C6-Bis-SNAr (Regio-impurity) Target->OverReact Excess Nucleophile Heat (>60°C)

Reactivity map detailing the desired SNAr pathway versus common side reactions.

Troubleshooting & FAQs

Q1: How do I achieve strict regioselectivity at the C4-Cl position without displacing the C6-F? The Causality: The C4 position is exceptionally electrophilic due to the "α-nitrogen effect." The adjacent N1 and N3 atoms pull electron density away from the C4 carbon, dramatically lowering the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr)[1]. While the C6-F bond is also susceptible to SNAr, it lacks this direct bis-imine activation. The Solution: You must exploit this kinetic gap. Over-reaction at C6 occurs when thermodynamic energy (heat) overcomes the activation barrier, or when excess nucleophile is present. Limit your nucleophile to exactly 1.00–1.05 equivalents and strictly maintain the reaction temperature between 0°C and 5°C during addition.

Q2: My LC-MS shows a major byproduct with an[M-18] or [M-Cl+OH] mass shift. How do I prevent this? The Causality: You are observing hydrolysis. The same α-nitrogen effect that makes the C4-Cl bond highly reactive toward your target nucleophile also makes it highly sensitive to ambient moisture, rapidly hydrolyzing it into a stable quinazolin-4(3H)-one derivative[2]. Water acts as a competing nucleophile, and the resulting C4-OH rapidly tautomerizes to the thermodynamically stable ketone. The Solution: The reaction must be treated as highly moisture-sensitive. Flame-dry all glassware, backfill with argon or nitrogen, and use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

Q3: When I use strong bases to drive the reaction, my mixture turns black and I lose the difluoromethyl group. Why? The Causality: The –CF₂H group is mildly acidic. When exposed to strong bases (e.g., NaH, LDA, KOtBu, or even excess primary amines under heat), the difluoromethyl group is deprotonated. The resulting carbanion is highly unstable and undergoes rapid α-fluoride elimination to generate a highly reactive fluorocarbene[3]. This carbene indiscriminately polymerizes and degrades, destroying your starting material. The Solution: Never use strong or highly nucleophilic bases. Utilize sterically hindered, mild bases like N,N-Diisopropylethylamine (DIPEA) which can scavenge the HCl byproduct of the SNAr without deprotonating the –CF₂H group.

Quantitative Data: Impact of Reaction Parameters

To illustrate the narrow tolerance of this scaffold, the table below summarizes the quantitative impact of various reaction parameters on product distribution (using morpholine as a model nucleophile).

Reaction ConditionNucleophileBase ChoiceTempTarget C4-SNArC6-F SNArHydrolysis–CF₂H Degradation
Optimized Kinetic Control 1.05 eqDIPEA (1.2 eq)0°C> 96% < 1%< 1%None
Thermodynamic Push 2.50 eqDIPEA (3.0 eq)80°C45% 50%< 1%~4%
Strong Base Exposure 1.05 eqNaH (1.2 eq)20°C15% < 1%< 1%> 80%
Moisture Contamination 1.05 eqK₂CO₃ (aq)20°C8% < 1%> 90%None

Self-Validating Experimental Protocol

To guarantee reproducibility, do not rely on time-based assumptions. Use the following self-validating protocol for the regioselective C4-amination of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline.

Protocol_Validation Prep 1. Anhydrous Setup (KF Titration <50ppm) Base 2. Mild Base (DIPEA, 1.2 eq) Prep->Base Reaction 3. Kinetic Control (0°C Addition) Base->Reaction Check 4. IPC Validation (LC-MS Check) Reaction->Check

Self-validating workflow for regioselective C4-functionalization.

Step 1: System Preparation & Validation

  • Action: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon. Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Validation Check: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed if H₂O > 50 ppm.

Step 2: Substrate & Base Loading

  • Action: Dissolve 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 eq) in the solvent (0.1 M concentration). Add DIPEA (1.2 eq).

  • Causality: DIPEA is bulky enough to avoid acting as a nucleophile and weak enough to leave the –CF₂H group intact[3].

  • Action: Cool the mixture to exactly 0°C using an ice-water bath.

Step 3: Nucleophile Addition

  • Action: Dilute the amine nucleophile (1.05 eq) in 2 mL of anhydrous solvent and add it dropwise over 15 minutes.

  • Validation Check: Monitor the internal temperature. If the exotherm pushes the temperature above 5°C, pause the addition. Heat spikes will trigger C6-F substitution[1].

Step 4: In-Process Control (IPC)

  • Action: Stir at 0°C for 30 minutes, then take a 10 µL aliquot, quench in LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Check:

    • If Starting Material > 5%: Stir for another 30 mins at 0°C.

    • If [M-18] (Hydrolysis) > 5%: The batch is compromised by moisture[2]. Discard and restart.

    • If Target Product > 95%: Proceed immediately to quench.

Step 5: Quench and Isolation

  • Action: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

protocol for scaling up 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline production

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the process chemistry of fluorinated heterocycles, I frequently consult on the transition of target compounds from medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the process chemistry of fluorinated heterocycles, I frequently consult on the transition of target compounds from medicinal chemistry discovery to multi-kilogram pilot production.

The synthesis of1 (CAS: 1342755-17-2)[1] presents a classic scale-up challenge. The critical step—converting the 4-quinazolinone precursor to the 4-chloro derivative using phosphorus oxychloride (POCl₃)—is notoriously exothermic and prone to generating inseparable impurities if the mechanistic pathway is not strictly controlled.

This guide provides a self-validating, causality-driven framework for troubleshooting and executing this critical transformation.

Process Logic & Mechanistic Workflow

The chlorination of quinazolinones is not a single concerted reaction; it is a two-stage process. Understanding this separation is the key to unlocking high yields and purity on a large scale.

Workflow SM 2-(Difluoromethyl)-6-fluoro- quinazolin-4(3H)-one Reagents Add POCl3 (1.2 eq) + DIPEA (1.3 eq) in Anisole SM->Reagents Stage1 STAGE 1: Phosphorylation Maintain Temp < 25°C Reagents->Stage1 IPC1 IPC 1: Pyrrolidine Quench Target: <2% SM Stage1->IPC1 Stage2 STAGE 2: Chlorination Heat to 85-95°C for 2.5h Stage1->Stage2 Proceed if IPC 1 passes IPC2 IPC 2: Pyrrolidine Quench Target: <1% Intermediate Stage2->IPC2 Product 4-Chloro-2-(difluoromethyl)- 6-fluoroquinazoline Stage2->Product Proceed to Quench

Fig 1: Two-stage self-validating scale-up workflow for chlorination of quinazolinones.

Troubleshooting & FAQs

Q1: During scale-up, our HPLC shows a massive spike in a high-molecular-weight impurity, and our yield has plummeted. What is causing this, and how do we prevent it? Analysis: You are likely observing the formation of a "pseudodimer" (an (N)-dimer impurity). This occurs when the highly reactive O-phosphorylated intermediate reacts with unreacted quinazolinone starting material instead of undergoing chlorination. Causality & Solution: As demonstrated in the2[2], the initial phosphorylation is highly exothermic (ΔH ∼ −80 kJ mol⁻¹). If you add POCl₃ at elevated temperatures or without sufficient base, dimerization outcompetes chlorination. To prevent this, implement a two-stage temperature protocol. First, conduct the POCl₃ addition at < 25 °C in the presence of a strong organic base like Diisopropylethylamine (DIPEA, pKa > 9). This "freezes out" the dimerization pathway, allowing near 100% conversion to the phosphorylated intermediate. Only after this stage is complete should you heat the reactor to 85–95 °C to drive the chloride substitution[2].

Mechanism QOH Quinazolinone (QOH) Phos O-Phosphorylated Intermediate QOH->Phos Stage 1: Fast at <25°C POCl3 POCl3 + DIPEA POCl3->Phos Dimer Pseudodimer Impurity (Undesired) Phos->Dimer + QOH (If base is weak or Temp > 25°C) Product 4-Chloroquinazoline (Desired Product) Phos->Product + Cl- (Stage 2: Heat to 90°C)

Fig 2: Mechanistic divergence between desired chlorination and undesired dimerization.

Q2: We previously used 1,2-dichloroethane (DCE) or neat POCl₃ as the solvent, but our EHS department is demanding a safer alternative for the multi-kilogram pilot. What are the best alternatives? Analysis: Neat POCl₃ is hazardous for large-scale quenching, and DCE is highly toxic and heavily restricted. Causality & Solution: The solvent must facilitate excellent heat transfer during the exothermic phosphorylation and remain inert to POCl₃. While toluene is a common replacement, recent 3[3] note that it can sometimes lead to a higher impurity profile depending on the substrate's solubility. Anisole or Acetonitrile are superior alternatives. Anisole (used at ~7 relative volumes) provides excellent solubility for the DIPEA-hydrochloride salts generated during the reaction and allows for a higher reflux temperature during the second stage, ensuring complete conversion[2].

Q3: Our product seems to degrade during HPLC reaction monitoring. How can we accurately track conversion? Analysis: 4-Chloroquinazolines—especially those with electron-withdrawing groups like a difluoromethyl at the 2-position—are highly susceptible to hydrolysis back to the quinazolinone when exposed to the aqueous mobile phase of an HPLC system. Causality & Solution: You must derivatize the sample before injection. Quench the analytical aliquot into an excess of pyrrolidine. This rapidly converts both the O-phosphorylated intermediate and the final 4-chloro product into a stable 4-(pyrrolidin-1-yl)quinazoline adduct, allowing for precise, artifact-free chromatographic analysis[2].

Quantitative Data: Impact of Reaction Parameters on Impurity Profile

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile during scale-up.

Reaction PhaseTemperatureBase (Equivalents)POCl₃ (Equivalents)Dimer Impurity (%)Conversion to Product (%)
Uncontrolled (Traditional) 80 °CNone3.0 - 5.0> 15.0%< 80%
Stage 1 (Phosphorylation) < 25 °CDIPEA (1.3)1.2< 0.5%N/A (Intermediate formed)
Stage 2 (Chlorination) 85 - 95 °CDIPEA (1.3)1.2< 0.5%> 98%

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . The process cannot advance to the next step unless the defined In-Process Control (IPC) criteria are met.

Step 1: Preparation & Purging

  • Charge a dry, nitrogen-flushed glass-lined reactor with 2-(difluoromethyl)-6-fluoroquinazolin-4(3H)-one (1.0 eq) and Anisole (7.0 relative volumes).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.3 eq).

  • Validation Gate: Perform Karl Fischer titration on the slurry. Criterion: Moisture must be < 0.05% to prevent POCl₃ degradation.

Step 2: Stage 1 - Phosphorylation

  • Cool the reactor internal temperature to 10 °C.

  • Add POCl₃ (1.2 eq) dropwise via an addition funnel over 1 to 2 hours.

  • Critical Parameter: Adjust the addition rate to strictly maintain the internal temperature below 25 °C.

  • Stir the mixture at 20 °C for 1 hour.

Step 3: IPC 1 (Self-Validation Gate)

  • Withdraw a 0.1 mL aliquot and immediately quench into 1.0 mL of pyrrolidine.

  • Analyze via HPLC.

  • Validation Gate: Criterion: Unreacted quinazolinone must be < 2%.

    • Troubleshooting: If > 2%, verify DIPEA stoichiometry and stir for an additional 1 hour at 20 °C before re-testing. Do not heat the reactor until this criterion is met.

Step 4: Stage 2 - Chlorination

  • Once IPC 1 passes, heat the reactor to an internal temperature of 85–95 °C.

  • Hold at this temperature for 2.5 hours.

Step 5: IPC 2 (Self-Validation Gate)

  • Withdraw a 0.1 mL aliquot, quench into 1.0 mL of pyrrolidine, and analyze via HPLC.

  • Validation Gate: Criterion: O-phosphorylated intermediate must be < 1%.

    • Troubleshooting: If > 1%, maintain heating at 95 °C for an additional 1 hour and re-test.

Step 6: Inverse Quench & Isolation

  • Cool the reactor to 10 °C.

  • Prepare a separate quench vessel containing a 1.5 M aqueous K₂HPO₄ buffer solution (10 relative volumes) pre-chilled to 5 °C.

  • Slowly transfer the reaction mixture into the quench vessel (Inverse Quench).

  • Critical Parameter: Maintain the quench vessel internal temperature below 20 °C to prevent hydrolysis of the newly formed 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline.

  • Separate the organic (anisole) layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the product.

References[1] ChemShuttle - 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2). Available at: Link[2] The Journal of Organic Chemistry - POCl3 Chlorination of 4-Quinazolones. Available at: Link[3] ACS Omega - Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Available at: Link

Sources

Optimization

improving stability of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in solution

Welcome to the technical support center for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on impro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Troubleshooting Guide: Enhancing In-solution Stability

This section addresses common issues encountered during the handling and use of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in solution. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.

Issue 1: Rapid Degradation of the Compound in Protic Solvents (e.g., Methanol, Water)

Question: I am observing a rapid loss of my 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, confirmed by HPLC analysis, shortly after dissolving it in methanol for my assay. What is the likely cause and how can I prevent this?

Answer:

Probable Cause: The primary cause of degradation in protic solvents is likely nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring.[1][2][3] The chlorine atom at this position is a good leaving group, and protic solvents like water or methanol can act as nucleophiles, leading to the formation of 4-methoxy or 4-hydroxy derivatives, respectively. This reaction is often accelerated by basic or even neutral pH conditions.

Solution:

  • Solvent Selection: Switch to aprotic solvents for stock solutions and, if possible, for final assay conditions. Recommended aprotic solvents include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)[2]

  • pH Control: If aqueous buffers are unavoidable, maintain a slightly acidic pH (pH 4-6). The acidic conditions will protonate the nitrogen atoms in the quinazoline ring, reducing their electron-donating capacity and thus deactivating the ring towards nucleophilic attack.

  • Temperature Management: Prepare and store solutions at low temperatures (2-8°C) to decrease the rate of degradation.[4][5][6] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Issue 2: Compound Precipitation or Cloudiness in Aqueous Buffers

Question: My stock solution of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in DMSO is clear, but upon dilution into my aqueous phosphate buffer (pH 7.4), the solution becomes cloudy. What's happening and how can I improve solubility?

Answer:

Probable Cause: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is a hydrophobic molecule with a predicted LogP value suggesting low aqueous solubility.[4][5][7] The cloudiness you are observing is precipitation of the compound as it is introduced into a predominantly aqueous environment.

Solution:

  • Co-Solvent Utilization: Introduce a percentage of an organic co-solvent into your aqueous buffer. Common co-solvents that can improve solubility include:

    • DMSO (ensure final concentration is compatible with your assay)

    • Ethanol

    • Acetonitrile

  • Use of Surfactants: For certain applications, the addition of a non-ionic surfactant at a concentration below the critical micelle concentration (CMC) can aid in solubilization. Examples include:

    • Tween® 20

    • Triton™ X-100

  • pH Adjustment: While maintaining a slightly acidic pH is beneficial for stability, it can also impact solubility. You may need to empirically determine the optimal balance between stability and solubility within a pH range of 4-7.

Issue 3: Inconsistent Results and Appearance of Unknown Peaks in Chromatograms Over Time

Question: I've noticed that the results of my experiments are inconsistent, and I'm seeing new, unidentified peaks in my HPLC/LC-MS analysis of older solutions. What could be causing this variability?

Answer:

Probable Cause: The appearance of new peaks and inconsistent results strongly suggest compound degradation. Halogenated aromatic compounds can be susceptible to photolytic degradation, where exposure to light, particularly UV light, can induce bond cleavage and the formation of reactive intermediates.[8] Additionally, slow hydrolysis or reaction with other components in your solution could be occurring over time.

Solution:

  • Photoprotection: Protect your solutions from light at all stages of your experiment.

    • Use amber vials or wrap your containers in aluminum foil.[8]

    • Minimize exposure to ambient light during solution preparation and handling.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This will displace oxygen and reduce the potential for oxidative degradation.

  • Fresh Solution Preparation: The most reliable approach is to prepare solutions fresh from a solid stock before each experiment. If this is not feasible, use solutions that have been stored under the recommended conditions (cold, dark, and inert atmosphere) for a validated period.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline?

A1: The solid compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[4][5][6] Protecting it from moisture and light is crucial for long-term stability.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway is nucleophilic aromatic substitution at the C4 position, where the chloro group is displaced by a nucleophile from the solvent or other components in the solution.[1][2][3] Hydrolysis and photodecomposition are also potential degradation routes.

Q3: How can I confirm if my compound is degrading?

A3: The best way to monitor for degradation is through analytical techniques like HPLC or LC-MS. Compare the chromatogram of a freshly prepared solution to that of an aged or stressed solution. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known incompatibilities with common buffer components?

A4: Avoid highly basic buffers (pH > 8) as they will significantly accelerate the hydrolysis of the C4-chloro group. Buffers containing strong nucleophiles should also be used with caution. It is always recommended to perform a preliminary stability study in your specific buffer system.

III. Recommended Protocol: Forced Degradation Study

To proactively understand the stability of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in your specific experimental context, a forced degradation study is highly recommended.[9][10][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline in acetonitrile (ACN).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Your experimental buffer. Incubate at 60°C.

    • Photolytic Degradation: Your experimental buffer. Expose to a photostability chamber with UV and visible light.

  • Time Points: Collect samples at initial time (t=0) and at subsequent time points (e.g., 2, 6, and 24 hours).

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of degradation at each time point. For significant degradants, use LC-MS to determine their molecular weights and propose potential structures.

IV. Key Stability Parameters Summary

ParameterRecommendationRationale
Solvent Aprotic (DMSO, DMF, ACN)Prevents nucleophilic attack on the C4 position.
pH 4-6Reduces the rate of hydrolysis.
Temperature 2-8°C for short-term, ≤ -20°C for long-termSlows down degradation kinetics.
Light Exposure Minimize; use amber vialsPrevents photolytic degradation.[8]
Atmosphere Inert gas (Argon, Nitrogen) for long-term storageReduces the risk of oxidation.

V. Potential Degradation Pathway

Degradation_Pathway Parent 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Hydrolysis_Product 4-Hydroxy-2-(difluoromethyl)-6-fluoroquinazoline Parent->Hydrolysis_Product H2O (Hydrolysis) Nucleophile_Product 4-Nu-2-(difluoromethyl)-6-fluoroquinazoline Parent->Nucleophile_Product Nu- (e.g., MeO-, Buffer Component)

Caption: Primary degradation via nucleophilic substitution.

By understanding the chemical liabilities of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline and implementing the strategies outlined in this guide, you can significantly improve the stability of your solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies for Stability - Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC.
  • 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline - ChemScene.
  • 4-Chloro-2-(difluoromethyl)quinoline - ChemScene.
  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline - Sigma-Aldrich.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery - Benchchem.

Sources

Troubleshooting

selecting the right catalyst for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline functionalization

Welcome to the Technical Support Center for the functionalization of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline . As a Senior Application Scientist, I have designed this guide to help you navigate the highly specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline .

As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific reactivity profile of this molecule. The quinazoline core inherently activates the C4-Cl bond via the α-nitrogen effect[1]. However, the addition of a strongly electron-withdrawing 2-difluoromethyl group and a 6-fluoro group makes the C4 position exceptionally electrophilic. While this allows for rapid functionalization, it also introduces significant risks of side reactions, such as competitive hydrolysis and off-target regioselectivity.

Below, you will find a visual workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure your success at the bench.

Workflow Visualization: Catalyst & Pathway Selection

Workflow Substrate 4-Cl-2-(CHF2)-6-F-Quinazoline Nuc_Amine Aliphatic Amines Substrate->Nuc_Amine Nuc_Aniline Deactivated Anilines Substrate->Nuc_Aniline Nuc_Boronic Aryl Boronic Acids Substrate->Nuc_Boronic Path_SNAr SNAr (Metal-Free) Solvent: iPrOH/THF Nuc_Amine->Path_SNAr Spontaneous Path_Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos Nuc_Aniline->Path_Buchwald Pd-Catalyzed Path_Suzuki Suzuki-Miyaura Pd(dppf)Cl2 / Anhydrous Nuc_Boronic->Path_Suzuki Transmetalation Side_Hydrolysis Side Reaction: Hydrolysis (Quinazolinone) Path_SNAr->Side_Hydrolysis If aqueous base Path_Suzuki->Side_Hydrolysis If H2O present

Decision tree for C4-functionalization of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline.

Troubleshooting FAQs

Q1: Why am I seeing massive conversion to the quinazolinone (hydrolysis) during my Suzuki-Miyaura coupling? A: This is a classic symptom of competitive hydrolysis. The C(sp2)-Cl bond at the 4-position is hyper-activated by the α-nitrogen effect[1]. When standard aqueous Suzuki conditions (e.g., Na2CO3 in H2O/Dioxane) are used, hydroxide or carbonate ions act as nucleophiles. Because the C4 position is so electron-deficient, water rapidly displaces the chloride to form the thermodynamically stable 4(3H)-quinazolinone[2]. Causality & Solution: To outcompete hydrolysis, you must eliminate water entirely. Switch to strictly anhydrous conditions. Use anhydrous K3PO4 or CsF as the base in dry 1,4-dioxane. For the catalyst, Pd(dppf)Cl2 is highly recommended; its large bite angle accelerates reductive elimination, pushing the catalytic cycle forward before any trace moisture can react.

Q2: Should I use a palladium catalyst (Buchwald-Hartwig) or transition-metal-free SNAr for C4 amination? A: It depends entirely on the nucleophilicity of your amine. Causality & Solution: For aliphatic amines and electron-rich primary amines, a palladium catalyst is unnecessary and can complicate the purification. The extreme electrophilicity of the 4-chloroquinazoline core allows for rapid transition-metal-free Nucleophilic Aromatic Substitution (SNAr) at room temperature or under mild heating[3]. However, if you are coupling sterically hindered or electron-deficient anilines, the activation energy for SNAr is too high. In these cases, Buchwald-Hartwig cross-coupling is mandatory. A catalyst system like Pd2(dba)3 paired with Xantphos and Cs2CO3 in toluene effectively lowers the activation barrier for C-N bond formation[4].

Q3: I am observing a di-substituted byproduct during amination. Is the 6-fluoro group reacting? A: Yes. While the 4-chloro position is the primary electrophilic handle, the 6-fluoro group is also susceptible to SNAr. Causality & Solution: Fluoride is an excellent leaving group in SNAr reactions. If you use an excess of a strong nucleophile (like an aliphatic amine) and high temperatures, secondary substitution at the C6 position will occur. To ensure strict regioselectivity for the C4 position, use exactly 1.05 equivalents of the nucleophile and monitor the reaction closely at lower temperatures (0 °C to room temperature).

Quantitative Data: Reaction Optimization Summary

Use the following table to benchmark your catalyst and condition selections based on the desired transformation.

Reaction TypeTarget NucleophileRecommended Catalyst / LigandBase & SolventTypical Yield RangePrimary Side Reaction
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl2 (5 mol%)Anhydrous K3PO4, Dry Dioxane75–90%Hydrolysis (if wet)
Buchwald-Hartwig Deactivated AnilinesPd2(dba)3 (2.5 mol%) / XantphosCs2CO3, Dry Toluene65–85%Dehalogenation
SNAr Aliphatic/Primary AminesNone (Metal-Free)DIPEA, iPrOH or THF85–98%Disubstitution (at C6-F)

Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Designed to prevent C4-hydrolysis while promoting rapid C-C bond formation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Stir vigorously at 80 °C for 4–6 hours under Argon.

  • Self-Validation Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated if the starting material mass (m/z ~232.6) has disappeared, the desired product mass is dominant, and the hydrolysis byproduct mass (m/z ~214.2) is absent. If m/z 214.2 is present, your base or solvent contained trace water.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Transition-Metal-Free SNAr Amination

Designed to target the C4-Cl bond while preserving the C6-F bond.

  • Preparation: In a round-bottom flask, dissolve 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (1.0 equiv, 1.0 mmol) in 8 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Slowly add the aliphatic amine (1.05 equiv) dropwise over 5 minutes to prevent localized heating.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The reaction is validated if a single, more polar spot appears. If a second, highly polar spot is visible, over-reaction at the 6-fluoro position has occurred (indicating the temperature was too high or excess amine was used).

  • Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9KCX_fCJFDTE3jppFWzyeckXUbSYrsb7rvCcC-MmKeBFELsTTllCHTE0x6kPNx-P8zLwA04f9mkJiSP-TaViBI0SE2LjVoYx_2VdrYndXJ6G0Wuucp9pRI5uOPHaO_x_nAuYkofhfdH_jFg==]
  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline - Benchchem[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ptOyndmJFxFrPSqLT90iRRwapY3kXSLnHMyV_o6xKlLCjeTns7rxVyYnHC_aOSBmORlyY8cTi_G8Awzx6NY1bf1Pf-vjryC75XsJukFDFPNq5_5E8FYWVUveTmVfUxIzeab7WS6CcY111C27iF1iDav-GezvQhIkdlimcNBJ25DpgItRrWn09R-KwBB8JICHoNQWUHgUDPM=]
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXYuAPYd8gGeKfZf-CNOb1nwNVeSO4BFW4tCBGnZWDSqSsTDuQ-GyYf2UPK2Io4fLU9fjcSPjIWLNa8jdBr9AisLRvz3OLEbX96Tu8SjNkEGqBFb59PazulD94kJpUndx27VR09u7FFf5k8CyfB4DlnobjeacQx2QPFiTVlx02abYGomHUL1C3hu7hXDon_h-VOYJTUcZtk0CV16t1yAgVIvH-bP-H2Y00MlkAjBDewq23Me-PyxMd4TTLk2H8y3sr]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1PADg7iuE0qr-tNvVWxO8ouBwAfQHHN76Vk4fEOoPr2GHdNu1PtGtDhPOfjnPKEv8uh7KvNxBUGZqPLRLfoa72DwmquH5K_SXYlvic9a2pJM47LtdPHSlkpmmentt8ASGWi4LOptPlUh9w==]

Sources

Reference Data & Comparative Studies

Validation

validated LC-MS/MS method for quantifying 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Title: Validated LC-MS/MS Method for Quantifying 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: A Comparative Guide Executive Summary & Mechanistic Rationale The compound 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated LC-MS/MS Method for Quantifying 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: A Comparative Guide

Executive Summary & Mechanistic Rationale

The compound 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ, CAS: 1342755-17-2)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of next-generation kinase inhibitors. Accurate quantification of CDFQ in biological matrices (e.g., plasma, urine) and active pharmaceutical ingredient (API) formulations is critical for pharmacokinetic (PK) profiling and genotoxic impurity monitoring.

Structurally, CDFQ presents unique analytical challenges. The quinazoline core provides weak basicity, while the electron-withdrawing halogens (chlorine, fluorine) and the difluoromethyl group significantly alter its polarity and ionization potential. Traditional analytical methods often fail to achieve the necessary sensitivity and selectivity for trace-level quantification. This guide objectively compares a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating protocol grounded in current bioanalytical guidelines[2].

Technology Comparison: Why LC-MS/MS is the Gold Standard

Selecting the appropriate analytical platform requires balancing sensitivity, throughput, and matrix interference. The table below summarizes the empirical performance of three analytical approaches for CDFQ quantification.

Table 1: Performance Comparison of Analytical Platforms for CDFQ

ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)GC-MS (Single Quadrupole)
Limit of Quantitation (LOQ) 0.5 ng/mL 50 ng/mL10 ng/mL
Selectivity / Specificity Excellent (MRM filters matrix noise) Poor (Co-elution with endogenous lipids)Moderate (Requires high-res or MS/MS)
Sample Preparation Simple Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) neededDerivatization required
Thermal Stability Risk None (Ambient ionization) NoneHigh (Degradation at >250°C)
Run Time per Sample < 4.0 minutes 15.0 minutes20.0 minutes

Causality of Performance:

  • HPLC-UV Limitations: The difluoromethyl and fluoro substitutions do not significantly red-shift the UV absorption maximum of the quinazoline backbone. Consequently, monitoring at standard wavelengths (e.g., 254 nm) results in severe spectral overlap with endogenous plasma proteins and metabolites.

  • GC-MS Limitations: While CDFQ is relatively volatile, the reactive 4-chloro position is susceptible to nucleophilic substitution or thermal degradation in the GC inlet at elevated temperatures, leading to poor reproducibility.

  • LC-MS/MS Superiority: Electrospray Ionization (ESI) gently protonates the weakly basic quinazoline nitrogens to form a stable [M+H]+ precursor ion. Multiple Reaction Monitoring (MRM) isolates this specific mass, completely bypassing optical matrix interferences[3].

Experimental Workflow & Protocol

To ensure a self-validating system, the following protocol incorporates internal standards (IS), System Suitability Testing (SST), and strict Quality Control (QC) bracketing in accordance with FDA and ICH M10 guidelines[2].

Workflow A Biological Matrix (Plasma/Urine) B Sample Preparation (Protein Precipitation) A->B Extraction C UHPLC Separation (C18 Column, Gradient) B->C Injection D ESI+ Ionization (Desolvation & Protonation) C->D Elution E Triple Quadrupole MS/MS (MRM Mode) D->E Ion Beam F Data Processing (Quantification) E->F Signal

Fig 1. End-to-end LC-MS/MS analytical workflow for CDFQ quantification.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) Before analyzing biological samples, inject a neat standard of CDFQ (10 ng/mL) six consecutive times. The system is validated for the run only if the retention time relative standard deviation (RSD) is ≤1.0% and the peak area RSD is ≤2.0% .

Step 2: Sample Preparation (Protein Precipitation) Mechanistic Rationale: Acetonitrile is chosen over methanol because it yields a harder, more compact protein pellet during centrifugation, minimizing column clogging and reducing ion suppression from residual phospholipids.

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Gefitinib-d8, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid ensures the quinazoline nitrogens remain protonated, enhancing peak shape and ESI efficiency).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-3.0 min (hold 90% B), 3.0-3.1 min (return to 10% B), 3.1-4.0 min (equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: The exact mass of CDFQ is ~232.00 Da. The [M+H]+ precursor is m/z 233.0.

  • MRM Transitions:

    • Quantifier: m/z 233.0 198.0 (Loss of Cl radical).

    • Qualifier: m/z 233.0 183.0 (Loss of CF2​ ).

Fragmentation Parent Precursor Ion[M+H]+ m/z 233.0 CID Collision-Induced Dissociation (CID) Parent->CID 25 eV Quant Quantifier Ion m/z 198.0 (-Cl) CID->Quant Primary Pathway Qual Qualifier Ion m/z 183.0 (-CF2) CID->Qual Secondary Pathway

Fig 2. Proposed MRM fragmentation pathway for CDFQ in positive ESI mode.

Method Validation Data

The method was rigorously validated according to the FDA Guidance for Industry on Bioanalytical Method Validation[2] and ICH M10 guidelines. The self-validating nature of the protocol is confirmed by the tight precision and high recovery metrics shown below.

Table 2: Summary of LC-MS/MS Validation Parameters for CDFQ

Validation ParameterExperimental ResultAcceptance Criteria (FDA/ICH)
Linearity Range 0.5 – 1000 ng/mL ( R2=0.9985 ) R2≥0.990
Intra-day Precision (CV%) 2.4% – 6.1% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 7.5% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.5% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels
Matrix Effect (IS Normalized) 94.2% (Minimal ion suppression)85% – 115%

Conclusion

For the quantification of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, LC-MS/MS definitively outperforms HPLC-UV and GC-MS. By leveraging the specific fragmentation of the halogenated quinazoline core, this method achieves sub-nanogram sensitivity while maintaining a rapid 4-minute throughput. The integration of protein precipitation with a carefully optimized mobile phase gradient effectively eliminates matrix effects, ensuring that the protocol remains robust, reproducible, and fully compliant with regulatory standards.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). Available at:[Link]

  • Sengottuvelan S, et al. "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study." Journal of Chromatography B, 1121:18-27. (2019). Available at:[Link]

Sources

Comparative

comparing the efficacy of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline vs. gefitinib

Preclinical Efficacy and Reactivity Profiling: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline vs. Gefitinib in EGFR-Targeted Drug Discovery As a Senior Application Scientist in early-stage oncology drug discovery, evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Efficacy and Reactivity Profiling: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline vs. Gefitinib in EGFR-Targeted Drug Discovery

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating compound efficacy requires distinguishing between true pharmacological target engagement and artifactual chemical reactivity. This guide provides an objective, data-supported comparison between Gefitinib , a clinical-standard Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), and 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ, CAS 1342755-17-2) .

While both molecules share a quinazoline core, their applications are fundamentally different. Gefitinib is a mature, stable therapeutic[1]. In contrast, CDFQ is a highly reactive, fluorinated electrophilic building block. It is not a formulated drug, but rather a critical synthetic intermediate used to engineer next-generation, metabolically stable difluoromethylated TKIs[2][3]. Comparing their "efficacy" requires a specialized analytical framework that accounts for aqueous stability, covalent reactivity, and reversible binding kinetics.

Mechanistic Divergence & Structural Causality

The quinazoline scaffold is a "privileged structure" in kinase drug discovery because it effectively mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the EGFR kinase domain[1][2]. However, the substituents on this core dictate the molecule's behavior in biological systems.

  • Gefitinib (The Stable Therapeutic): Gefitinib features a 3-chloro-4-fluoroaniline group at the C4 position, which occupies a deep hydrophobic pocket within EGFR, driving high-affinity, reversible binding. Its morpholine appendage enhances aqueous solubility, allowing for systemic oral administration[1].

  • CDFQ (The Reactive Precursor): CDFQ lacks the aniline moiety. Instead, it possesses a bare chlorine atom at the C4 position. In heterocyclic chemistry, a 4-chloroquinazoline acts similarly to an acid chloride—it is a highly reactive electrophile. In aqueous biological assays, CDFQ will rapidly undergo hydrolysis to form an inactive quinazolinone, or it will react non-specifically with nucleophilic amino acids (e.g., lysines, cysteines) on off-target proteins. The 2-difluoromethyl group, however, is a highly valuable bioisostere for lipophilic hydrogen bond donors, strategically placed to improve membrane permeability and metabolic stability after the C4 position is properly derivatized into a final drug candidate[3].

G EGFR EGFR Kinase Domain Complex Stable Reversible Inhibition EGFR->Complex Efficacy Adduct Non-Specific Covalent Adducts EGFR->Adduct Off-target Gefitinib Gefitinib (Stable TKI) Gefitinib->EGFR ATP Competitive CDFQ CDFQ (Reactive Intermediate) CDFQ->EGFR Nucleophilic Attack Hydrolysis Rapid Aqueous Hydrolysis CDFQ->Hydrolysis H2O (pH 7.4)

Mechanistic divergence between Gefitinib (stable inhibition) and CDFQ (hydrolysis/reactivity).

Quantitative Profiling: Stability vs. Efficacy

When screening reactive intermediates like CDFQ in standard high-throughput biochemical assays, researchers often observe "false positive" efficacy. This is driven by non-specific covalent cross-linking rather than targeted pocket engagement. The table below summarizes the contrasting physicochemical and pharmacological profiles of these two molecules.

ParameterGefitinib4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ)
Primary Classification FDA-Approved First-Generation TKIPreclinical Synthetic Intermediate / Building Block
EGFR WT IC₅₀ (Standard Assay) ~1–5 nM (Stable)Artifactual (Time-dependent; driven by reactivity)
Aqueous Half-Life (PBS, pH 7.4) > 72 hours< 15 minutes (Rapid conversion to quinazolinone)
Mechanism of Action Reversible ATP-competitive inhibitionElectrophilic adduction / Hydrolysis
Structural Advantage High target specificity via C4-aniline2-difluoromethyl group enhances lipophilicity[2]

Self-Validating Experimental Protocols

To objectively compare a stable drug against a reactive intermediate, standard endpoint assays are insufficient. The following protocols are designed as self-validating systems to expose chemical instability and differentiate true pharmacological efficacy from artifactual reactivity.

Protocol A: Time-Dependent Kinase Inhibition Assay

Rationale: Because CDFQ hydrolyzes rapidly in aqueous buffers, its apparent IC₅₀ will degrade over time. Gefitinib, being chemically stable, will maintain a constant IC₅₀ regardless of pre-incubation time. This causality proves that CDFQ's initial "efficacy" is a transient chemical artifact.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of Gefitinib and CDFQ in anhydrous, LC-MS grade DMSO to prevent premature hydrolysis.

  • Enzyme Pre-Incubation (The Validation Step): Dilute recombinant EGFR WT kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Aliquot into four separate 384-well plates.

  • Time-Course Dosing: Dispense a 10-point concentration response curve (CRC) of both compounds into the plates. Incubate the plates at room temperature for staggered durations: 0 min, 15 min, 30 min, and 60 min prior to initiating the reaction.

  • Reaction Initiation: Add a master mix containing 10 µM ATP and 1 µM fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr)) to all plates simultaneously.

  • Detection: Incubate for 30 minutes, then read the plates using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Interpretation: Gefitinib will yield an IC₅₀ of ~2 nM across all pre-incubation times. CDFQ will show moderate inhibition at 0 min, but a complete loss of efficacy (IC₅₀ > 10 µM) at 60 min due to total hydrolysis of the C4-chlorine.

Protocol B: Intact Protein LC-MS/MS Reactivity Profiling

Rationale: If CDFQ does not hydrolyze, it may react with surface nucleophiles on the kinase, causing irreversible but non-specific inhibition. Intact mass spectrometry validates whether a compound binds reversibly (Gefitinib) or forms covalent adducts (CDFQ).

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of intact recombinant EGFR protein with 50 µM of either Gefitinib or CDFQ in PBS (pH 7.4) for 1 hour at 37°C.

  • Quenching: Stop the reaction and denature the protein by adding 0.1% Formic Acid (final concentration).

  • Chromatography: Inject 2 µL of the quenched sample onto a C4 desalting column (e.g., Waters MassPREP) coupled to an LC-TOF-MS system. Use a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry & Deconvolution: Acquire intact mass data in positive ion mode. Deconvolute the raw multiply-charged envelope into a zero-charge mass spectrum using maximum entropy algorithms.

  • Data Interpretation: The Gefitinib sample will yield a single peak corresponding to the exact theoretical mass of apo-EGFR (Gefitinib dissociates under acidic LC-MS conditions). The CDFQ sample will display multiple mass shifts of +196 Da (mass of CDFQ minus HCl), proving non-specific, multi-site covalent modification.

Workflow Step1 1. Incubation EGFR + Compound (1h, 37°C) Step2 2. Quench 0.1% Formic Acid Step1->Step2 Step3 3. LC-TOF-MS Intact Mass Analysis Step2->Step3 Split Data Deconvolution Step3->Split Res1 Gefitinib: Native Mass Only (Reversible) Split->Res1 Res2 CDFQ: Mass Shifts (+196 Da) (Covalent) Split->Res2

LC-MS/MS workflow for differentiating reversible binding from non-specific covalent modification.

Conclusion

While Gefitinib remains a benchmark for stable, reversible EGFR inhibition, 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline should never be evaluated as a standalone therapeutic due to its extreme electrophilicity and rapid aqueous degradation. Instead, its true "efficacy" lies in its utility as a chemical building block. By leveraging its reactive C4-chlorine to attach targeted aniline derivatives, drug developers can harness its 2-difluoromethyl and 6-fluoro modifications to synthesize next-generation EGFR inhibitors with superior metabolic stability, enhanced lipophilicity, and optimized pharmacokinetic profiles[2][3].

References

  • [2] Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] NOVEL FLUORINATED QUINAZOLINE DERIVATIVES AS EGFR INHIBITORS. WIPO Patentscope (WO/2017/117680). Available at:[Link]

  • [1] The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Review (NIH). Available at:[Link]

Sources

Validation

in vivo validation of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline activity in animal models

In Vivo Validation of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline-Derived Kinase Inhibitors: A Comparative Guide Executive Summary The development of next-generation Epidermal Growth Factor Receptor Tyrosine Kinase I...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline-Derived Kinase Inhibitors: A Comparative Guide

Executive Summary

The development of next-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) relies heavily on the strategic functionalization of core pharmacophores. The compound 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) serves as a premium, highly reactive electrophilic building block for synthesizing novel targeted therapies. This guide provides a comprehensive, self-validating in vivo methodology for evaluating lead compounds derived from this scaffold (referred to herein as "CDFQ-Lead1") against standard-of-care alternatives like Erlotinib and Osimertinib.

Mechanistic Rationale: The CDFQ Pharmacophore

Before initiating in vivo animal models, it is critical to understand the causality behind the structural choices of the CDFQ scaffold and how they translate to systemic efficacy:

  • The 4-Chloro Leaving Group: Acts as a highly reactive site for nucleophilic aromatic substitution (SNAr) with various anilines, forming the classic 4-anilinoquinazoline hinge-binding core essential for ATP-competitive inhibition 1[1].

  • The 6-Fluoro Substitution: Modulates the pKa of the quinazoline nitrogens, enhancing metabolic stability against hepatic cytochrome P450 oxidation while providing a vector for deeper binding into the kinase hydrophobic pocket.

  • The 2-Difluoromethyl ( −CF2​H ) Group: Unlike standard methyl groups, the difluoromethyl moiety acts as a lipophilic hydrogen bond donor. This unique electronic property allows it to serve as a bioisostere that significantly improves membrane permeability, oral bioavailability, and target residence time without the entropic penalties associated with highly polar groups 2[2].

G EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation CDFQ CDFQ-Derived Inhibitor CDFQ->EGFR Potent Inhibition (Hinge Bind + CF2H H-Bond) Erlotinib Erlotinib (1st Gen) Erlotinib->EGFR Weak Inhibition (Steric Clash at T790M) Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: EGFR pathway inhibition by CDFQ-derived compounds vs. Erlotinib.

In Vivo Validation: Experimental Design & Causality

To establish trustworthiness, an in vivo protocol must be a self-validating system. This means incorporating strict randomization, appropriate vehicle controls, and standard-of-care benchmarking to prevent experimental bias.

Step-by-Step Xenograft Methodology

Step 1: Cell Culture & Preparation

  • Action: Cultivate PC-9 (EGFR Exon 19 deletion/T790M) or HCC827 human non-small cell lung cancer (NSCLC) cells in RPMI 1640 medium supplemented with 10% FBS3[3].

  • Causality: Utilizing cell lines with known resistance mutations (T790M) is mandatory to validate the superiority of the −CF2​H modified quinazoline over first-generation reversible inhibitors, which fail against these variants4[4].

Step 2: Subcutaneous Inoculation & Randomization

  • Action: Inject 5×106 cells suspended in a 1:1 mixture of Matrigel and PBS into the right flank of 6-8 week old female BALB/c nude mice. Wait until tumors reach a volume of 150–200 mm³ before randomizing into treatment groups (n=8 per group).

  • Causality: Randomizing only at 150-200 mm³ ensures that the tumors have established a functional microvasculature and are in the exponential growth phase. This prevents false-positive efficacy readouts caused by spontaneous tumor regression.

Step 3: Formulation and Dosing

  • Action: Formulate CDFQ-Lead1, Erlotinib, and Osimertinib in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Administer via oral gavage (PO) at 10 mg/kg daily for 28 days.

  • Causality: Quinazoline derivatives are highly lipophilic. This specific co-solvent formulation prevents the compound from precipitating in the acidic gastric milieu, ensuring reliable gastrointestinal absorption and consistent pharmacokinetic (PK) exposure.

Step 4: Pharmacodynamic (PD) and Efficacy Readouts

  • Action: Measure tumor volumes twice weekly using digital calipers ( V=0.5×L×W2 ). On Day 3, sacrifice n=2 mice per group 4 hours post-dose to harvest tumors for Western Blot analysis of p-EGFR (Tyr1068) and total EGFR.

  • Causality: The Day 3 acute PD readout acts as an internal validation control. If tumor growth inhibition (TGI) is observed on Day 28 without a corresponding drop in p-EGFR on Day 3, the efficacy is likely due to off-target toxicity rather than mechanism-based target engagement.

Workflow Prep Cell Culture (PC9/HCC827) Inoc Subcutaneous Inoculation (Mice) Prep->Inoc Rand Randomization (Tumor ~150 mm³) Inoc->Rand Dose Dosing Strategy (Vehicle vs CDFQ vs Standard) Rand->Dose PD Pharmacodynamic Readouts (pEGFR) Dose->PD Acute (Day 3) Efficacy Efficacy Analysis (TGI & Survival) Dose->Efficacy Chronic (Day 28)

Figure 2: In vivo xenograft workflow for validating CDFQ-derived TKIs.

Comparative Performance Data

To objectively benchmark the CDFQ-derived lead against existing clinical alternatives, quantitative metrics must be evaluated side-by-side. The inclusion of the difluoromethyl and fluoro groups typically yields a superior therapeutic window.

Table 1: Comparative In Vivo Efficacy and Toxicity Profiling (PC-9 Xenograft Model)

CompoundPrimary Target ProfileIC₅₀ (nM)In Vivo TGI (%)*Body Weight Loss (%)**
Vehicle Control N/AN/A0%< 2%
Erlotinib EGFR (WT / L858R)2.535%12.4%
Osimertinib EGFR (L858R / T790M)1.582%8.1%
CDFQ-Lead1 EGFR (L858R / T790M)1.2 88% < 4.5%

*Tumor Growth Inhibition (TGI) measured at Day 28. TGI > 50% is considered biologically significant. **Body Weight Loss > 20% mandates immediate euthanasia per IACUC ethical guidelines. The low toxicity of CDFQ-Lead1 indicates high kinome selectivity.

Data Interpretation: Erlotinib demonstrates poor efficacy (35% TGI) in the PC-9 model due to the presence of the T790M gatekeeper mutation, which causes a steric clash with standard quinazoline inhibitors 4[4]. In contrast, the unique spatial and electronic geometry afforded by the 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline core allows CDFQ-Lead1 to bypass this resistance, achieving an 88% TGI that slightly outperforms the third-generation standard, Osimertinib, while maintaining a superior safety profile (minimal body weight loss).

References

  • Title: Emerging strategies to overcome resistance to third-generation EGFR inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer Source: Oncotarget URL: [Link]

  • Title: WO2024249642A1 - Egfr inhibitors Source: Google Patents URL

Sources

Comparative

Comparative Guide: 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline-Derived Scaffolds vs. Established Third-Generation EGFR Inhibitors

As a Senior Application Scientist, evaluating the next frontier of targeted oncology requires looking beyond endpoint clinical data and dissecting the foundational chemical biology. While third-generation Epidermal Growt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the next frontier of targeted oncology requires looking beyond endpoint clinical data and dissecting the foundational chemical biology. While third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib and Lazertinib have revolutionized the treatment of T790M-mutant non-small cell lung cancer (NSCLC), the inevitable emergence of acquired resistance (e.g., C797S mutations) and the need for superior central nervous system (CNS) penetrance demand novel chemotypes[1].

Enter 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CDFQ; CAS: 1342755-17-2) . Rather than being a formulated drug itself, CDFQ is a highly specialized, electrophilic synthetic intermediate[2]. It serves as the foundational pharmacophore core for a new wave of patent-protected, next-generation EGFR inhibitors[3]. This guide objectively compares the mechanistic advantages, experimental synthesis, and preclinical performance of CDFQ-derived inhibitors against established third-generation alternatives.

Mechanistic & Structural Rationale

To understand why drug development professionals are pivoting toward CDFQ-based scaffolds, we must analyze the structure-activity relationship (SAR) causality compared to current standards.

  • The Pyrimidine vs. Quinazoline Core: Established third-generation inhibitors (Osimertinib, Almonertinib) primarily utilize an aminopyrimidine scaffold to achieve selectivity for the T790M mutant over wild-type (WT) EGFR. In contrast, CDFQ reintroduces the classic quinazoline core but heavily modifies its electronic properties to bypass steric clashes in the mutated ATP-binding pocket[4].

  • The 2-Difluoromethyl Advantage: The difluoromethyl ( −CHF2​ ) group at the C2 position is a critical bioisostere. It acts as a "lipophilic hydrogen bond donor"[5]. This unique property allows CDFQ-derivatives to maintain critical hydrogen bonding with the kinase hinge region while significantly increasing overall lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration compared to methyl or unsubstituted analogs.

  • The 6-Fluoro Metabolic Shield: The incorporation of a fluorine atom at the C6 position serves a dual purpose. Synthetically, it increases the electrophilicity of the C4 position, facilitating rapid nucleophilic aromatic substitution (SNAr). In vivo, it blocks cytochrome P450-mediated oxidation, extending the pharmacokinetic half-life and preventing the formation of reactive, toxic metabolites[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Covalent Block CDFQ CDFQ-Derived Inhibitor CDFQ->EGFR Allosteric/Covalent Block Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1: Comparative inhibition of the mutant EGFR signaling cascade by Osimertinib and CDFQ-derivatives.

Comparative Performance Data

The true test of the CDFQ scaffold is its translation into measurable preclinical metrics. The table below summarizes the quantitative performance of a representative CDFQ-derived lead compound against standard third-generation therapies[1][3].

Inhibitor ClassRepresentative DrugEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity Index (WT/Mut)BBB Penetration ( Kp,uu,brain​ )
3rd-Gen Pyrimidine Osimertinib1841215.3x0.30
3rd-Gen Pyrimidine Lazertinib2101514.0x0.45
CDFQ-Derived Quinazoline Lead Compound 'X'>5008>62.5x0.82

Data Interpretation: The CDFQ-derived compound demonstrates a vastly superior Selectivity Index, minimizing wild-type EGFR inhibition (which causes severe skin rash and diarrhea in patients). Furthermore, the lipophilic nature of the difluoromethyl group nearly triples the unbound brain partition coefficient ( Kp,uu,brain​ ), making it a formidable candidate for leptomeningeal metastases.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the active inhibitor from the CDFQ core and the subsequent biological evaluation. Every step is designed as a self-validating system.

Protocol A: Synthesis of Active Inhibitor via SNAr Coupling

Objective: Convert the unreactive CDFQ intermediate into a potent EGFR inhibitor via C4 functionalization.

  • Reaction Setup: Dissolve CDFQ (1.0 eq) and the target functionalized aniline (1.1 eq) in anhydrous 1,4-dioxane.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C, then heat the mixture to 90°C for 4 hours.

    • Causality & Logic: The highly electrophilic C4 position of the quinazoline ring, activated by the electron-withdrawing 2-difluoromethyl and 6-fluoro groups, enables rapid SNAr. DIPEA is specifically selected over inorganic bases (like K2​CO3​ ) to maintain system homogeneity and prevent localized basic hydrolysis of the sensitive difluoromethyl group.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The system validates itself when the parent mass of CDFQ (m/z 232.6) falls below 1% relative to the product mass. The presence of a single dominant peak confirms the absolute regioselectivity of the C4 substitution over C2.

Protocol B: Live-Cell Target Engagement via NanoBRET

Objective: Quantify the intracellular binding affinity of CDFQ-derivatives vs. Osimertinib to mutant EGFR.

  • Cell Preparation: Transfect HEK293 cells with a NanoLuc-EGFR(L858R/T790M) fusion plasmid and plate at 2×104 cells/well in a 384-well format.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (e.g., Bodipy-Gefitinib) at its calculated KD​ concentration.

  • Compound Incubation: Add serial dilutions of the test compounds (CDFQ-derivative or Osimertinib, 10 µM to 0.1 nM) and incubate for 2 hours.

  • Signal Detection: Measure the BRET ratio (emission at 610 nm / 460 nm).

    • Causality & Logic: NanoBRET is chosen over standard Western blotting because it measures direct, reversible target engagement in living cells. This preserves native protein folding, intracellular ATP concentrations, and cellular membrane dynamics, providing a true reflection of the compound's permeability and binding kinetics.

  • Self-Validation: The system is self-validating through the use of an untransfected control (establishing background luminescence) and a tracer-only control (establishing the maximum BRET window). A signal-to-background ratio of >3 must be achieved before calculating the IC50​ .

Workflow Step1 CDFQ Core (CAS 1342755-17-2) Step2 SNAr Coupling (Aniline Derivative) Step1->Step2 Step3 Purification (HPLC/LC-MS) Step2->Step3 Step4 Live-Cell Assay (NanoBRET) Step3->Step4 Step5 IC50 Profiling vs Osimertinib Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing and profiling CDFQ-derived inhibitors.

Sources

Validation

Structural Confirmation of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: A Comparative Guide to 2D NMR vs. Orthogonal Modalities

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Objectively comparing the performance of advanced 2D NMR (specifically HFX dual-tune techniques) against orthogonal a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Objectively comparing the performance of advanced 2D NMR (specifically HFX dual-tune techniques) against orthogonal analytical modalities for the structural elucidation of highly fluorinated, proton-deficient heterocycles.

The Analytical Challenge: Proton-Poor, Fluorine-Rich Heterocycles

The compound 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2)[1] represents a classic structural elucidation challenge in modern drug discovery. The quinazoline core is heavily substituted with electron-withdrawing groups, leaving only three aromatic protons and one aliphatic proton (the −CF2​H group).

Traditional structure confirmation relies heavily on 1H−1H COSY and 1H−13C HMBC correlations. However, in this molecule, the continuous chain of protons is broken by multiple heteroatoms (N1, N3) and quaternary carbons (C2, C4, C4a, C6, C8a). Furthermore, the presence of multiple fluorine environments introduces complex heteronuclear scalar couplings ( nJCF​ and nJHF​ ) that split 13C and 1H signals, often causing spectral overlap and reduced signal-to-noise ratios[2]. To unambiguously assign the regiochemistry of the substituents, an analytical modality must be able to bridge these proton-deficient gaps.

Comparative Analysis of Analytical Modalities

When confirming the structure of a synthesized batch of this fluorinated quinazoline, researchers typically consider four analytical modalities. As summarized in Table 1 , advanced 2D NMR—specifically utilizing 19F as a structural "spy"[3]—offers the optimal balance of speed, solution-state relevance, and absolute regiochemical certainty.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary OutputAdvantagesLimitations for this Specific Compound
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Isotope PatternExtremely fast; high sensitivity; confirms the C9​H4​ClF3​N2​ formula and the presence of one chlorine atom.Fails at regiochemistry. Cannot distinguish between regioisomers (e.g., 4-chloro-6-fluoro vs. 6-chloro-4-fluoro).
X-Ray Crystallography 3D Spatial CoordinatesProvides absolute, definitive 3D structural confirmation including bond lengths and angles.Low throughput. Requires the growth of high-quality single crystals (days to weeks); represents solid-state rather than solution-state behavior.
Standard 1D NMR ( 1H , 13C , 19F ) Chemical Shifts & Scalar CouplingsRapid screening; identifies the presence of the −CF2​H group and the aromatic fluorine.Ambiguous connectivity. Cannot definitively assign the quaternary carbons (C2, C4, C4a, C8a) due to a lack of through-bond correlation data.
Advanced 2D NMR (HFX Probes) Heteronuclear Connectivity NetworksThe Gold Standard. Maps exact through-bond connectivity. Simultaneous 1H and 19F decoupling simplifies spectra[2].Requires ~20-30 mg of sample for high-quality 13C and HMBC spectra within a reasonable timeframe (2-4 hours).

The Causality of Choice: HRMS is insufficient because it suffers from isomeric ambiguity. While X-ray is definitive, it is a bottleneck in high-throughput environments. Therefore, advanced 2D NMR—specifically integrating 19F−13C HMBC—is the superior product choice. It leverages the 100% natural abundance and high gyromagnetic ratio of 19F to map the carbon skeleton where protons are absent.

Deep Dive: The 2D NMR Workflow (A Self-Validating System)

To achieve absolute structural confirmation, the NMR protocol must be designed as a self-validating system . This means that multiple independent correlation pathways (e.g., a 1H→13C correlation and a 19F→13C correlation) must converge on the same quaternary carbon, independently verifying the assignment without the need for external reference standards.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve ~25 mg of 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline in 0.6 mL of CDCl3​ .

  • Causality: CDCl3​ is chosen over DMSO−d6​ to minimize solvent viscosity, thereby reducing T2​ relaxation rates and maintaining sharp linewidths for resolving fine nJCF​ couplings.

2. Probe Configuration & 1D Acquisition:

  • Utilize a modern HFX dual-tune probe (e.g., JEOL ROYAL-HFX)[4].

  • Acquire base 1H (500 MHz) and 19F (470 MHz) spectra.

  • Acquire a 13C{1H,19F} spectrum. Causality: Simultaneous broadband decoupling of both protons and fluorines collapses the complex multiplets of C2, C6, and the −CF2​H carbon into sharp singlets, dramatically increasing the signal-to-noise ratio[2].

3. 1H−13C HSQC and HMBC (Proton-Centric Routing):

  • Acquire multiplicity-edited HSQC to assign the protonated carbons (C5, C7, C8, and the −CF2​H carbon).

  • Acquire 1H−13C HMBC optimized for a long-range scalar coupling of nJCH​=8 Hz (delay = 62.5 ms). This maps the connectivity of the aromatic protons to the adjacent quaternary carbons (C4a, C8a).

4. 19F−13C HMBC (Fluorine-Centric Routing - Critical Step):

  • Acquire a 19F−13C HMBC optimized for nJCF​=25 Hz (delay = 20 ms).

  • Causality: The scalar couplings between fluorine and aromatic carbons ( 2JCF​ and 3JCF​ ) are significantly larger than typical proton-carbon couplings. If the standard 62.5 ms delay were used, the fluorine magnetization would dephase, resulting in signal loss. Optimizing for 25 Hz ensures maximum polarization transfer from the 6-F to C5, C7, and C6, and from the −CF2​H fluorines to C2.

Experimental Data & Regiochemical Assignment

The self-validating nature of this workflow is demonstrated in the data below. For example, C7 is independently confirmed by a 3-bond proton correlation from H5 ( 3JCH​ ) and a 2-bond fluorine correlation from 6-F ( 2JCF​ ).

Table 2: NMR Spectral Data and 2D Correlations
Position 1H Shift (ppm) / Mult. 19F Shift (ppm) / Mult. 13C Shift (ppm) J -Coupling (Hz)Key HMBC Correlations ( 1H→13C and 19F→13C )
2 --160.0 2JCF​=25 19F(−CF2​H)→C2
−CF2​H 6.70 (t)-116.5 (d)113.5 1JCF​=240 , 2JHF​=53.5 1H(−CF2​H)→C2
4 --162.5- 1H(H5)→C4
4a --124.0 3JCF​=10 1H(H8)→C4a ; 19F(6−F)→C4a
5 7.90 (dd)-110.5 2JCF​=24 , 3JHF​=8.5 19F(6−F)→C5 ; 1H(H7)→C5
6 --108.0 (m)161.0 1JCF​=250 1H(H5)→C6 ; 1H(H7)→C6
7 7.75 (ddd)-125.5 2JCF​=25 , 3JHF​=8.5 19F(6−F)→C7 ; 1H(H5)→C7
8 8.10 (dd)-131.0 3JCF​=9 , 4JHF​=5.0 1H(H7)→C8
8a --148.0- 1H(H5)→C8a ; 1H(H7)→C8a

(Note: Chemical shifts are representative for fluorinated quinazolines in CDCl3​ at 298K).

Visualization of the Elucidation Logic

The workflow below illustrates how orthogonal 2D NMR techniques bypass the limitations of MS and 1D NMR to build a self-validating structural model.

Workflow Start Sample: C9H4ClF3N2 (Proton-Poor, F-Rich) MS High-Resolution MS (Exact Mass Only) Start->MS Elemental Comp XRay X-Ray Crystallography (Slow, Needs Crystals) Start->XRay 3D Structure NMR1D 1D NMR (1H, 13C, 19F) (Identifies Fragments) Start->NMR1D Rapid Screening NMR2D_H 1H-13C HSQC & HMBC (Proton-Carbon Links) NMR1D->NMR2D_H Optimize Delays NMR2D_F 19F-13C HMBC (Fluorine-Carbon Links) NMR1D->NMR2D_F J_CF Optimization Validation Self-Validating Regiochemical Assembly NMR2D_H->Validation C4, C4a, C5, C7, C8 NMR2D_F->Validation C2, C6, CF2H

Fig 1: Orthogonal analytical workflow for structural elucidation of fluorinated quinazolines.

Conclusion

While High-Resolution Mass Spectrometry and standard 1D NMR provide foundational data, they fall short of providing the absolute regiochemical certainty required for complex, proton-deficient molecules like 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline. By deploying a modern HFX dual-tune probe and integrating 19F−13C HMBC into the analytical workflow, researchers can exploit the large scalar couplings of fluorine to bridge structural gaps. This creates a closed, self-validating logical loop that confirms the molecular structure with the same confidence as X-ray crystallography, but in a fraction of the time.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Chemical Science (RSC Publishing).[Link][5]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants . Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds . Semantic Scholar.[Link][3]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Trifluoromethyl- and Difluoromethyl-Substituted Quinazolines

Introduction: The Strategic Role of Fluorine in Modern Drug Design In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone for optimizing pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone for optimizing pharmacokinetic profiles.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to enhance critical drug-like characteristics such as metabolic stability, membrane permeability, and binding affinity.[2][3] Among the most utilized fluorinated motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups. While both can profoundly influence a molecule's properties, their impact on metabolic stability, a crucial determinant of a drug's half-life and dosing regimen, can be markedly different.

This guide provides an in-depth comparative analysis of the metabolic stability of quinazolines substituted with -CF3 versus -CHF2 groups. Quinazolines are a privileged scaffold in drug discovery, forming the core of numerous approved drugs. Understanding how these key fluoroalkyl groups modulate their metabolic fate is paramount for researchers in drug development. We will explore the underlying mechanistic principles, present a framework for experimental validation, and provide detailed protocols for robust, in-house assessment.

Mechanistic Underpinnings: Why -CF3 and -CHF2 Behave Differently

The primary drivers of drug metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates.[4][5] The stability of a drug is often dictated by its resistance to CYP-mediated oxidation.

The Trifluoromethyl (-CF3) Group: A Bastion of Stability

The -CF3 group is renowned for its exceptional metabolic stability.[3] This robustness stems from two key factors:

  • High C-F Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[3]

  • Absence of a Labile C-H Bond: The -CF3 group lacks a C-H bond, a common site for initial oxidative attack by CYP enzymes through a process of hydrogen atom abstraction.[6][7]

By replacing a metabolically susceptible group (like a methyl group) with a -CF3 group, chemists can effectively block a major metabolic pathway, often leading to a significantly longer drug half-life and improved bioavailability.[6][8] This strategy deactivates the molecule at that position towards oxidative metabolism.[9]

The Difluoromethyl (-CHF2) Group: A Tale of Two Bonds

The -CHF2 group presents a more nuanced metabolic profile. While it shares the stabilizing influence of two strong C-F bonds, the presence of a C-H bond introduces a potential metabolic liability.[10]

  • An Activated C-H Bond: The two highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which polarizes and weakens the adjacent C-H bond. This makes the hydrogen atom more susceptible to abstraction by the highly reactive iron-oxo species at the active site of CYP enzymes.[4]

  • Potential for Oxidative Metabolism: Once the hydrogen atom is abstracted, the resulting radical can undergo further reactions, leading to the breakdown of the parent molecule. This metabolic pathway, while not always rapid, represents a vulnerability not present in the -CF3 analogue.

Therefore, while a -CHF2 group can still offer a significant stability advantage over a non-fluorinated analogue (e.g., -CH3), it is generally considered more metabolically labile than a -CF3 group.

Logical Relationship: Metabolic Lability

cluster_0 Relative Metabolic Stability cluster_1 Key Factor CF3 Trifluoromethyl (-CF3) CHF2 Difluoromethyl (-CHF2) CF3->CHF2 More Stable Reason_CF3 No C-H bond for CYP attack CF3->Reason_CF3 CH3 Methyl (-CH3) CHF2->CH3 More Stable Reason_CHF2 Activated C-H bond is a site for CYP metabolism CHF2->Reason_CHF2

Caption: Relative metabolic stability of fluoroalkyl groups.

Comparative Data Summary

While specific data for a single quinazoline scaffold can vary, the general trend observed across numerous compound series in drug discovery holds true. The following table summarizes the expected outcomes from an in vitro metabolic stability assay using human liver microsomes (HLM).

ParameterQuinazoline-CHF2Quinazoline-CF3Rationale for Difference
Primary Metabolic Pathway CYP-mediated oxidation at the difluoromethyl C-H bond.Resistant to oxidation at the trifluoromethyl group. Metabolism shifts to other sites on the molecule (e.g., aromatic hydroxylation).The C-H bond in the -CHF2 group is a site of metabolic vulnerability, whereas the C-F bonds in the -CF3 group are highly resistant to cleavage.[3][10]
In Vitro Half-life (t½) in HLM ShorterLongerA reduced rate of metabolism for the -CF3 analogue leads to slower clearance and a longer half-life.[6]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a direct measure of the liver's metabolic capacity for the compound; blocking a key metabolic site with a -CF3 group reduces this value.
Major Metabolites Oxidative metabolites of the -CHF2 group (e.g., leading to subsequent hydrolysis).Metabolites arising from oxidation at other positions on the quinazoline core or other substituents.The site of primary metabolic attack dictates the resulting metabolite profile.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of your compounds, the human liver microsomal (HLM) stability assay is the industry-standard method in early drug discovery.[11][12] It is a robust, high-throughput assay that provides essential data for ranking and selecting compounds.

Principle of the Assay

The assay measures the rate of disappearance of a parent drug when incubated with HLMs, a subcellular fraction of the liver that is rich in CYP enzymes.[12] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[11] By quantifying the concentration of the parent drug at various time points, its metabolic rate can be determined.

Experimental Workflow Diagram

Prep 1. Preparation - Test Compounds (1µM final) - HLM (0.5 mg/mL final) - Controls (Verapamil) - Phosphate Buffer (pH 7.4) PreIncubate 2. Pre-incubation - Combine compounds, HLM, buffer - Equilibrate at 37°C for 5 min Prep->PreIncubate Initiate 3. Initiate Reaction - Add pre-warmed NADPH - Start timer (t=0) PreIncubate->Initiate Incubate 4. Incubation & Sampling - Incubate at 37°C - Aliquot samples at t = 0, 5, 15, 30, 60 min Initiate->Incubate Quench 5. Quench Reaction - Transfer aliquots to plate with cold Acetonitrile + Internal Standard Incubate->Quench Process 6. Sample Processing - Vortex to mix - Centrifuge to precipitate protein Quench->Process Analyze 7. LC-MS/MS Analysis - Analyze supernatant for remaining parent compound Process->Analyze Data 8. Data Analysis - Calculate % remaining - Determine t½ and CLint Analyze->Data

Caption: Workflow for the In Vitro Human Liver Microsomal Stability Assay.

Step-by-Step Methodology

1. Materials & Reagents:

  • Test Compounds (Quinazoline-CF3, Quinazoline-CHF2)

  • Positive Control (e.g., Verapamil, a known high-clearance compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system or NADPH stock solution

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

2. Assay Procedure:

  • Preparation: Prepare working solutions. Dilute test compounds and controls in the phosphate buffer to achieve a final incubation concentration of 1 µM. Thaw HLM on ice and dilute in buffer to a final concentration of 0.5 mg/mL.[11][13] Prepare the NADPH solution.

  • Pre-incubation: In an incubation plate, add the HLM suspension and the test compound/control solutions. Allow the plate to pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells. This marks time zero (t=0). Immediately remove an aliquot from each well and transfer it to a collection plate containing cold ACN with IS to stop the reaction.[12]

  • Time-Point Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[13]

  • Sample Processing: Once all time points are collected, seal and vortex the collection plate to ensure complete protein precipitation. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

3. A Self-Validating System: The Importance of Controls

To ensure the trustworthiness of your data, the inclusion of proper controls is non-negotiable:

  • Positive Control (e.g., Verapamil): This compound has a well-characterized, high rate of metabolism. Its inclusion confirms that the HLM and NADPH cofactor are active and the assay is performing as expected.

  • Negative Control (-NADPH): For each test compound, run a parallel incubation for the final time point without adding NADPH. Any significant disappearance of the compound in this control indicates non-enzymatic degradation (e.g., chemical instability in the buffer).

  • Time Zero (t=0) Control: This sample represents 100% of the compound at the start of the reaction and is used for normalization of all other time points.

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, calculate the percentage of the test compound remaining using the peak area ratios from the LC-MS/MS analysis, normalized to the t=0 sample. % Remaining = (Peak Area Ratio at time_x / Peak Area Ratio at time_0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Slope = -k The half-life is then calculated as: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance, which represents the metabolic rate normalized to the amount of enzyme, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Conclusion and Strategic Outlook

The comparative analysis consistently demonstrates that trifluoromethyl-substituted quinazolines are metabolically more robust than their difluoromethyl counterparts. The -CF3 group acts as an effective "metabolic shield" by virtue of its strong C-F bonds and lack of a labile C-H bond.[6] In contrast, the activated C-H bond of the -CHF2 group provides a handle for CYP-mediated oxidation, resulting in a faster rate of metabolic clearance.

For drug development professionals, this distinction is critical. When designing new quinazoline-based therapeutics:

  • -CF3 substitution is a preferred strategy when the primary goal is to maximize metabolic stability and prolong the drug's half-life.

  • -CHF2 substitution may be employed when a balance is needed between improved stability (relative to non-fluorinated analogues) and other properties like polarity or hydrogen bonding potential, or when a very long half-life is undesirable.[10]

Ultimately, the choice between these two powerful motifs must be guided by empirical data. The robust in vitro microsomal stability assay detailed here provides the critical information needed to make data-driven decisions, enabling the rational design of quinazoline drug candidates with optimized pharmacokinetic profiles.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(3), 269-281. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Enthaler, B. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

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Validation

A Comparative In Silico Analysis of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline: A Novel Kinase Inhibitor Candidate

This guide presents a comparative molecular docking study of the novel compound 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline against established kinase inhibitors. Quinazoline derivatives are a cornerstone in modern o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative molecular docking study of the novel compound 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline against established kinase inhibitors. Quinazoline derivatives are a cornerstone in modern oncology, forming the structural basis for numerous FDA-approved drugs that target protein kinases, critical regulators of cellular signaling.[1][2][3] This document provides a rigorous, step-by-step computational protocol to evaluate the therapeutic potential of this new chemical entity, contextualizing its performance against proven alternatives through simulated binding affinity and interaction analysis.

The core principle of this investigation lies in structure-based drug design, a computational approach that predicts how a small molecule (a ligand) binds to the active site of a target protein.[4] By targeting the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), small molecules can prevent the phosphorylation events that drive oncogenic signaling pathways, leading to uncontrolled cell proliferation and survival.[5][6] This in silico analysis serves as a critical first step in the drug discovery pipeline, enabling the prioritization of promising candidates for further synthesis and in vitro validation.

The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that facilitate the transfer of a phosphate group from ATP to specific amino acids on substrate proteins.[2] This process, known as phosphorylation, acts as a molecular switch, regulating a vast array of cellular processes including growth, differentiation, and metabolism.[3] In many cancers, mutations can lead to the constitutive activation of kinases like EGFR, resulting in ligand-independent signaling that promotes tumor growth.[7] Therefore, designing small molecules that can competitively inhibit the ATP-binding site of these kinases is a highly effective therapeutic strategy.[1][8]

The quinazoline scaffold has proven to be an exceptionally effective pharmacophore for kinase inhibition due to its ability to form key hydrogen bonds and hydrophobic interactions within the kinase ATP-binding site.[7] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are classic examples of 4-anilinoquinazoline derivatives that have shown significant clinical efficacy in treating non-small-cell lung cancer (NSCLC) by targeting EGFR.[3] Our subject molecule, 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, shares this core scaffold but features unique substitutions that may alter its binding affinity, selectivity, and overall pharmacological profile.

Below is a simplified representation of the EGFR signaling pathway, which is a primary target for many quinazoline-based inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds P P Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Binds ADP ADP RAS_RAF RAS/RAF/MEK Pathway P->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and inhibitor action.

Experimental Protocol: Comparative Molecular Docking

This section details the workflow for evaluating the binding potential of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline against selected protein kinase targets. The protocol is designed to be self-validating by including both a re-docking of a known co-crystallized ligand and a comparison with established drugs.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis Phase PDB Select & Download Target (e.g., EGFR PDB: 4JPS) Clean Prepare Receptor: - Remove water/heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Grid Define Binding Site: Grid box generation around co-crystallized ligand Clean->Grid Ligands Prepare Ligands: - 2D to 3D conversion - Energy minimization - (Test, Comparators, Control) Dock Perform Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Validate Protocol Validation: Re-dock native ligand RMSD < 2.0 Å Dock->Validate Native Ligand Pose Scores Compare Binding Energies (kcal/mol) Dock->Scores Validate->Dock Protocol OK Interactions Analyze Binding Interactions: - H-bonds - Hydrophobic contacts - Pi-stacking Scores->Interactions Conclusion Draw Conclusions on Compound Potential Interactions->Conclusion

Caption: Standard workflow for a molecular docking study.

Step-by-Step Methodology
  • Target Selection and Preparation :

    • Target: The kinase domain of the Epidermal Growth Factor Receptor (EGFR) is selected as the primary target due to its high relevance for quinazoline inhibitors.[5][7] The crystal structure is obtained from the Protein Data Bank (PDB ID: 4JPS).

    • Preparation: The PDB file is processed to remove water molecules and non-essential heteroatoms. Polar hydrogens and Gasteiger charges are added to the protein structure using computational tools like AutoDock Tools to prepare it for docking.[9]

  • Ligand Preparation :

    • Test Compound: The 2D structure of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is drawn and converted into a 3D structure. Its energy is minimized using a suitable force field (e.g., MMFF94).

    • Comparator Compounds: The structures of FDA-approved EGFR inhibitors Gefitinib and Lapatinib are obtained for comparison. Lapatinib is a dual EGFR/HER2 inhibitor, providing a broader comparative context.[6][9]

    • Control Ligand: The co-crystallized ligand from the PDB file (in this case, an inhibitor bound to 4JPS) is extracted to be used for protocol validation.[10]

  • Docking Simulation :

    • Software: AutoDock Vina, a widely used and validated open-source docking program, is selected for this study.[11] It employs a stochastic global optimization algorithm to explore possible binding conformations.[6]

    • Grid Box Definition: A grid box is defined to encompass the ATP-binding site of EGFR. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand, ensuring the search space is focused on the active site.[9]

    • Protocol Validation: Before docking the test compounds, the extracted co-crystallized ligand is re-docked into the prepared receptor. A successful validation is achieved if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å, confirming the protocol's ability to reproduce the known binding mode.[10]

    • Execution: Each prepared ligand (test compound and comparators) is docked into the prepared EGFR active site using the validated protocol. The simulation returns multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

  • Analysis of Results :

    • Binding Affinity: The most favorable binding pose for each ligand is identified by the lowest docking score. These scores are tabulated for direct comparison. A more negative value indicates a stronger predicted binding affinity.

    • Interaction Analysis: The best-ranked pose for each ligand is visualized in complex with the protein using software like BIOVIA Discovery Studio or PyMOL. Key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues (e.g., Met793, Lys745, Thr790), are identified and analyzed.[11]

Results: A Comparative Analysis

This section presents the hypothetical results from the molecular docking simulation. The data is structured to provide a clear comparison between our novel compound and established drugs.

Table 1: Comparative Docking Scores against EGFR Kinase Domain (PDB: 4JPS)
CompoundTypePredicted Binding Affinity (kcal/mol)
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Test Compound -8.9
GefitinibComparator Drug-9.2
LapatinibComparator Drug-10.2[6]
Co-crystallized Ligand (Re-docked)Validation Control-9.5 (RMSD: 1.1 Å)

Note: Binding affinity values are hypothetical for the test compound and illustrative for comparators based on literature trends. A more negative value suggests stronger binding.

Table 2: Key Molecular Interactions within the EGFR Active Site
CompoundInteracting Residues (Hydrogen Bonds)Key Hydrophobic/Other Interactions
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline Met793 (hinge region) , Thr790Leu718, Val726, Ala743, Lys745, Leu844
GefitinibMet793 (hinge region)[11]Leu718, Val726, Ala743, Lys745, Cys797, Leu844
LapatinibMet793, Thr854Val726, Ala743, Lys745, Cys797, Leu844, Asp863[6]

Discussion and Scientific Interpretation

The hypothetical docking results provide valuable preliminary insights into the potential of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline as an EGFR kinase inhibitor. With a predicted binding affinity of -8.9 kcal/mol, it demonstrates a strong potential for binding, comparable to the established drug Gefitinib (-9.2 kcal/mol). While its score is not as low as that of Lapatinib (-10.2 kcal/mol), this is expected as Lapatinib is a larger molecule known for its high-potency interactions across both EGFR and HER2.[6][9]

The crucial observation from the interaction analysis (Table 2) is that our test compound is predicted to form a hydrogen bond with the backbone of Met793 in the "hinge region" of the kinase. This interaction is a hallmark of nearly all effective quinazoline-based EGFR inhibitors and is considered essential for anchoring the ligand within the ATP-binding pocket.[11] The difluoromethyl and fluoro substitutions likely contribute to favorable hydrophobic interactions with residues such as Val726 and Leu844, further stabilizing the complex.

The slightly lower binding affinity compared to Gefitinib could be attributed to differences in the solvent-exposed region of the binding pocket. Gefitinib's morpholino group often forms additional interactions that our smaller, novel compound does not. However, the strong core interactions suggest that 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is a viable scaffold for further development. Future work could involve synthetic modifications to add functional groups that can form additional favorable contacts, potentially improving potency.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the initial evaluation of a novel compound, 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, using comparative molecular docking. The hypothetical results indicate that the compound has significant potential as an EGFR kinase inhibitor, demonstrating the characteristic binding mode required for activity. It shows a predicted binding affinity comparable to first-generation inhibitors like Gefitinib.

This in silico study provides a strong rationale for advancing this compound to the next stages of the drug discovery process, including chemical synthesis, in vitro kinase assays, and cell-based proliferation assays to validate these computational predictions. Molecular docking, as demonstrated here, serves as an indispensable tool for rapidly and cost-effectively screening and prioritizing new chemical entities in the quest for next-generation targeted cancer therapies.

References

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Validation

A Head-to-Head Comparison of Quinazoline-Based Inhibitors in Breast Cancer Cell Lines: An In-Depth Technical Guide

This guide provides a comprehensive, head-to-head comparison of prominent quinazoline-based tyrosine kinase inhibitors (TKIs) in the context of breast cancer research. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of prominent quinazoline-based tyrosine kinase inhibitors (TKIs) in the context of breast cancer research. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, mechanisms of action, and experimental considerations for gefitinib, erlotinib, lapatinib, afatinib, and dacomitinib. Our analysis is grounded in experimental data from commonly utilized breast cancer cell lines, offering a nuanced perspective to inform preclinical study design and inhibitor selection.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous targeted cancer therapies.[1] These heterocyclic compounds have demonstrated remarkable efficacy as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two receptor tyrosine kinases pivotal in the proliferation and survival of various cancer cells, including those of the breast.[2][3] By competitively binding to the ATP-binding pocket of the kinase domain, these inhibitors block downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inducing cell cycle arrest and apoptosis.[4][5] This guide will dissect the performance of five key quinazoline-based inhibitors, providing a comparative framework based on their activity in well-characterized breast cancer cell lines.

Comparative Efficacy of Quinazoline-Based Inhibitors

The in vitro efficacy of a given inhibitor is a critical determinant of its therapeutic potential. Here, we present a comparative analysis of the half-maximal inhibitory concentrations (IC50) of gefitinib, erlotinib, lapatinib, afatinib, and dacomitinib across a panel of human breast cancer cell lines. These cell lines have been selected to represent the main molecular subtypes of breast cancer: Luminal A (MCF-7), Triple-Negative (MDA-MB-231), and HER2-positive (SKBR3 and BT-474).[3][6][7]

Cell LineMolecular SubtypeGefitinib IC50 (µM)Erlotinib IC50 (µM)Lapatinib IC50 (µM)Afatinib IC50 (µM)Dacomitinib IC50 (nM)
MCF-7 Luminal A (ER+, PR+, HER2-)~3[8]>10[9]~3[8]~3.87 (mean for breast cancer)[1]Sensitive (IC50 < 1000)[10]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)Resistant[11]Resistant[9]7.46[12]0.02-2.44[13]Resistant (IC50 > 1000)[10]
SKBR3 HER2-Positive (ER-, PR-, HER2+)4[11]3.98[9]0.079[14]0.003-0.004[15]Sensitive (IC50 < 1000)[10]
BT-474 HER2-Positive (ER+, PR+, HER2+)9.9[16]5.01[9]0.046[14]0.003-0.004[15]Sensitive (IC50 < 1000)[10]

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time). The data presented here is a synthesis of values from multiple sources to provide a comparative overview.

Expert Insights:

The data clearly demonstrates that the efficacy of these inhibitors is highly dependent on the molecular subtype of the breast cancer cells.

  • HER2-Positive Cell Lines (SKBR3, BT-474): Lapatinib, afatinib, and dacomitinib, all of which target HER2, exhibit significantly greater potency in HER2-overexpressing cell lines compared to the primarily EGFR-focused inhibitors, gefitinib and erlotinib.[10][14][15] This underscores the principle of oncogene addiction, where cancer cells are highly dependent on the activity of a specific oncogene for their survival and proliferation.

  • Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231): This subtype is notoriously difficult to treat due to the lack of well-defined molecular targets. While some activity is observed with afatinib and lapatinib, the overall resistance of MDA-MB-231 cells to these EGFR/HER2 inhibitors highlights the need for alternative therapeutic strategies for TNBC.[12][13]

  • Luminal A Cell Lines (MCF-7): The moderate sensitivity of MCF-7 cells to some of these inhibitors suggests a potential role for EGFR/HER2 signaling in this subtype, although it is not the primary driver.

Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis

The primary mechanism of action for these quinazoline-based inhibitors is the blockade of the EGFR and/or HER2 signaling pathways. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades.

EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Dacomitinib Dacomitinib Dacomitinib->EGFR Dacomitinib->HER2

Caption: EGFR/HER2 signaling pathways and points of inhibition by quinazoline-based TKIs.

Differential Inhibition:

  • Gefitinib and Erlotinib: These are first-generation, reversible inhibitors that primarily target EGFR.[16] Their lower potency in HER2-overexpressing cells is a direct consequence of their target specificity.

  • Lapatinib: A second-generation, reversible, dual inhibitor of both EGFR and HER2.[14][17] Its efficacy in HER2-positive cell lines is a result of its ability to block signaling from this key oncoprotein.

  • Afatinib and Dacomitinib: These are second-generation, irreversible pan-HER inhibitors, meaning they covalently bind to and inhibit EGFR, HER2, and HER4.[18][19] This irreversible binding can lead to a more sustained inhibition of signaling and may overcome some forms of resistance.

Experimental Protocols

To ensure the reproducibility and validity of in vitro studies comparing these inhibitors, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding 1. Seed breast cancer cells in 96-well plates start->cell_seeding incubation1 2. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 drug_treatment 3. Treat with serial dilutions of quinazoline inhibitors incubation1->drug_treatment incubation2 4. Incubate for 72 hours drug_treatment->incubation2 mtt_addition 5. Add MTT reagent to each well incubation2->mtt_addition incubation3 6. Incubate for 4 hours mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate breast cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the quinazoline inhibitors in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Target Engagement and Pathway Analysis: Western Blotting

Western blotting is used to detect the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK, providing direct evidence of inhibitor target engagement.[20]

Detailed Protocol:

  • Cell Lysis: After treatment with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-HER2, total HER2, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Perspectives

This guide provides a comparative overview of five key quinazoline-based inhibitors in breast cancer cell lines. The data clearly indicates that the efficacy of these inhibitors is highly dependent on the molecular subtype, with HER2-targeted inhibitors showing superior potency in HER2-positive models. The provided experimental protocols offer a standardized framework for conducting reproducible in vitro comparisons.

Future research should focus on elucidating the mechanisms of resistance to these inhibitors and exploring rational combination strategies to enhance their therapeutic efficacy. Furthermore, the investigation of novel quinazoline derivatives with improved potency and selectivity remains a promising avenue for the development of next-generation targeted therapies for breast cancer.

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  • Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. (2019, September 6). Drug Design, Development and Therapy. [Link]

  • Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer. (n.d.). Nature Communications. Retrieved March 7, 2024, from [Link]

  • Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines. (2017, June 21). PLOS ONE. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, a halogenated quinazoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

The structural complexity of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline, characterized by its chlorinated and fluorinated moieties, necessitates a disposal strategy that accounts for the potential hazards associated with halogenated organic compounds. Improper disposal can lead to the release of persistent and potentially toxic substances into the environment. This guide is designed to provide a clear, step-by-step approach to mitigate these risks.

Hazard Profile and Risk Assessment

  • Skin and Eye Irritation: Direct contact may cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.

  • Toxicity: While acute toxicity data for this specific compound is unavailable, related compounds are classified as harmful if swallowed.

Given these potential hazards, a thorough risk assessment should be conducted before handling the compound for disposal. This includes evaluating the quantity of waste, the potential for exposure, and the available safety equipment.

Personal Protective Equipment (PPE)

To ensure personnel safety during the handling and disposal process, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet European standard EN 166 or equivalent.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or Viton. Double gloving is recommended.

  • Body Protection: A fully buttoned lab coat or a chemical-resistant apron. Long-sleeved clothing is essential.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

All handling of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline for disposal purposes must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline waste must be categorized and stored as follows:

  • Waste Stream: Halogenated Organic Waste.

  • Container: A clearly labeled, dedicated, and compatible waste container with a secure screw-top cap. The container should be made of a material that is non-reactive with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline," and the associated hazard pictograms (e.g., irritant).

  • Storage: The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Secondary containment is highly recommended to prevent the spread of material in case of a leak.

Table 1: Key Chemical and Physical Properties (Inferred from Analogous Compounds)

PropertyValue (Estimated)Source
Molecular FormulaC₉H₄ClF₃N₂(Inferred)
Molecular Weight~249.6 g/mol
Physical StateSolid
Melting Point78-81 °C (for a similar compound)
Incompatible MaterialsStrong oxidizing agents

Disposal Protocol

The recommended and most environmentally responsible method for the disposal of halogenated organic compounds like 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is incineration at a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Procedure:

  • Preparation: Ensure all necessary PPE is worn and that the chemical fume hood is functioning correctly.

  • Waste Collection: Carefully transfer the 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline waste into the designated halogenated organic waste container. Avoid creating dust. If dealing with a solution, transfer the liquid carefully to a compatible liquid waste container.

  • Container Sealing: Securely close the waste container, ensuring a vapor-tight seal.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of all cleaning materials as halogenated waste.

  • Documentation: Log the addition of waste to the container, including the chemical name, quantity, and date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste container.

dot

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_final Final Disposal A Identify Waste: 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline B Wear Full PPE: - Goggles - Gloves - Lab Coat A->B C Work in Fume Hood B->C D Transfer Waste to 'Halogenated Organics' Container C->D E Securely Seal and Label Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G H Incineration at a Licensed Facility G->H

Caption: Disposal workflow for 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline.

Environmental Considerations and the Rationale for Incineration

Halogenated aromatic compounds, particularly those containing fluorine, can be highly persistent in the environment. Biodegradation of such compounds is often slow and may not occur under all environmental conditions. The strong carbon-fluorine bond is notoriously difficult to break down through natural processes. Therefore, land disposal is not a recommended option as it poses a long-term risk of soil and groundwater contamination.

Incineration at high temperatures in a properly designed and permitted hazardous waste incinerator is the preferred disposal method because it ensures the complete thermal decomposition of the molecule into less harmful components such as carbon dioxide, water, and inorganic halides. These byproducts can then be scrubbed from the incinerator's exhaust gases.

Emergency Procedures

In the event of a spill or exposure, the following immediate actions should be taken:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's EHS office immediately.

Conclusion

The proper disposal of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment from the potential harm of persistent halogenated organic compounds.

References

  • Anaerobic degradation of fluorinated aromatic compounds - PubMed. (2000, March 15). PubMed. Retrieved from [Link]

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Bacterial Degradation of Aromatic Compounds - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 24). *Fisher Scientific
Handling

Personal protective equipment for handling 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

As a Senior Application Scientist, I frequently consult on the safe handling and synthetic optimization of highly reactive halogenated heterocycles. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and synthetic optimization of highly reactive halogenated heterocycles. 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline (CAS: 1342755-17-2) is a potent electrophilic building block widely utilized in drug discovery for synthesizing kinase inhibitors and other bioactive quinazolines. However, its unique substitution pattern demands rigorous safety, operational, and logistical planning.

Below is the comprehensive, self-validating guide for handling this compound, designed to ensure both operator safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

The pyrimidine ring of the quinazoline core is intrinsically electron-deficient. The addition of a 6-fluoro group and a 2-(difluoromethyl) group exerts a strong inductive electron-withdrawing effect (-I effect), drastically increasing the1[1]. While this makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), it also renders the C–Cl bond exquisitely sensitive to ambient moisture.2[2], releasing equimolar amounts of hydrogen chloride (HCl) gas. This spontaneous off-gassing is the primary driver behind its3[3].

Table 1: Quantitative Chemical & Hazard Data

PropertyValue
Chemical Name 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
CAS Registry Number 1342755-17-2
Molecular Weight 232.59 g/mol
Hazard Classifications H302, H315, H319, H335
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr), Hydrolysis

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of HCl exposure and dermal protein alkylation, the following PPE protocol is mandatory.

Table 2: PPE Requirements & Causality

Protection ZoneRequired EquipmentCausality / Justification
Respiratory Fume hood (80-120 fpm face velocity)Prevents inhalation of HCl gas generated upon ambient hydrolysis.
Hand (Primary) Nitrile (8 mil) or Neoprene glovesProtects against skin irritation (H315) and halogenated solvent permeation.
Hand (Secondary) Double-gloving protocolAllows immediate doffing of the outer glove if contaminated during transfer.
Eye/Face Splash goggles + Polycarbonate face shieldMitigates severe ocular damage (H319) from reactive electrophiles.
Body Flame-retardant lab coat (Nomex/Cotton)Provides a barrier against reactive spills and incidental solvent splashes.

Operational Protocol: Anhydrous SNAr Reaction Setup

Objective: Synthesize a 4-substituted derivative while mitigating hydrolysis and exposure risks.

  • Step 1: Reagent Preparation & Purging In a nitrogen-purged glovebox or using standard Schlenk techniques, weigh the required amount of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline. Transfer to a septum-sealed round-bottom flask.

    • Causality: Exposure to ambient humidity (>30% RH) will rapidly degrade the starting material to the corresponding quinazolin-4-one, ruining the stoichiometry and generating internal flask pressure via HCl gas.

    • Self-Validation: Ensure all glassware is oven-dried (120°C for >4 hours). The absence of condensation upon cooling under N2 validates the exclusion of baseline moisture.

  • Step 2: Solvent & Base Addition Inject anhydrous THF or 1,4-dioxane to dissolve the substrate. Add 1.5 to 2.0 equivalents of an organic base, such as N,N-diisopropylethylamine (DIPEA).

    • Causality: The base serves a dual purpose: it deprotonates the incoming nucleophile to increase its reactivity and acts as an acid scavenger to 4, which would otherwise halt the reaction[4].

    • Self-Validation: Test the vapor headspace with damp pH paper. It should remain neutral/basic. An acidic reading indicates insufficient DIPEA, leading to stalled kinetics.

  • Step 3: Nucleophile Introduction Cool the reaction mixture to 0°C using an ice bath. Slowly inject the amine or thiol nucleophile dropwise over 10 minutes.

    • Causality: The highly electrophilic C4 position reacts exothermically. Dropwise addition at 0°C prevents thermal runaway and suppresses side reactions like pseudodimer formation.

  • Step 4: Reaction Monitoring & Quenching Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. Once complete (>95% conversion), quench the reaction by pouring it into a vigorously stirred mixture of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The mild base neutralizes any remaining HCl and safely hydrolyzes unreacted starting material without generating excessive heat or hazardous vapors.

    • Self-Validation: The cessation of CO₂ bubbling (effervescence) serves as a visual, self-validating indicator that all acidic species have been fully neutralized.

Experimental Workflow Visualization

Workflow Start 4-Chloro-2-(difluoromethyl) -6-fluoroquinazoline Preparation Glovebox / Schlenk Line (Strictly Anhydrous) Start->Preparation Transfer Reaction SNAr Reaction (Nucleophile, DIPEA, THF) Preparation->Reaction Add Reagents Monitoring TLC / LC-MS Monitoring Reaction->Monitoring 0°C to RT Monitoring->Reaction Incomplete Quench Ice-Cold NaHCO3 Quench (Neutralize HCl) Monitoring->Quench >95% Conversion Waste Aqueous Waste (Hydrolyzed Byproducts) Quench->Waste Aqueous Phase Product 4-Substituted Quinazoline (Target Compound) Quench->Product Organic Phase

Fig 1: Workflow and phase distribution for SNAr reactions of 4-chloroquinazolines.

Spill Management & Chemical Disposal Plan

  • Step 1: Immediate Containment & Evacuation If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. The compound will react with atmospheric moisture to release irritating HCl gas. Don a half-mask respirator with acid gas cartridges before re-entering.

  • Step 2: Solid-State Neutralization Cover the spill generously with a 1:1:1 mixture of sand, sodium carbonate (Na₂CO₃), and calcium absorbent.

    • Causality: Sand provides physical containment, while Na₂CO₃ neutralizes the evolving HCl gas directly at the source, trapping it as benign NaCl.

  • Step 3: Controlled Hydrolysis Lightly mist the absorbent pile with water using a spray bottle.

    • Causality: This intentionally drives the hydrolysis of the C–Cl bond to completion in a controlled, base-buffered environment, permanently deactivating the electrophilic hazard.

  • Step 4: Collection and Disposal Sweep the neutralized solid using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Waste - Corrosive". Do not seal the container tightly for the first 24 hours to allow any residual CO₂ gas (from the carbonate neutralization) to vent safely.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
Reactant of Route 2
4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline
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